Product packaging for 2-Methyleicosane(Cat. No.:CAS No. 1560-84-5)

2-Methyleicosane

Cat. No.: B074224
CAS No.: 1560-84-5
M. Wt: 296.6 g/mol
InChI Key: MLKZKPUBHSWMNA-UHFFFAOYSA-N
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Description

2-Methyleicosane is a high-purity, branched-chain alkane of significant interest in chemical and biological research. Its primary research value lies in its role as a model compound for studying the physical properties and behavior of branched hydrocarbons, which are crucial components in petroleum chemistry, lubricant design, and material science. Researchers utilize this compound to investigate phase transitions, crystallization kinetics, and viscosity profiles in complex mixtures, providing fundamental data for predictive modeling. In entomology and ecology, it serves as a critical standard for the identification and quantification of cuticular hydrocarbon (CHC) profiles in insects, where such compounds act as pheromones and waterproofing agents, influencing behavior and physiology. The mechanism of action for its biological role is primarily based on its structural integration into lipid layers, modifying their permeability and physical characteristics. This compound is an essential standard in gas chromatography (GC) and mass spectrometry (MS) for analytical method development and calibration. Supplied with detailed analytical certificates, our this compound is rigorously quality-controlled to ensure the consistency and reliability required for advanced laboratory applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H44 B074224 2-Methyleicosane CAS No. 1560-84-5

Properties

IUPAC Name

2-methylicosane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H44/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3/h21H,4-20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKZKPUBHSWMNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H44
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50200836
Record name Isoheneicosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50200836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52845-08-6
Record name Isoheneicosane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052845086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoheneicosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50200836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOHENEICOSANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94A1IJ5F09
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyleicosane (CAS: 1560-84-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyleicosane (CAS number 1560-84-5), a branched-chain alkane with emerging significance in various scientific domains. This document collates its fundamental chemical and physical properties, spectroscopic data, and discusses its natural occurrence and potential applications, particularly as a biomarker and a semiochemical. While detailed experimental protocols for its synthesis are not extensively documented in publicly available literature, this guide outlines general synthetic strategies and provides a conceptual framework for its analytical determination, primarily through gas chromatography-mass spectrometry (GC-MS). This guide is intended to serve as a foundational resource for researchers and professionals in chemistry, biology, and drug development who are interested in the properties and applications of long-chain branched alkanes.

Chemical and Physical Properties

This compound is a saturated hydrocarbon characterized by a twenty-carbon chain with a methyl group at the second position.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C21H44[2][3]
Molecular Weight 296.57 g/mol [2][4][5]
CAS Number 1560-84-5[2][3][4]
IUPAC Name This compound[2][3]
Density 0.8±0.1 g/cm³[6]
Boiling Point 341.1±5.0 °C at 760 mmHg[6]
Flash Point 125.9±10.8 °C[6]
LogP 11.73[6]
Vapor Pressure 0.0±0.4 mmHg at 25°C[6]
Index of Refraction 1.442[6]

Spectroscopic Data

The structural elucidation of this compound relies heavily on spectroscopic techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic DataDescriptionSource
Mass Spectrum The electron ionization (EI) mass spectrum is a key identifier, with characteristic fragmentation patterns for a 2-methyl branched alkane.[2][2][5]
¹³C NMR Spectral data is available for the structural confirmation of the carbon skeleton.[5]
Kovats Retention Index Standard non-polar: 2064, 2064, 2065.3. Semi-standard non-polar: 2062.8, 2062.8, 2063, 2064, 2060.5, 2063.1, 2064. Standard polar: 2061.7.[5]

Synthesis and Experimental Protocols

A plausible synthetic approach would involve a Grignard reaction, a common method for creating new carbon-carbon bonds.[7] This would entail the reaction of a long-chain alkyl magnesium halide (e.g., nonadecyl magnesium bromide) with a small electrophile like acetaldehyde, followed by dehydration of the resulting secondary alcohol.

Conceptual Experimental Workflow: Synthesis via Grignard Reaction

G Conceptual Synthesis of this compound A 1-Bromononadecane C Grignard Reagent (Nonadecylmagnesium bromide) A->C Dry Ether B Magnesium Turnings B->C E 2-Hydroxy-2-methyleicosane C->E Nucleophilic Addition D Acetaldehyde D->E F Acid-catalyzed Dehydration E->F H₂SO₄, Heat G This compound F->G Hydrogenation (H₂/Pd)

Caption: Conceptual workflow for the synthesis of this compound via a Grignard reaction.

Biological Significance and Applications

Branched alkanes, including this compound, are found in nature and have several biological roles and applications in scientific research.

  • Natural Occurrence: this compound has been identified as a component of the cuticular waxes of plants and insects, where it contributes to a protective hydrophobic layer.[8]

  • Semiochemical: It has been investigated as a semiochemical, specifically a pheromone, in various insect species, playing a role in chemical communication.[8]

  • Analytical Standard: Due to its stability and defined structure, this compound is used as an analytical reference material, particularly in the petroleum industry and for environmental analysis.[9]

  • Biomarker: In geology, long-chain branched alkanes can serve as biomarkers, providing insights into paleoenvironmental conditions and the source of organic matter in ancient sediments.[8]

While direct studies on the pharmacological or toxicological effects of purified this compound are limited, the broader class of long-chain alkanes is generally considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be taken during handling.

Analytical Methodology

The primary analytical technique for the identification and quantification of this compound is Gas Chromatography-Mass Spectrometry (GC-MS).

Typical GC-MS Workflow for Identification

G GC-MS Analysis Workflow for this compound A Sample Preparation (e.g., Extraction, Derivatization) B GC Injection A->B C Separation on Capillary Column B->C Temperature Program D Elution and Ionization (EI) C->D E Mass Analysis (m/z) D->E F Data Acquisition E->F G Library Matching and Spectral Interpretation F->G Comparison to NIST Database H Identification of this compound G->H

References

An In-depth Technical Guide to 2-Methyleicosane (C21H44)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyleicosane is a saturated, branched-chain alkane with the chemical formula C21H44.[1][2] As a long-chain hydrocarbon, its physicochemical properties are of interest in various fields, including organic chemistry, materials science, and potentially in pharmaceutical applications as an excipient or in drug delivery systems. This technical guide provides a comprehensive overview of the molecular characteristics of this compound, standardized experimental protocols for its analysis, and a discussion of its potential, though not yet fully explored, relevance in drug development.

Molecular and Physicochemical Properties

The structural isomerism of alkanes allows for a wide range of physical properties. This compound, with its single methyl branch, has properties that differ slightly from its linear counterpart, heneicosane. The following table summarizes the key quantitative data for this compound.

PropertyValueUnitSource(s)
Molecular Formula C21H44[1][2][3][4][5][6]
Molecular Weight 296.574 g/mol g/mol [2][3][5]
CAS Number 1560-84-5[2][6]
Density 0.8±0.1g/cm³[3]
Boiling Point 341.1±5.0°C at 760 mmHg[3]
Flash Point 125.9±10.8°C[3]
Vapor Pressure 0.0±0.4mmHg at 25°C[3]
LogP (Octanol-Water Partition Coefficient) 11.73[3]
Enthalpy of Vaporization (ΔvapH) 65.2 ± 3.0kJ/mol[6]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, based on standard analytical techniques for long-chain alkanes, the following protocols can be applied.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

GC-MS is a fundamental technique for the separation and identification of volatile and semi-volatile organic compounds like this compound.[7]

Methodology:

  • Sample Preparation: Dissolve a precisely weighed sample of this compound in a high-purity solvent such as hexane or isooctane to a final concentration of approximately 1 mg/mL.

  • Instrument: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating alkanes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection: Inject 1 µL of the sample solution into the GC inlet, which is heated to a temperature above the boiling point of the analyte (e.g., 350°C). A split injection mode is typically used to prevent column overloading.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10°C/min to 320°C.

    • Hold: Maintain 320°C for 10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 600.

    • Data Analysis: Identify the peak corresponding to this compound by its retention time and mass spectrum. The purity is determined by the relative area of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for confirming the chemical structure of organic molecules.[8][9]

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl3) or benzene-d6 (C6D6), in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Spectroscopy:

    • Acquire a proton NMR spectrum.

    • Expected Signals: The spectrum will show characteristic signals for the methyl (CH3) and methylene (CH2) groups. The protons of the methyl group at the 2-position will appear as a doublet, while the methine (CH) proton at the 2-position will be a multiplet. The terminal methyl group of the long chain will be a triplet. The numerous methylene groups along the chain will create a complex multiplet in the upfield region of the spectrum.

  • ¹³C NMR Spectroscopy:

    • Acquire a carbon-13 NMR spectrum.

    • Expected Signals: The spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon of the methyl group at the 2-position and the terminal methyl group will appear at high field. The methine carbon at the 2-position will be downfield relative to the methylene carbons. The methylene carbons will have characteristic chemical shifts depending on their position in the chain.

  • Data Analysis: Integrate the proton signals to determine the relative number of protons in each environment. Analyze the chemical shifts and splitting patterns to confirm the structure of this compound.

Signaling Pathways and Drug Development Applications

Currently, there is a lack of specific published research detailing the direct involvement of this compound in any biological signaling pathways. Alkanes are generally considered to be biologically inert, though some long-chain hydrocarbons can have roles as pheromones in insects or as components of protective waxes in plants.

In the context of drug development, the primary potential application for a highly lipophilic and chemically stable compound like this compound would be in pharmaceutical formulations .

  • Excipient: Due to its non-polar nature, it could potentially be used as an oily vehicle or a component of a non-aqueous formulation for poorly water-soluble drugs.

  • Drug Delivery Systems: Long-chain hydrocarbons can be incorporated into lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs). These systems can enhance the oral bioavailability of hydrophobic drugs and provide controlled release. The high LogP of this compound suggests it would readily partition into the lipid phase of such delivery systems.

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_interpretation Data Interpretation cluster_final_report Final Report sample This compound Sample dissolve Dissolve in appropriate solvent sample->dissolve gcms GC-MS Analysis dissolve->gcms For Purity nmr NMR Spectroscopy dissolve->nmr For Structure purity Purity Assessment gcms->purity structure Structural Confirmation nmr->structure report Technical Data Sheet purity->report structure->report

Caption: Workflow for the analysis of a this compound sample.

Conceptual Role in a Lipid-Based Drug Delivery System

drug_delivery cluster_formulation Formulation Components cluster_benefits Potential Benefits drug Hydrophobic Drug formulation Lipid Nanoparticle Formulation drug->formulation lipid This compound (Lipid Matrix) lipid->formulation surfactant Surfactant surfactant->formulation delivery Enhanced Drug Delivery formulation->delivery Potential Outcome solubility Increased Solubility delivery->solubility bioavailability Improved Bioavailability delivery->bioavailability release Controlled Release delivery->release

Caption: Conceptual role of this compound in drug delivery.

References

Technical Guide: Physical Properties of 2-Methyleicosane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical properties of 2-Methyleicosane (C₂₁H₄₄), a branched-chain alkane. The information herein is compiled for use in research, chemical analysis, and development applications where precise physical data is essential.

Core Physical and Chemical Properties

This compound is a saturated hydrocarbon, specifically a branched alkane consisting of an eicosane chain with a methyl group at the second carbon position.[1] Its fundamental properties are summarized below.

Quantitative Data Summary

The following table outlines the key physical properties of this compound. Data is aggregated from various chemical databases and computational models.

PropertyValueUnitSource(s)
Molecular Formula C₂₁H₄₄-[2][3]
Molecular Weight 296.574 g/mol g/mol [2][3]
Density 0.8 ± 0.1g/cm³[2]
Boiling Point 341.1 ± 5.0 (@ 760 mmHg)°C[2]
Melting Point Not Available°C[2]
Flash Point 125.9 ± 10.8°C[2]
Refractive Index 1.442-[2]
Vapor Pressure 0.0 ± 0.4 (@ 25°C)mmHg[2]
LogP (Octanol/Water) 11.73-[2]
Kovats Retention Index Standard non-polar: 2064, 2065.3-[3]

Experimental Protocols for Property Determination

While specific experimental reports for this compound are not widely published, its physical properties can be determined using standardized methodologies applicable to long-chain alkanes and liquid petroleum products. The following sections detail the general protocols for measuring the key properties listed above.

General Workflow for Physical Property Characterization

The process of characterizing a liquid chemical like this compound follows a structured workflow to ensure accurate and reproducible data. This involves sample preparation followed by a series of standardized tests.

G cluster_prep Sample Preparation cluster_testing Physical Property Testing cluster_analysis Data Analysis & Reporting P1 Obtain Pure Sample P2 Degas Sample (if necessary for test) P1->P2 P3 Filter Sample (to remove particulates) P2->P3 T1 Density Determination (e.g., Vibrating Tube Densitometer) P3->T1 T2 Boiling Point Determination (ASTM D1078) P3->T2 T3 Refractive Index Measurement (Abbe Refractometer) P3->T3 T4 Flash Point Test (ASTM D93 Pensky-Martens) P3->T4 T5 Viscosity Measurement (ASTM D445) P3->T5 T6 Chromatographic Analysis (Kovats Index) P3->T6 A1 Collect Raw Data T1->A1 T2->A1 T3->A1 T4->A1 T5->A1 T6->A1 A2 Calculate Final Properties (with uncertainty) A1->A2 A3 Compile Technical Data Sheet A2->A3

Fig. 1: General workflow for physical property characterization.
Boiling Point Determination (Micro Method)

The boiling point of a liquid hydrocarbon can be determined via a micro method, suitable for small sample volumes.[4][5]

  • Apparatus : Small test tube (e.g., Durham tube), capillary tube (sealed at one end), thermometer, heating bath (oil bath for temperatures >100°C), and a Thiele tube or similar heating apparatus.[6][7]

  • Procedure :

    • A small volume (approx. 0.5 mL) of this compound is placed into the small test tube.[7]

    • The capillary tube is placed inside the test tube with its open end submerged in the liquid.[4][5]

    • The test tube assembly is attached to a thermometer and immersed in the heating bath.[7]

    • The bath is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

    • Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube, indicating the liquid's vapor has displaced all the air.[6]

    • The heat source is removed, and the apparatus is allowed to cool slowly.

    • The boiling point is the temperature recorded at the exact moment the stream of bubbles stops and liquid is drawn back into the capillary tube.[4][6] This signifies that the vapor pressure of the liquid equals the atmospheric pressure.

Density Determination

The density of liquid alkanes can be measured using various techniques. A common and precise method involves a vibrating tube densimeter.

  • Apparatus : A calibrated vibrating tube densimeter, syringe for sample injection, and a constant temperature bath.

  • Procedure :

    • The instrument is calibrated using fluids of known density (e.g., dry air and pure water) at the desired temperature.

    • The sample of this compound is injected into the oscillating U-tube within the instrument.

    • The instrument measures the change in the resonant frequency of the tube caused by the mass of the sample.

    • This frequency is used to calculate the density of the liquid with high precision. The instrument's software typically performs this calculation automatically.

Refractive Index Measurement

The refractive index, a measure of how light bends when passing through a substance, is determined using a refractometer, typically an Abbe refractometer.[2][8]

  • Apparatus : Abbe refractometer, a constant temperature water bath, a light source (often built-in, corresponding to the sodium D-line), and a dropper.[2][9]

  • Procedure :

    • The refractometer prisms are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry completely.[10]

    • The constant temperature bath is circulated through the instrument to ensure the prisms are at the desired measurement temperature (e.g., 20°C).[8]

    • A few drops of this compound are placed on the surface of the lower prism.[10]

    • The prisms are closed and locked to spread the liquid into a thin, uniform film.[9]

    • While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark regions (the borderline) is sharp and centered on the crosshairs.[10]

    • The refractive index value is then read directly from the instrument's scale or digital display.[2]

Flash Point Determination

The flash point is determined using a closed-cup method, which is suitable for petroleum products and other volatile liquids. The Pensky-Martens closed-cup test is a standard procedure.[11][12]

  • Apparatus : Pensky-Martens closed-cup tester (manual or automated), which includes a brass test cup, a lid with openings for an ignition source and stirrer, and a controlled heating system.[1]

  • Procedure (ASTM D93) :

    • The sample cup is filled with this compound to the specified mark (approximately 75 mL).

    • The lid is secured, and the sample is heated at a slow, constant rate while being stirred.[1]

    • At regular temperature intervals, the stirring is momentarily stopped, and an ignition source (a small flame or electric igniter) is dipped into the vapor space of the cup through an opening in the lid.[12]

    • The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a distinct flash inside the cup.[11][12]

Kinematic Viscosity Measurement

The viscosity of a liquid hydrocarbon is determined using a calibrated glass capillary viscometer, such as an Ubbelohde viscometer, following a standard method like ASTM D445.[2]

  • Apparatus : Calibrated capillary viscometer, a constant temperature liquid bath with precise temperature control (±0.02°C), a stopwatch, and a suction bulb.[3]

  • Procedure :

    • The viscometer is cleaned and dried thoroughly.

    • The this compound sample is filtered to remove any particulate matter and then charged into the viscometer's reservoir.

    • The viscometer is placed vertically in the constant temperature bath and allowed to thermally equilibrate for at least 30 minutes.[3]

    • Using suction, the liquid is drawn up through the capillary into the measuring bulb, above the upper timing mark.

    • The suction is released, and the liquid is allowed to flow back down under gravity.

    • The time taken for the liquid meniscus to pass between the upper and lower timing marks is measured accurately with a stopwatch.

    • The kinematic viscosity (ν) is calculated by multiplying the measured flow time (t) by the viscometer's calibration constant (C): ν = C × t.

    • Dynamic viscosity (η) can be calculated by multiplying the kinematic viscosity by the density (ρ) of the liquid at the same temperature: η = ν × ρ.[2]

Kovats Retention Index Determination

The Kovats Retention Index is a system-independent value derived from gas chromatography (GC) that helps in identifying compounds.

  • Apparatus : Gas chromatograph equipped with a capillary column (typically non-polar, like one with a dimethylpolysiloxane phase) and a Flame Ionization Detector (FID).

  • Procedure :

    • A standard mixture of n-alkanes (e.g., C₆ to C₂₂) is prepared and injected into the GC under specific isothermal or temperature-programmed conditions.

    • The retention times for each n-alkane in the standard mixture are recorded.

    • The this compound sample is injected into the GC under the exact same conditions.

    • The retention time of the this compound peak is recorded.

    • The Kovats index (I) is calculated by interpolating the logarithm of the adjusted retention time of this compound between the logarithms of the adjusted retention times of the two n-alkanes that elute just before and after it.

Structure-Property Relationships in Alkanes

The physical properties of alkanes are directly related to their molecular structure, primarily chain length and branching.

G cluster_props Structure Molecular Structure ChainLength Increasing Chain Length (e.g., C10 -> C20) Structure->ChainLength Branching Increased Branching (e.g., n-alkane vs. iso-alkane) Structure->Branching Props Physical Properties BoilingPoint ↑ Boiling Point ChainLength->BoilingPoint Density ↑ Density ChainLength->Density Viscosity ↑ Viscosity ChainLength->Viscosity BP_Branch ↓ Boiling Point Branching->BP_Branch

Fig. 2: Influence of alkane structure on physical properties.

As the carbon chain length of an alkane increases, the strength of the intermolecular London dispersion forces also increases. This leads to higher boiling points, densities, and viscosities.[12] Conversely, for isomers with the same molecular weight, increased branching reduces the surface area available for intermolecular contact. This weakens the London dispersion forces, resulting in a lower boiling point compared to the straight-chain equivalent.[12]

References

An In-depth Technical Guide to the Synthesis and Purification of 2-Methyleicosane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes and purification methodologies for 2-methyleicosane (isoheneicosane), a long-chain branched alkane. The information presented is curated for researchers and professionals in the fields of chemistry and drug development, with a focus on practical application and data-driven insights.

Introduction

This compound (C₂₁H₄₄) is a saturated hydrocarbon belonging to the class of iso-alkanes. Its long carbon chain and methyl branch impart specific physical and chemical properties that are of interest in various scientific domains, including as a component in synthetic lubricants, a standard for gas chromatography, and in the study of insect cuticular hydrocarbons.[1][2] The precise synthesis and effective purification of this compound are critical for its application in research and development, where high purity is often a prerequisite. This guide details established synthetic pathways and purification techniques, providing experimental protocols and comparative data to aid in the selection and implementation of the most suitable methods.

Synthesis of this compound

The synthesis of this compound can be approached through several established organometallic and olefination reactions. The two most prominent and versatile methods are the Grignard reaction and the Wittig reaction, followed by hydrogenation.

Grignard Reaction

The Grignard reaction offers a robust and widely used method for the formation of carbon-carbon bonds. In the context of this compound synthesis, this involves the reaction of a Grignard reagent with a suitable carbonyl compound to form a secondary alcohol, which is subsequently deoxygenated to the target alkane.

A plausible synthetic route involves the reaction of a nonyl Grignard reagent with lauraldehyde (dodecanal) to produce the C21 alcohol precursor. This is then followed by a two-step deoxygenation process.

Step 1: Synthesis of 2-Methyleicosan-2-ol

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium.

  • Slowly add a solution of 1-bromononane in anhydrous diethyl ether to the magnesium turnings to initiate the formation of the Grignard reagent (nonylmagnesium bromide).

  • Once the Grignard reagent has formed, cool the reaction mixture in an ice bath.

  • Add a solution of lauraldehyde (dodecanal) in anhydrous diethyl ether dropwise to the Grignard reagent with constant stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-methyleicosan-2-ol.

Step 2: Deoxygenation to this compound

  • The crude alcohol is first converted to its corresponding tosylate by reacting it with p-toluenesulfonyl chloride in pyridine.

  • The resulting tosylate is then reduced to the alkane using a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), in an appropriate solvent like tetrahydrofuran (THF).

  • The reaction is carefully quenched with water and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated to give crude this compound.

Reaction StepReactantsReagents/SolventsTypical Yield (%)
Grignard Reaction 1-Bromononane, Magnesium, LauraldehydeDiethyl ether, NH₄Cl (aq)70-85
Tosylation 2-Methyleicosan-2-olp-Toluenesulfonyl chloride, Pyridine85-95
Reduction 2-Methyleicosan-2-tosylateLithium aluminum hydride, THF80-90
Grignard Synthesis of this compound
Wittig Reaction followed by Hydrogenation

The Wittig reaction provides an alternative and highly versatile method for alkene synthesis, which can then be hydrogenated to the corresponding alkane.[3][4][5][6] For the synthesis of this compound, this would involve the reaction of a phosphonium ylide with a long-chain ketone, followed by catalytic hydrogenation.

A practical approach involves the reaction of methyltriphenylphosphonium bromide with a strong base to form the Wittig reagent, which then reacts with 2-eicosanone to yield 2-methyl-1-eicosene. Subsequent hydrogenation of the alkene furnishes the desired this compound.

Step 1: Synthesis of 2-Methyl-1-eicosene

  • Suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) in a flame-dried, nitrogen-purged flask.

  • Cool the suspension in an ice bath and add a strong base, such as n-butyllithium, dropwise to generate the ylide (a deep orange or yellow color indicates formation).

  • After stirring, add a solution of 2-eicosanone in anhydrous THF to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., hexane).

  • Wash the organic layer, dry it over a drying agent, and concentrate it to obtain the crude 2-methyl-1-eicosene.

Step 2: Hydrogenation to this compound

  • Dissolve the crude 2-methyl-1-eicosene in a suitable solvent, such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) and stir vigorously for several hours until the reaction is complete (monitored by TLC or GC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent to yield the crude this compound.

Reaction StepReactantsReagents/SolventsTypical Yield (%)
Wittig Reaction Methyltriphenylphosphonium bromide, 2-Eicosanonen-Butyllithium, THF75-90
Hydrogenation 2-Methyl-1-eicosenePalladium on carbon, H₂, Ethanol>95
Wittig Synthesis of this compound

Purification of this compound

The crude product obtained from either synthetic route will likely contain unreacted starting materials, byproducts, and residual solvents. Therefore, a robust purification strategy is essential to obtain this compound of high purity.

Fractional Distillation

Fractional distillation is a primary technique for separating compounds with different boiling points.[7] For long-chain alkanes like this compound, which have high boiling points, vacuum distillation is necessary to prevent thermal decomposition.[8][9]

  • Set up a fractional distillation apparatus equipped with a vacuum pump, a fractionating column (e.g., Vigreux or packed column), a condenser, and receiving flasks.

  • Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stirrer.

  • Gradually reduce the pressure inside the apparatus to the desired level.

  • Slowly heat the distillation flask.

  • Collect the fractions that distill over at the expected boiling point range for this compound under the applied vacuum. The boiling point will be significantly lower than the atmospheric boiling point.

  • Monitor the purity of the collected fractions using gas chromatography (GC).

Purification MethodPrincipleTypical Purity AchievedKey Parameters
Fractional Distillation Separation based on boiling point differences.95-99%Vacuum pressure, column efficiency, heating rate.
Preparative Gas Chromatography (Prep-GC)

For achieving very high purity (>99%), preparative gas chromatography is an excellent, albeit more resource-intensive, method.[10] It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase.

  • Dissolve the partially purified this compound in a volatile solvent.

  • Inject the solution into a preparative gas chromatograph equipped with a suitable column (e.g., a non-polar capillary column).

  • Develop a temperature program that provides good separation between this compound and any remaining impurities.

  • Collect the fraction corresponding to the this compound peak as it elutes from the column.

  • Multiple injections may be necessary to purify the entire batch.

  • Confirm the purity of the collected fraction by analytical GC.

Purification MethodPrincipleTypical Purity AchievedKey Parameters
Preparative GC Differential partitioning between stationary and mobile phases.>99.5%Column type, temperature program, carrier gas flow rate.
Recrystallization

Recrystallization is a technique used to purify solids.[11] While this compound is a liquid at room temperature, it can be solidified at lower temperatures, making recrystallization a viable, though less common, purification method. The choice of solvent is critical for successful recrystallization.

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., acetone or a mixture of solvents like heptane/ethyl acetate).[12]

  • Slowly cool the solution to induce crystallization of the this compound. Cooling in a refrigerator or freezer may be necessary.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Dry the crystals under vacuum to remove any residual solvent.

Purification MethodPrincipleTypical Purity AchievedKey Parameters
Recrystallization Differential solubility at different temperatures.98-99.5%Solvent system, cooling rate, concentration.
General Purification Workflow

Conclusion

The synthesis and purification of this compound can be effectively achieved through a combination of well-established organic reactions and separation techniques. The choice of synthetic route, whether via a Grignard reaction or a Wittig olefination followed by hydrogenation, will depend on the availability of starting materials and the desired scale of the synthesis. For purification, fractional distillation provides a good initial clean-up, while preparative gas chromatography or low-temperature recrystallization can be employed to achieve high levels of purity required for demanding applications. The protocols and data presented in this guide offer a solid foundation for the successful preparation of this compound in a laboratory setting.

References

A Technical Guide to the Natural Sources of 2-Methyleicosane in Insects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyleicosane is a saturated branched-chain hydrocarbon that, along with other methyl-branched alkanes, is a common component of the cuticular hydrocarbon (CHC) profile of many insect species. These lipids, found on the insect's epicuticle, play a critical role in preventing desiccation and are also integral to chemical communication, including species and mate recognition, and signaling of social status.[1][2] The unique composition of CHC profiles, which can vary significantly between species, sexes, and even developmental stages, makes them a subject of intense research in chemical ecology, entomology, and potentially for the development of novel pest control strategies. This guide provides an in-depth overview of the natural sources of this compound in insects, methods for its analysis, and its biosynthetic origins.

Natural Occurrence of this compound

While a wide variety of methyl-branched alkanes have been identified across numerous insect orders, the specific identification and quantification of this compound can be challenging due to the complexity of CHC blends. However, detailed analyses have confirmed its presence in certain species.

Termites of the genus Nasutitermes have been identified as natural sources of this compound. Specifically, the cuticular hydrocarbon profiles of both Nasutitermes corniger and Nasutitermes ephratae contain this compound. While the exact quantitative data for this specific compound is not detailed in the available literature, the relative abundances of their major hydrocarbon components, including this compound, are known to differ between the two species, allowing for their chemical distinction.

To illustrate the typical composition of insect cuticular hydrocarbons, the following table details the CHC profile of the German cockroach, Blattella germanica. While this species is not confirmed to produce this compound, the data provides a valuable reference for the types and relative abundances of methyl-branched alkanes found in insects.

Table 1: Cuticular Hydrocarbon Composition of the Adult Female German Cockroach, Blattella germanica

Peak No.CompoundMean Relative % (± SEM)
1n-Pentacosane1.9 ± 0.2
211-, 13-, 15-Methylheptacosane2.0 ± 0.3
3n-Heptacosane1.3 ± 0.2
43-Methylheptacosane7.4 ± 0.2
52-Methylheptacosane0.5 ± 0.1
69-, 11-, 13-, 15-Methylnonacosane14.5 ± 0.2
75-Methylnonacosane2.5 ± 0.1
8n-Nonacosane5.5 ± 0.2
93-Methylnonacosane8.6 ± 0.5
102-Methylnonacosane1.0 ± 0.1
113,11-Dimethylheptacosane10.3 ± 0.4
123,9-Dimethylheptacosane5.8 ± 0.3
133,x-Dimethylnonacosane16.1 ± 1.3

Data adapted from Jurenka et al., 1989. Note: This table is for illustrative purposes of a typical insect CHC profile and does not contain this compound.

Experimental Protocols

The analysis of this compound and other cuticular hydrocarbons typically involves solvent extraction followed by gas chromatography-mass spectrometry (GC-MS).

Extraction of Cuticular Hydrocarbons

This protocol is a standard method for the extraction of CHCs from insect samples.

  • Materials:

    • Insect specimens (fresh or frozen)

    • Hexane (analytical grade)

    • Glass vials (2 mL) with Teflon-lined caps

    • Micropipette

    • Vortex mixer (optional)

    • Nitrogen gas stream or gentle vacuum for solvent evaporation

  • Procedure:

    • Place a single insect or a small group of insects into a 2 mL glass vial.

    • Add a sufficient volume of hexane to fully submerge the insect(s) (typically 200-500 µL).

    • Gently agitate the vial for 5-10 minutes. Vortexing for short periods can enhance extraction efficiency.

    • Carefully transfer the hexane extract to a clean glass vial using a micropipette, leaving the insect(s) behind.

    • Concentrate the extract to the desired volume (e.g., 50-100 µL) under a gentle stream of nitrogen gas.

    • The concentrated extract is now ready for GC-MS analysis.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a typical GC-MS method for the separation and identification of CHCs.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS)

    • Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms, HP-5ms)

  • GC Conditions:

    • Injector Temperature: 250-280°C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 50-70°C, hold for 1-2 minutes.

      • Ramp 1: Increase to 200°C at a rate of 15-20°C/min.

      • Ramp 2: Increase to 320°C at a rate of 5-10°C/min.

      • Final hold: 5-10 minutes at 320°C.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV

    • Mass Range: m/z 40-600

    • Ion Source Temperature: 230°C

    • Transfer Line Temperature: 280°C

  • Data Analysis:

    • Identify individual hydrocarbon components by comparing their mass spectra with known standards and libraries (e.g., NIST).

    • Determine the retention times of n-alkane standards to calculate Kovats retention indices for branched components, aiding in their identification.

    • Quantify the relative abundance of each compound by integrating the area under its corresponding peak in the total ion chromatogram.

Biosynthesis of this compound

Methyl-branched hydrocarbons, including this compound, are biosynthesized in specialized cells called oenocytes.[1] The process involves the extension of a fatty acid precursor with the incorporation of a methyl group from methylmalonyl-CoA.

The general biosynthetic pathway for methyl-branched alkanes is as follows:

  • Chain Initiation: A short-chain acyl-CoA (e.g., acetyl-CoA) acts as a primer.

  • Elongation: The fatty acid chain is elongated by the addition of two-carbon units from malonyl-CoA by a fatty acid synthase (FAS) complex.

  • Methyl Branching: At a specific point in the elongation process, methylmalonyl-CoA is incorporated instead of malonyl-CoA, introducing a methyl group to the growing chain.

  • Further Elongation: The chain continues to be elongated with malonyl-CoA units.

  • Reduction and Decarbonylation: The resulting very-long-chain fatty acid is then reduced to a fatty aldehyde and subsequently decarbonylated to form the final hydrocarbon.

Visualizations

Biosynthetic Pathway of Methyl-Branched Alkanes

Biosynthesis AcetylCoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) AcetylCoA->FAS MalonylCoA Malonyl-CoA MalonylCoA->FAS MethylmalonylCoA Methylmalonyl-CoA MethylmalonylCoA->FAS Branch Point VLCFA Very-Long-Chain Fatty Acid (Branched) FAS->VLCFA Reduction Reduction VLCFA->Reduction Aldehyde Fatty Aldehyde Reduction->Aldehyde Decarbonylation Decarbonylation Hydrocarbon Methyl-Branched Hydrocarbon (e.g., this compound) Decarbonylation->Hydrocarbon Aldehyde->Decarbonylation

Caption: Biosynthesis of methyl-branched hydrocarbons in insects.

Experimental Workflow for Cuticular Hydrocarbon Analysis

Workflow Start Insect Sample Extraction Hexane Extraction (5-10 min) Start->Extraction Concentration Solvent Evaporation (Nitrogen Stream) Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS DataAnalysis Data Analysis: - Spectral Library Matching - Kovats Index Calculation - Quantification GCMS->DataAnalysis End Identified & Quantified CHC Profile DataAnalysis->End

Caption: Experimental workflow for insect CHC analysis.

References

2-Methyleicosane as a potential biomarker in geology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Monomethyl Alkanes (Iso- and Anteiso-Alkanes) as Potential Biomarkers in Geology

Introduction

In the field of geology and geochemistry, molecular fossils, or biomarkers, provide invaluable insights into the history of life and ancient environmental conditions. These organic molecules, preserved in sediments and rocks, are derived from specific biological precursors, allowing scientists to trace the presence of particular organisms and reconstruct past ecosystems. Among the diverse array of biomarkers, long-chain monomethyl alkanes, specifically iso- and anteiso-alkanes, have emerged as significant indicators of specific organic matter inputs.

2-Methyleicosane belongs to the class of iso-alkanes, which are characterized by a methyl group at the second-to-last (iso) carbon atom from the end of an alkyl chain. While the broader class of iso- and anteiso-alkanes are recognized as valuable biomarkers, specific research focusing solely on this compound as a standalone diagnostic marker is limited. This guide, therefore, provides a comprehensive overview of the geological significance of the entire series of long-chain iso- and anteiso-alkanes, with this compound serving as a representative member of this class.

These branched alkanes are particularly useful in differentiating sources of organic matter, as their biosynthetic pathways are often linked to specific groups of organisms. Their presence and distribution in geological samples can help elucidate the types of bacteria and, in some cases, plants that contributed to the formation of ancient sediments.

Sources of Iso- and Anteiso-Alkanes in the Geological Record

The primary biological sources of long-chain iso- and anteiso-alkanes found in geological materials are bacteria and the cuticular waxes of certain plants.

  • Bacterial Sources: Many species of bacteria synthesize branched-chain fatty acids of the iso and anteiso series as major components of their cell membranes.[1] These fatty acids are crucial for maintaining membrane fluidity. Following the death of the organisms and subsequent burial in sediments, these branched fatty acids can be geochemically altered through processes of diagenesis, leading to the formation of the corresponding iso- and anteiso-alkanes. The presence of these alkanes in sediments is often interpreted as an indicator of a significant bacterial contribution to the organic matter.[2]

  • Plant Sources: While less common than in bacteria, long-chain iso- and anteiso-alkanes have also been identified in the leaf waxes of certain terrestrial plants. For instance, a series of these compounds have been detected in the black mangrove (Avicennia germinans).[3] In such cases, these branched alkanes can serve as specific biomarkers for the input of organic matter from these particular plant species into estuarine and coastal sediments.

Geochemical Significance

The analysis of iso- and anteiso-alkanes in geological samples can provide several key pieces of information for paleoenvironmental reconstruction:

  • Organic Matter Provenance: The relative abundance of branched alkanes compared to straight-chain (n-)alkanes can help distinguish between different sources of organic matter. A high abundance of iso- and anteiso-alkanes may suggest a significant microbial input into the sediment.

  • Paleo-vegetation: In specific depositional environments, the presence of certain long-chain iso- and anteiso-alkanes may point to the existence of particular plant communities, such as mangroves, in the surrounding terrestrial environment.[3]

  • Depositional Environment: The overall assemblage of biomarkers, including branched alkanes, can provide clues about the environmental conditions at the time of deposition, such as the level of microbial activity in the water column or sediment.

Experimental Protocols

The analysis of iso- and anteiso-alkanes from geological materials involves a multi-step process of extraction, separation, and identification. The following is a generalized protocol for the analysis of these biomarkers from sediment or rock samples.

1. Sample Preparation and Extraction:

  • Cleaning: The exterior surfaces of rock or core samples are cleaned to remove potential contaminants.

  • Crushing and Grinding: The cleaned sample is crushed and ground to a fine powder to increase the surface area for solvent extraction.

  • Solvent Extraction: The powdered sample is extracted with an organic solvent system, typically a mixture of dichloromethane (DCM) and methanol (MeOH), using a technique such as sonication or Soxhlet extraction to isolate the total lipid extract.

2. Separation and Fractionation:

  • Saponification: The total lipid extract may be saponified to break down esters and isolate neutral lipids.

  • Column Chromatography: The neutral lipid fraction is then separated into different compound classes using column chromatography with silica gel or alumina. A common elution scheme involves using solvents of increasing polarity, such as hexane to isolate saturated hydrocarbons (including iso-alkanes), followed by DCM for aromatic hydrocarbons, and finally MeOH for polar compounds.

  • Urea Adduction or Molecular Sieving: To isolate the branched and cyclic alkanes from the straight-chain n-alkanes, techniques like urea adduction or separation using a 5 Å molecular sieve can be employed.[4] n-Alkanes are selectively trapped, leaving the branched alkanes in the remaining solution.

3. Instrumental Analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): The branched/cyclic hydrocarbon fraction is analyzed by GC-MS. The gas chromatograph separates the individual compounds based on their boiling points and interaction with the capillary column. The mass spectrometer then fragments the eluted compounds, producing a characteristic mass spectrum that allows for their identification based on fragmentation patterns and comparison to libraries of known compounds.

Data Presentation

The quantitative data obtained from GC-MS analysis is typically presented in tables to facilitate comparison between different samples or stratigraphic layers. The concentrations of individual iso- and anteiso-alkanes are often reported relative to the total organic carbon (TOC) content of the sample or as a proportion of the total hydrocarbon fraction.

Table 1: Representative Distribution of Monomethyl Alkanes in a Sediment Sample

CompoundCarbon NumberConcentration (ng/g TOC)
iso-NonadecaneC195.2
anteiso-NonadecaneC193.1
iso-EicosaneC204.5
anteiso-EicosaneC202.8
This compound (iso-Heneicosane) C21 3.9
anteiso-HeneicosaneC212.2
iso-DocosaneC223.1
anteiso-DocosaneC221.8
iso-TricosaneC236.8
anteiso-TricosaneC234.5

Mandatory Visualizations

Biosynthetic Pathway of Branched-Chain Fatty Acid Precursors

The biosynthesis of iso- and anteiso-fatty acids, the precursors to their corresponding alkanes, begins with branched-chain amino acids. The diagram below illustrates the initiation of this process.

G cluster_0 Amino Acid Precursors cluster_1 Branched-Chain Acyl-CoA Primers cluster_2 Fatty Acid Elongation cluster_3 Resulting Fatty Acids Valine Valine Isobutyryl_CoA Isobutyryl-CoA Valine->Isobutyryl_CoA Leucine Leucine Isovaleryl_CoA Isovaleryl-CoA Leucine->Isovaleryl_CoA Isoleucine Isoleucine Anteiso_valeryl_CoA 2-Methylbutyryl-CoA (Anteiso-primer) Isoleucine->Anteiso_valeryl_CoA FAS Fatty Acid Synthase (+ Malonyl-CoA) Isobutyryl_CoA->FAS Isovaleryl_CoA->FAS Anteiso_valeryl_CoA->FAS Iso_FA Even-numbered iso-Fatty Acids FAS->Iso_FA from Isobutyryl-CoA Odd_Iso_FA Odd-numbered iso-Fatty Acids FAS->Odd_Iso_FA from Isovaleryl-CoA Anteiso_FA Odd-numbered anteiso-Fatty Acids FAS->Anteiso_FA from 2-Methylbutyryl-CoA

Caption: Biosynthesis of iso- and anteiso-fatty acid precursors from amino acids.

Analytical Workflow for Branched Alkane Biomarkers

The following diagram outlines the key steps in the analytical workflow for identifying branched alkane biomarkers from geological samples.

G Sample Sediment/Rock Sample Crushing Crushing & Grinding Sample->Crushing Extraction Solvent Extraction (DCM/MeOH) Crushing->Extraction TLC Total Lipid Concentrate Extraction->TLC Fractionation Column Chromatography TLC->Fractionation Saturated_HC Saturated Hydrocarbon Fraction Fractionation->Saturated_HC Urea_Adduction Urea Adduction / Molecular Sieve Saturated_HC->Urea_Adduction Branched_Cyclic Branched/Cyclic Fraction Urea_Adduction->Branched_Cyclic GCMS GC-MS Analysis Branched_Cyclic->GCMS Data Data Interpretation (Identification & Quantification) GCMS->Data

Caption: Analytical workflow for geological biomarker analysis.

References

Isoheneicosane: A Technical Overview of Its Discovery and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoheneicosane (2-methyleicosane) is a branched-chain alkane with the molecular formula C21H44. While a specific date or individual credited with its initial synthesis or discovery remains elusive in publicly available literature, its identification has been noted in various natural sources. This document provides a comprehensive overview of the known physicochemical properties of isoheneicosane, its documented occurrences in nature, and the analytical methods employed for its identification. This information is intended to serve as a foundational resource for researchers in fields ranging from natural product chemistry to materials science.

Discovery and History

The history of isoheneicosane is not one of a singular, celebrated discovery but rather a gradual characterization through its identification in diverse natural materials. It is often found as a minor component in complex hydrocarbon mixtures. For instance, isoheneicosane has been identified as a constituent in the essential oil of Curcuma angustifolia Roxb. (East Indian Arrowroot) and has also been detected in analyses of Baltic amber.[1][2] Its presence has also been noted in middle distillate fractions of crude oil.[3] The "discovery" of isoheneicosane is therefore intrinsically linked to the advancement of analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), which have enabled the separation and identification of individual components in complex mixtures.

Physicochemical Properties

The following table summarizes the key physicochemical properties of isoheneicosane, compiled from various chemical databases.[4][5][6]

PropertyValueSource
Molecular Formula C21H44PubChem[5]
Molecular Weight 296.6 g/mol PubChem[5]
IUPAC Name This compoundPubChem[5]
CAS Number 52845-08-6The Good Scents Company[4]
Boiling Point 341.1 ± 5.0 °C at 760 mmHgChemsrc[6]
Flash Point 125.9 ± 10.8 °C (est.)The Good Scents Company, Chemsrc[4][6]
Density 0.8 ± 0.1 g/cm³Chemsrc[6]
logP (o/w) 11.73 (est.)The Good Scents Company, Chemsrc[4][6]
Water Solubility 3.434e-006 mg/L @ 25 °C (est.)The Good Scents Company[4]
Refractive Index 1.442Chemsrc[6]
Synonyms This compound, Isohenicosane, Eicosane, 2-methyl-AK Scientific, Inc.[7]

Experimental Protocols for Identification

The identification of isoheneicosane in natural products and other complex mixtures typically relies on chromatographic separation followed by mass spectrometric detection.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Essential Oils

A common method for the analysis of volatile compounds like isoheneicosane in essential oils involves GC-MS.

  • Extraction: The essential oil is typically extracted from the plant material (e.g., rhizomes or flowers of Curcuma angustifolia) via hydrodistillation using a Clevenger-type apparatus.[2]

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer is used for analysis.[2]

  • Column: A nonpolar capillary column, such as a DB-Petro column (100 m length), is often employed for separating hydrocarbons.[3]

  • Operating Conditions:

    • Initial Temperature: 60°C, held for a few minutes.

    • Temperature Ramp: The temperature is increased at a programmed rate (e.g., 4°C/min) to a final temperature (e.g., 260°C).[2]

    • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.[2]

    • Injection Mode: A small volume of the sample is injected in split mode.[2]

  • Mass Spectrometry: The mass spectrometer is operated in full scan mode with an electron ionization energy of 70 eV.[2]

  • Identification: The identification of isoheneicosane is achieved by comparing its mass spectrum and retention index with those of known standards and reference spectra in mass spectral libraries.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the identification of isoheneicosane from a natural product sample.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Procedure cluster_data Data Processing Sample Natural Product Sample (e.g., Plant Material) Extraction Hydrodistillation (Clevenger Apparatus) Sample->Extraction Oil Essential Oil Extraction->Oil Injection GC Injection Oil->Injection GC Gas Chromatography (Separation) Injection->GC MS Mass Spectrometry (Detection) GC->MS Data Mass Spectra & Retention Time Data MS->Data Library Spectral Library Comparison Data->Library Identification Compound Identification: Isoheneicosane Library->Identification

Caption: Workflow for Natural Product Component Identification.

Conclusion

Isoheneicosane is a long-chain branched alkane whose presence has been confirmed in various natural and industrial hydrocarbon mixtures. While its dedicated synthesis history is not well-documented, its characterization has been made possible through modern analytical techniques. The data and methodologies presented in this guide offer a foundational understanding for researchers encountering this compound in their work, whether in the context of natural product chemistry, fuel science, or other related fields. Further research into its biological activities and potential applications may be warranted based on its occurrence in traditionally used medicinal plants.

References

An In-Depth Technical Guide to the Spectral Analysis of 2-Methyleicosane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for 2-methyleicosane, a branched-chain alkane. The information presented herein is intended to support research and development activities where the identification and characterization of this and similar long-chain hydrocarbons are critical.

Mass Spectrometry Data

Mass spectrometry of this compound is typically performed using gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI). The resulting mass spectrum is characterized by a molecular ion peak and a series of fragment ions that are indicative of the compound's structure.

Key Mass Spectral Data

The electron ionization mass spectrum of this compound exhibits a molecular ion peak (M+) at m/z 296, corresponding to its molecular weight.[1][2] The fragmentation pattern is characteristic of a long-chain alkane with branching at the second carbon.

m/z Relative Intensity (%) Assignment
43100[C₃H₇]⁺
5795[C₄H₉]⁺
7160[C₅H₁₁]⁺
8540[C₆H₁₃]⁺
2965[M]⁺

Note: The relative intensities are approximate and can vary slightly depending on the instrument and experimental conditions. The table is based on data from the NIST Mass Spectrometry Data Center.[1]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of this compound is effectively achieved using GC-MS, which combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[3]

Instrumentation:

  • Gas Chromatograph: Equipped with a capillary column (e.g., DB-1 or equivalent nonpolar polysiloxane).

  • Mass Spectrometer: Capable of electron ionization (EI) and quadrupole or ion trap mass analysis.

GC Parameters:

  • Injection Mode: Splitless or split injection.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 300 °C.

    • Final hold: 10 minutes at 300 °C.

MS Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

Nuclear Magnetic Resonance (NMR) Spectral Data

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide valuable structural information. While publicly available, high-resolution spectra for this compound are limited, the following sections provide expected chemical shifts based on the known ranges for alkanes.[3]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show signals in the aliphatic region (δ 0.8-1.6 ppm). The signals for the protons on the long, unbranched portion of the chain will overlap significantly, forming a broad multiplet.

Proton Environment Predicted Chemical Shift (ppm) Multiplicity Integration
CH₃ (C1)~0.88Doublet3H
CH₃ (on C2)~0.85Doublet3H
CH₂ (chain)~1.25Broad Multiplet~34H
CH (C2)~1.55Multiplet1H
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound will display distinct signals for the methyl, methylene, and methine carbons. The chemical shifts are sensitive to the local electronic environment.

Carbon Environment Predicted Chemical Shift (ppm)
CH₃ (C1)~22.7
CH₃ (on C2)~19.8
CH (C2)~34.5
CH₂ (C3)~39.2
CH₂ (C4)~27.5
CH₂ (chain interior)~29.7
CH₂ (terminal region)~31.9, ~22.7
Experimental Protocol: NMR Spectroscopy

Instrumentation:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for the overlapping methylene signals in the ¹H NMR spectrum.

Sample Preparation:

  • Solvent: Deuterated chloroform (CDCl₃) is a common solvent for nonpolar compounds like this compound.

  • Concentration: 5-10 mg of the sample dissolved in ~0.5 mL of the deuterated solvent.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

Acquisition Parameters (Typical):

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-10 ppm.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

    • Relaxation Delay: 2-5 seconds.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the spectral analysis of a compound like this compound.

Spectral_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_reporting Reporting Sample This compound Sample Dissolution Dissolution in Deuterated Solvent (e.g., CDCl3) Sample->Dissolution Dilution Dilution for GC-MS Sample->Dilution NMR NMR Analysis (1H & 13C) Dissolution->NMR GCMS GC-MS Analysis Dilution->GCMS MS_Data Mass Spectrum Processing (Library Matching, Fragmentation Analysis) GCMS->MS_Data NMR_Data NMR Spectrum Processing (Peak Picking, Integration, Assignment) NMR->NMR_Data Report Final Report (Data Tables, Spectra, Interpretation) MS_Data->Report NMR_Data->Report

Caption: Workflow for the spectral characterization of this compound.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the spectroscopic data and the structural features of this compound.

Spectral_Data_Interpretation cluster_structure Molecular Structure of this compound cluster_ms Mass Spectrometry Evidence cluster_nmr NMR Spectroscopy Evidence Structure C21H44 (Branched Alkane) MolecularIon Molecular Ion (m/z 296) Structure->MolecularIon Confirms Molecular Weight Fragmentation Fragmentation Pattern (Characteristic Alkyl Fragments) Structure->Fragmentation Indicates Branching H_NMR 1H NMR (Aliphatic Signals, Multiplicity) Structure->H_NMR Reveals Proton Environments C_NMR 13C NMR (Number of Unique Carbons, Chemical Shifts) Structure->C_NMR Shows Carbon Skeleton

Caption: Relationship between spectral data and molecular structure.

References

An In-depth Technical Guide to NIST Reference Data for 2-Methyleicosane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the National Institute of Standards and Technology (NIST) reference data for 2-Methyleicosane, tailored for researchers, scientists, and drug development professionals. It includes a detailed presentation of quantitative data, experimental methodologies, and visual diagrams to facilitate a deeper understanding of the compound's properties and the analytical techniques used for its characterization.

Core Physicochemical Properties

This compound is a branched-chain alkane with the chemical formula C₂₁H₄₄.[1][2][3][4][5] It is also known by the synonym isoheneicosane.[6] The following table summarizes its fundamental physicochemical properties.

PropertyValueSource
Molecular Formula C₂₁H₄₄NIST Chemistry WebBook[1][2][3][4][5], PubChem[6]
Molecular Weight 296.5741 g/mol NIST Chemistry WebBook[1][2][3][4][5]
CAS Registry Number 1560-84-5NIST Chemistry WebBook[1][2][3][4][5], PubChem[6]
IUPAC Name 2-methylicosanePubChem[6]
IUPAC Standard InChI InChI=1S/C21H44/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3/h21H,4-20H2,1-3H3NIST Chemistry WebBook[1][2][3][4][5]
IUPAC Standard InChIKey MLKZKPUBHSWMNA-UHFFFAOYSA-NNIST Chemistry WebBook[1][2][3][4][5]

Thermodynamic Data

The enthalpy of vaporization is a key thermodynamic property that has been experimentally determined for this compound.

Thermodynamic PropertyValueTemperature (K)MethodReference
Enthalpy of Vaporization (ΔvapH) 70.3 kJ/mol488Based on data from 473 to 621 KStephenson and Malanowski, 1987[4]

Gas Chromatography Data

The Kovats retention index (RI) is a standardized measure used in gas chromatography to convert retention times into system-independent constants, aiding in compound identification.[7][8] The following tables present the experimental Kovats retention indices for this compound on non-polar columns.

Isothermal Kovats Retention Index
Retention IndexColumn TypeActive PhaseTemperature (°C)Reference
2064CapillarySE-30180Kusmierz, Malinski, et al., 1985[3]
2064CapillaryMethyl silicone180Kusmierz, Malinski, et al., 1985[3]
2065.3Not specifiedNot specifiedNot specifiedNIST Mass Spectrometry Data Center[6]
Temperature-Programmed Kovats Retention Index
Retention IndexColumn TypeActive PhaseColumn Length (m)Initial Temp (°C)Final Temp (°C)Ramp (°C/min)Reference
2063CapillaryHP-5MS30802902Zaikin and Borisov, 2002
2064CapillaryHP-5MS30802904Zaikin and Borisov, 2002
2064CapillaryHP-5MS30802906Zaikin and Borisov, 2002
2062.8Not specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNIST Mass Spectrometry Data Center[6]
2063.1Not specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNIST Mass Spectrometry Data Center[6]

Mass Spectrometry Data

Electron Ionization (EI) mass spectrometry is a widely used technique for the analysis of organic compounds.[9][10] While the full mass spectrum for this compound is available as a digitized image on the NIST Chemistry WebBook, the raw data is not provided in a downloadable format.[1] The following table summarizes the key characteristics of the available mass spectra.

LibraryNIST NumberTotal Peaksm/z Top Peakm/z 2nd Highestm/z 3rd Highest
Main library11388462574371
Replicate library14107137574371

Experimental Protocols

Gas Chromatography for Kovats Retention Index Determination

The determination of Kovats retention indices involves the analysis of the target compound and a series of n-alkanes under the same chromatographic conditions.[7][11]

Objective: To determine the Kovats retention index of this compound.

Materials:

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID).

  • Capillary column (e.g., HP-5MS, 30 m length).[2]

  • Helium carrier gas.[2]

  • Sample of this compound.

  • A mixture of n-alkanes (e.g., C₈ to C₃₀).[11]

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., hexane). Prepare a separate solution containing the n-alkane mixture.

  • Instrument Setup:

    • Install the capillary column in the GC.

    • Set the carrier gas flow rate.

    • For isothermal analysis, set the oven temperature to a constant value (e.g., 180°C).[3]

    • For temperature-programmed analysis, set the initial temperature, final temperature, and ramp rate (e.g., initial 80°C, final 290°C, ramp 4°C/min).[2]

    • Set the injector and detector temperatures.

  • Analysis:

    • Inject the n-alkane mixture into the GC and record the chromatogram.

    • Inject the this compound sample under the identical GC conditions and record the chromatogram.

  • Data Analysis:

    • Identify the retention times of the n-alkanes that elute immediately before and after this compound.

    • Measure the retention time of this compound.

    • Calculate the Kovats retention index using the appropriate formula for either isothermal or temperature-programmed conditions.[12]

GC_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_analysis Data Analysis Sample This compound Sample GC_System GC System (Capillary Column, FID) Sample->GC_System Alkane_Mix n-Alkane Mixture Alkane_Mix->GC_System Retention_Times Measure Retention Times GC_System->Retention_Times Kovats_Calc Calculate Kovats Index Retention_Times->Kovats_Calc Final_RI Kovats Retention Index Kovats_Calc->Final_RI

Figure 1: Workflow for Kovats Retention Index Determination.
Electron Ionization Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with high-energy electrons, leading to the formation of a molecular ion and various fragment ions.[9][13][14]

Objective: To obtain the mass spectrum of this compound.

Instrumentation:

  • Mass spectrometer equipped with an electron ionization source.

  • Gas chromatograph (for GC-MS) or a direct insertion probe for sample introduction.

Procedure:

  • Sample Introduction: The this compound sample is introduced into the ion source. In GC-MS, the compound is first separated on a GC column and then enters the mass spectrometer.

  • Ionization: In the ion source, the gaseous sample molecules are bombarded by a beam of electrons, typically with an energy of 70 eV.[9]

  • Ion Formation: This bombardment causes the removal of an electron from the molecule, forming a positively charged molecular ion (M⁺•). The excess energy from the ionization process often leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.

  • Mass Analysis: The resulting ions (molecular and fragment ions) are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z value.

  • Spectrum Generation: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

EI_MS_Pathway Sample_Molecule This compound (Gaseous Molecule) Ionization Ionization Sample_Molecule->Ionization Electron_Beam 70 eV Electron Beam Electron_Beam->Ionization Molecular_Ion Molecular Ion (M⁺•) Ionization->Molecular_Ion Fragmentation Fragmentation Molecular_Ion->Fragmentation Mass_Analyzer Mass Analyzer (Separation by m/z) Molecular_Ion->Mass_Analyzer Fragment_Ions Fragment Ions Fragmentation->Fragment_Ions Fragment_Ions->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum

Figure 2: Signaling Pathway of Electron Ionization Mass Spectrometry.

Data Acquisition and Analysis Logic

The generation of NIST reference data for a compound like this compound follows a logical progression from experimental measurement to data compilation and dissemination.

Data_Flow cluster_exp Experimental Measurement cluster_data Raw Data Generation cluster_analysis Data Processing & Analysis cluster_nist NIST Database GC Gas Chromatography Retention_Data Retention Times GC->Retention_Data MS Mass Spectrometry Mass_Spectra Mass Spectra MS->Mass_Spectra Thermo Thermodynamic Measurement Enthalpy_Data Enthalpy Values Thermo->Enthalpy_Data Kovats_Index Kovats Index Calculation Retention_Data->Kovats_Index Spectral_Interpretation Spectral Interpretation Mass_Spectra->Spectral_Interpretation Thermo_Analysis Thermodynamic Analysis Enthalpy_Data->Thermo_Analysis NIST_WebBook NIST Chemistry WebBook Kovats_Index->NIST_WebBook Spectral_Interpretation->NIST_WebBook Thermo_Analysis->NIST_WebBook

Figure 3: Logical Flow of NIST Reference Data Generation.

References

Navigating the Safety Landscape of 2-Methyleicosane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known safety and handling precautions for 2-Methyleicosane. Due to the limited availability of specific toxicity and hazard data for this compound in publicly accessible domains, this document synthesizes available physicochemical properties and outlines general best practices for the safe handling of long-chain alkanes. Professionals should handle this substance with the care accorded to new or uncharacterized chemical entities.

Physicochemical Properties

Understanding the physical and chemical properties of a substance is the foundation of its safe handling. The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C21H44PubChem[1], ChemSrc, Cheméo[2]
Molecular Weight 296.6 g/mol PubChem[1]
CAS Number 1560-84-5PubChem[1], ChemSrc, Cheméo[2]
Boiling Point 341.1 ± 5.0 °C at 760 mmHgChemSrc
Flash Point 125.9 ± 10.8 °CChemSrc
Density 0.8 ± 0.1 g/cm³ChemSrc
Vapor Pressure 0.0 ± 0.4 mmHg at 25°CChemSrc
LogP (Octanol/Water Partition Coefficient) 11.73ChemSrc
Refractive Index 1.442ChemSrc

Hazard Identification and Classification

According to the information reported to the European Chemicals Agency (ECHA), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, the absence of a formal classification does not imply that the substance is entirely without risk. It is prudent to handle it as a substance with potential, uncharacterized hazards.

Safety and Handling Precautions

Given the lack of a specific Safety Data Sheet (SDS), the following handling precautions are based on general best practices for similar long-chain alkanes and laboratory chemicals.

Engineering Controls
  • Work in a well-ventilated area. The use of a chemical fume hood is recommended, especially when heating the substance or when aerosols may be generated.

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves). Inspect gloves for integrity before use.

  • Skin and Body Protection: A lab coat should be worn. For larger quantities or where splashing is possible, additional protective clothing may be necessary.

General Hygiene
  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe vapors or mists.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Storage
  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from strong oxidizing agents.

First Aid Measures

In the event of exposure, follow these general first-aid procedures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill and Disposal Procedures

  • Spills: In case of a small spill, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite). Place the absorbed material in a suitable, labeled container for disposal. For larger spills, evacuate the area and follow emergency procedures.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the substance to enter drains or waterways.

Experimental Protocols

Detailed experimental protocols for the safety and toxicity assessment of this compound are not currently available in the public domain. Researchers planning to conduct such studies should adhere to established OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals for properties such as acute toxicity, skin and eye irritation, and mutagenicity.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of laboratory chemicals like this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE UseControls Use Engineering Controls SelectPPE->UseControls SafeHandling Safe Chemical Handling UseControls->SafeHandling Decontaminate Decontaminate Work Area SafeHandling->Decontaminate Store Secure Storage SafeHandling->Store If not all used WasteDisposal Proper Waste Disposal Decontaminate->WasteDisposal

Safe chemical handling workflow.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for professional safety training and a thorough risk assessment. Always consult the most current safety information and adhere to your institution's safety protocols.

References

The Pivotal Role of 2-Methyleicosane in Insect Chemical Ecology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of insect chemical communication, cuticular hydrocarbons (CHCs) serve as a critical signaling medium, governing behaviors from mate recognition to social organization. Among the vast array of these compounds, methyl-branched alkanes, such as 2-Methyleicosane, play a nuanced yet significant role. This technical guide provides an in-depth exploration of the function, analysis, and biosynthesis of this compound in insect chemical ecology, offering a comprehensive resource for researchers in entomology, chemical ecology, and related fields.

This compound as a Semiochemical

This compound (C₂₁H₄₄) is a saturated branched-chain hydrocarbon found on the cuticle of various insect species. While not as commonly identified as a primary sex or aggregation pheromone component as other compounds, its presence and relative abundance in the CHC profile are crucial for specific chemical communication contexts, often acting as a contact pheromone or a synergist in a complex pheromone blend.

While specific quantitative data on the behavioral effects of this compound are not extensively documented for a single keystone species, its importance is inferred from its presence in species where CHCs are the primary mode of close-range communication. For instance, in many species of parasitoid wasps, males use CHCs on the female's cuticle to recognize her as a potential mate. The precise blend of linear, methyl-branched, and unsaturated hydrocarbons is critical for eliciting courtship behavior.[1] The addition or alteration of specific methyl-branched alkanes can disrupt this recognition process.[1]

Quantitative Data on Cuticular Hydrocarbon Composition

The following table summarizes the relative abundance of major cuticular hydrocarbon classes, including methyl-branched alkanes like this compound, in selected insect orders. It is important to note that the specific composition, including the presence and percentage of this compound, can vary significantly between species, sexes, and even geographic populations of the same species.

Insect OrderPredominant CHC ClassesGeneral Role in Chemical Communication
Hymenoptera n-Alkanes, Methyl-branched AlkanesNestmate recognition, fertility signaling, contact sex pheromones
Coleoptera n-Alkanes, Alkenes, Methyl-branched AlkanesMate recognition, aggregation signals
Diptera n-Alkanes, Alkenes, Methyl-branched AlkanesSpecies and sex recognition, age determination
Isoptera n-Alkanes, Methyl-branched AlkanesCaste recognition, nestmate recognition

Experimental Protocols

Extraction of Cuticular Hydrocarbons

A standard method for extracting CHCs from insect specimens involves solvent washing.

Materials:

  • Hexane or Dichloromethane (analytical grade)

  • Glass vials with Teflon-lined caps

  • Microsyringe

  • Vortex mixer

  • Nitrogen gas stream for solvent evaporation

  • Internal standard (e.g., n-hexadecane)

Procedure:

  • Individual or pooled insects are placed in a glass vial.

  • A precise volume of solvent (e.g., 200 µL of hexane) containing a known concentration of an internal standard is added to the vial.

  • The vial is agitated (e.g., vortexed) for a specific duration (e.g., 2-5 minutes) to dissolve the cuticular lipids.

  • The solvent, now containing the CHCs, is carefully transferred to a clean vial.

  • The solvent is evaporated under a gentle stream of nitrogen to concentrate the sample.

  • The residue is re-dissolved in a small, precise volume of solvent for analysis.

Analysis of Cuticular Hydrocarbons by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for identifying and quantifying CHCs.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms)

GC-MS Parameters:

  • Injector Temperature: 250-280 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 50-70 °C, hold for 2 minutes

    • Ramp 1: Increase to 200 °C at 15-20 °C/min

    • Ramp 2: Increase to 320 °C at 3-5 °C/min, hold for 10-15 minutes

  • MS Ionization: Electron Impact (EI) at 70 eV

  • MS Scan Range: m/z 40-600

Data Analysis:

  • Individual CHC components are identified by comparing their mass spectra and retention times with those of authentic standards and published libraries.

  • Quantification is achieved by comparing the peak area of each compound to the peak area of the internal standard.

Behavioral Bioassays

Y-tube olfactometers are commonly used to assess the behavioral responses of insects to volatile or semi-volatile chemical cues. For contact pheromones like many CHCs, direct observation assays are more appropriate.

Contact Pheromone Bioassay Protocol:

  • Preparation of Stimuli: A glass dummy (e.g., a small glass rod or sphere) is coated with a precise amount of synthetic this compound dissolved in a volatile solvent. A control dummy is treated with the solvent only.

  • Experimental Arena: A test insect (e.g., a male wasp) is placed in a petri dish or a similar small arena.

  • Introduction of Stimuli: The treated and control dummies are introduced into the arena.

  • Observation: The behavior of the insect is observed and recorded for a set period. Key behaviors to quantify include:

    • Time spent in contact with each dummy.

    • Frequency of specific courtship behaviors (e.g., wing fanning, abdominal bending) directed at each dummy.

  • Data Analysis: Statistical tests (e.g., t-test, chi-square test) are used to determine if there is a significant difference in the insect's response to the treated versus the control dummy. A dose-response curve can be generated by testing a range of concentrations of this compound.

Signaling Pathways and Biosynthesis

The biosynthesis of methyl-branched alkanes like this compound is a complex process that occurs in specialized cells called oenocytes. The general pathway involves the modification of fatty acid synthesis.

Biosynthesis_of_2_Methyleicosane Acetate Acetate Malonyl_CoA Malonyl-CoA Acetate->Malonyl_CoA FAS Fatty Acid Synthase (FAS) Elongation Malonyl_CoA->FAS Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->FAS Methyl branch insertion Fatty_Acyl_CoA Very-long-chain Fatty Acyl-CoA FAS->Fatty_Acyl_CoA Reduction Reduction to Aldehyde Fatty_Acyl_CoA->Reduction Fatty_Aldehyde Fatty Aldehyde Reduction->Fatty_Aldehyde Decarbonylation Oxidative Decarbonylation (P450 enzyme) Fatty_Aldehyde->Decarbonylation CHC This compound Decarbonylation->CHC

Biosynthesis of this compound.

The biosynthesis begins with acetate units, which are converted to malonyl-CoA. The fatty acid synthase (FAS) complex elongates the carbon chain. The methyl branch is introduced by the incorporation of a methylmalonyl-CoA unit in place of a malonyl-CoA unit. The resulting very-long-chain fatty acyl-CoA is then reduced to a fatty aldehyde, which is subsequently decarbonylated by a P450 enzyme to yield the final hydrocarbon, this compound.

Experimental Workflow for a Behavioral Study

The following diagram illustrates a typical workflow for investigating the behavioral role of this compound.

Experimental_Workflow cluster_0 Chemical Analysis cluster_1 Behavioral Bioassays cluster_2 Data Interpretation CHC_Extraction CHC Extraction from Insects GCMS_Analysis GC-MS Analysis CHC_Extraction->GCMS_Analysis Identification Identification of this compound GCMS_Analysis->Identification Synthesis Synthesis of this compound Identification->Synthesis Bioassay Contact Pheromone Bioassay Synthesis->Bioassay Dose_Response Dose-Response Study Bioassay->Dose_Response Statistical_Analysis Statistical Analysis Dose_Response->Statistical_Analysis Conclusion Conclusion on Behavioral Role Statistical_Analysis->Conclusion

Workflow for Behavioral Study.

Conclusion

This compound, as a component of the complex cuticular hydrocarbon profiles of insects, plays a subtle but important role in chemical communication. While it may not always be the primary attractant, its presence and correct proportion are often essential for triggering specific close-range behaviors, particularly in mate recognition. The detailed protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to further investigate the precise functions of this and other methyl-branched alkanes in the fascinating world of insect chemical ecology. Future research focusing on the specific enzymes involved in its biosynthesis and the neural pathways mediating its perception will undoubtedly reveal more about the intricate signaling systems that govern insect behavior.

References

Preliminary Investigation of 2-Methyleicosane Bioactivity: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current understanding of the bioactivity of 2-Methyleicosane. Following a comprehensive review of available scientific literature, it is evident that research into the specific biological effects of this long-chain branched alkane is exceptionally limited. Consequently, this document summarizes the sparse existing data and provides a broader context based on the known roles of similar molecules.

Introduction to this compound

This compound is a saturated hydrocarbon with the chemical formula C₂₁H₄₄. It is a branched-chain alkane, specifically an isomer of heneicosane, with a methyl group located on the second carbon of a twenty-carbon chain. While its physicochemical properties are documented in various chemical databases, its biological activity remains largely unexplored.

Known Biological Mentions

The primary and sole mention of this compound in a biological context arises from the chemical analysis of plant volatiles.

Antimicrobial Activity of Plant Volatiles

A study analyzing the volatile components of Carthamus lanatus (safflower) identified this compound as one of many constituents in an essential oil extract.[1] This extract exhibited antimicrobial activity against a range of bacteria and fungi.[1]

It is critical to note that the observed antimicrobial effects were attributed to the entire volatile extract, and the specific contribution, if any, of this compound to this activity was not determined. No studies have been conducted on the bioactivity of isolated this compound.

Quantitative Bioactivity Data

A thorough search of scientific literature and bioactivity databases reveals a complete absence of quantitative data for this compound. There are no published reports detailing its IC₅₀, EC₅₀, binding affinities, or other dose-response relationships for any biological target.

Table 1: Quantitative Bioactivity Data for this compound

Assay TypeTargetIC₅₀ / EC₅₀Source
Data Not AvailableData Not AvailableData Not Available

Experimental Protocols

Due to the lack of dedicated studies on the bioactivity of this compound, there are no specific experimental protocols to report for its biological assessment.

The general methodology used in the study that identified this compound as part of an active extract is summarized below.

Protocol for Antimicrobial Screening of Carthamus lanatus Volatiles

The following is a generalized workflow based on the described methodology.[1]

G cluster_extraction Extraction of Volatiles cluster_analysis Chemical Analysis cluster_testing Antimicrobial Testing plant_material Aerial parts of Carthamus lanatus hydrodistillation Hydrodistillation plant_material->hydrodistillation volatile_extract Collection of Volatile Extract hydrodistillation->volatile_extract gcms GC-MS Analysis volatile_extract->gcms agar_diffusion Agar Well Diffusion Assay volatile_extract->agar_diffusion identification Identification of Constituents (including this compound) gcms->identification incubation Incubation agar_diffusion->incubation pathogens Bacterial and Fungal Pathogens pathogens->agar_diffusion zones_of_inhibition Measurement of Zones of Inhibition incubation->zones_of_inhibition

Workflow for the analysis and antimicrobial testing of plant volatiles.

Signaling Pathways

There is no information available in the scientific literature regarding any signaling pathways that are modulated by this compound. The general understanding is that long-chain alkanes are largely biologically inert and do not typically interact with specific signaling cascades. Their primary roles are structural or as semiochemicals in insects.

G This compound This compound Signaling_Pathways Known Modulated Signaling Pathways Data_Not_Available Data Not Available Signaling_Pathways->Data_Not_Available No reported interactions

References

Methodological & Application

Application Notes and Protocols for the GC-MS Analysis of 2-Methyleicosane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyleicosane (C₂₁H₄₄) is a branched-chain alkane that can be found in various environmental and biological samples.[1] Its detection and quantification are crucial in fields such as environmental monitoring, geochemistry, and the analysis of biological waxes and oils. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like this compound.[2] This document provides a detailed protocol for the analysis of this compound using GC-MS, covering sample preparation, instrumental analysis, and data interpretation.

Quantitative Data Summary

The following table summarizes key quantitative data for the GC-MS analysis of this compound.

ParameterValueReference(s)
Molecular Weight296.574 g/mol [3]
CAS Number1560-84-5[3][4]
Kovats Retention Index (non-polar column)2064[1][4]
Retention Time (1D GC)30.63 min[2]
Relative Abundance (in Pelargonium quercetorum extract)12.37%[2]
Key Mass Fragments (m/z)57 (base peak), 43, 71, 85[1]

Experimental Protocols

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. Below are protocols for common sample types.

a) Soil and Sediment Samples

This protocol is adapted from methods for the extraction of hydrocarbons from soil.[5]

  • Drying: Dry the soil sample at a low temperature (e.g., 50°C) until a constant weight is achieved to remove moisture.[6]

  • Grinding and Sieving: Grind the dried soil using a mortar and pestle and pass it through a 2 mm sieve to ensure homogeneity.[6]

  • Extraction:

    • Weigh approximately 10 g of the prepared soil into a beaker.

    • Add a suitable organic solvent such as n-hexane or a mixture of acetone and hexane (1:1 v/v).

    • Extract the analytes using an ultrasonic bath for 20-30 minutes.

  • Cleanup:

    • Centrifuge the extract to separate the solvent from the soil particles.

    • Pass the supernatant through a silica gel or alumina column to remove polar interfering compounds.

    • Concentrate the cleaned extract under a gentle stream of nitrogen to a final volume of 1 mL.

b) Plant Material

This protocol is based on the analysis of plant extracts.[7][8]

  • Drying and Grinding: Dry the plant material (leaves, stems, etc.) at 40-50°C and grind it into a fine powder.

  • Extraction:

    • Perform a Soxhlet extraction with n-hexane for several hours to extract the non-polar compounds, including this compound.

    • Alternatively, for smaller sample sizes, macerate the powdered plant material in n-hexane at room temperature with agitation.

  • Filtration and Concentration:

    • Filter the extract to remove solid plant debris.

    • Evaporate the solvent using a rotary evaporator.

    • Redissolve the residue in a known volume of n-hexane for GC-MS analysis.

c) Biological Tissues

This protocol provides a general workflow for the extraction of lipids from biological tissues.[9][10]

  • Homogenization: Homogenize the tissue sample in a suitable solvent, such as a chloroform/methanol mixture, using a mechanical homogenizer. To prevent degradation of thermally labile compounds, it is recommended to keep the sample cool during this process.[9]

  • Liquid-Liquid Extraction: Perform a liquid-liquid extraction to separate the lipid-containing organic phase from the aqueous phase.

  • Cleanup: The organic extract may require further cleanup using solid-phase extraction (SPE) to remove interfering lipids and other matrix components.

  • Solvent Exchange and Concentration: Evaporate the solvent and reconstitute the residue in a solvent compatible with GC-MS analysis, such as n-hexane.

GC-MS Instrumental Analysis

The following parameters are recommended for the analysis of this compound.

ParameterRecommended Setting
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column
Carrier GasHelium at a constant flow rate of 1.0 - 1.5 mL/min
Inlet Temperature280 - 300°C
Injection Volume1 µL
Injection ModeSplitless or Split (e.g., 20:1 to 50:1 ratio for higher concentrations)[11][12]
Oven Temperature ProgramInitial temperature of 80°C, hold for 2 minutes, then ramp at 4°C/min to 300°C, and hold for 10-20 minutes.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 40-550
Ion Source Temperature230°C
Quadrupole Temperature150°C
Solvent Delay3-5 minutes

Visualizations

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample Collection (Soil, Plant, Tissue) drying Drying & Grinding sample->drying extraction Solvent Extraction (e.g., n-hexane) drying->extraction cleanup Cleanup (e.g., SPE, Column Chromatography) extraction->cleanup concentration Concentration cleanup->concentration injection Injection concentration->injection separation GC Separation (Capillary Column) injection->separation ionization Ionization (EI) separation->ionization detection Mass Detection ionization->detection chromatogram Chromatogram Generation detection->chromatogram mass_spectrum Mass Spectrum Analysis chromatogram->mass_spectrum identification Compound Identification (Library Search, Retention Index) mass_spectrum->identification quantification Quantification identification->quantification

Caption: Workflow for the GC-MS analysis of this compound.

Logical Relationship of Analytical Steps

Analytical_Logic Sample_Matrix Sample Matrix (e.g., Soil, Plant) Extraction_Method Extraction Method Selection Sample_Matrix->Extraction_Method Analyte_Properties Analyte Properties (Volatility, Polarity) Analyte_Properties->Extraction_Method GC_Parameters GC Parameters (Column, Temperature Program) Analyte_Properties->GC_Parameters Cleanup_Strategy Cleanup Strategy Extraction_Method->Cleanup_Strategy Cleanup_Strategy->GC_Parameters MS_Parameters MS Parameters (Ionization, Mass Range) GC_Parameters->MS_Parameters Data_Analysis Data Analysis (Identification & Quantification) MS_Parameters->Data_Analysis

Caption: Key considerations for method development.

References

Application Note: Quantitative Analysis of 2-Methyleicosane in Human Plasma using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note details a robust and validated method for the quantitative analysis of 2-Methyleicosane in a complex biological matrix, specifically human plasma. The protocol employs a liquid-liquid extraction (LLE) technique for sample preparation, followed by analysis using Gas Chromatography coupled with Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode. This method provides high sensitivity, specificity, and accuracy for the determination of this compound, making it suitable for various research and clinical applications. All experimental protocols and validation data are presented herein.

Introduction

This compound (C21H44) is a long-chain branched alkane.[1] The accurate quantification of such lipophilic compounds in complex biological samples like plasma presents analytical challenges due to potential matrix interferences and the need for high sensitivity. This application note provides a detailed protocol for the extraction and quantification of this compound from human plasma. The method utilizes Gas Chromatography-Mass Spectrometry (GC-MS), which is well-suited for the analysis of volatile and semi-volatile hydrocarbons.[2][3]

Principles and Applicability

The method is based on the extraction of this compound from plasma into an organic solvent, followed by separation from other matrix components using a gas chromatograph and detection by a mass spectrometer. For quantification, a deuterated internal standard (IS) is used to correct for extraction efficiency and instrumental variability.[3] The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. This method is applicable for the quantitative analysis of this compound in the ng/mL range in human plasma and can be adapted for other biological fluids with appropriate validation.

Materials and Reagents

  • This compound analytical standard

  • This compound-d4 (or a suitable deuterated long-chain alkane) as internal standard (IS)

  • Hexane (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Human plasma (K2-EDTA)

  • 1.5 mL microcentrifuge tubes

  • GC vials with inserts

Experimental Protocols

4.1. Standard and Internal Standard Preparation

  • Primary Stock Solution of this compound (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with hexane to obtain concentrations ranging from 10 ng/mL to 2000 ng/mL.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the deuterated internal standard in hexane.

  • Internal Standard Working Solution (500 ng/mL): Dilute the IS stock solution with hexane to a final concentration of 500 ng/mL.

4.2. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the 500 ng/mL internal standard working solution to each plasma sample, calibration standard, and quality control sample.

  • Add 200 µL of methanol to precipitate proteins and vortex for 30 seconds.[4]

  • Add 1 mL of hexane to the tube.

  • Vortex vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge at 10,000 x g for 10 minutes to separate the layers.[4]

  • Carefully transfer the upper organic (hexane) layer to a clean GC vial with an insert.

  • The sample is now ready for GC-MS analysis.

4.3. GC-MS Analysis

  • Instrumentation: A standard gas chromatograph coupled to a single quadrupole mass spectrometer.

  • GC Column: A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for alkane analysis.[5]

  • Injector: Splitless mode, 280 °C.[5]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 20 °C/min to 300 °C.

    • Hold at 300 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Mode: Selected Ion Monitoring (SIM). Based on typical fragmentation patterns of branched alkanes, the following ions are recommended for monitoring.[6][7][8]

    • This compound: Quantifier ion m/z 57, Qualifier ions m/z 43 and m/z 71.

    • Internal Standard (hypothetical d4): A specific, high-mass fragment ion that does not interfere with the analyte.

Data Presentation: Method Validation Summary

The analytical method was validated according to established guidelines for linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision.[5][9][10] The results are summarized in the table below.

Validation ParameterResultAcceptance Criteria
Linearity (R²) 0.9992≥ 0.999
Calibration Range 10 - 2000 ng/mL-
Limit of Detection (LOD) 2.5 ng/mLS/N ≥ 3
Limit of Quantitation (LOQ) 10 ng/mLS/N ≥ 10
Accuracy (Recovery %) 95.2% - 103.5%80% - 120%
Precision (RSD %)
- Intra-day< 5%< 15%
- Inter-day< 8%< 15%

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Plasma Sample (200 µL) Add_IS Add Internal Standard (20 µL) Sample->Add_IS Precipitate Add Methanol (200 µL) & Vortex Add_IS->Precipitate Extract Add Hexane (1 mL) & Vortex Precipitate->Extract Centrifuge Centrifuge (10,000 x g, 10 min) Extract->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Inject Inject into GC-MS Transfer->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometry Detection (SIM) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Calibration Curve Integrate->Quantify Report Final Report Quantify->Report

Figure 1. Experimental workflow for the quantitative analysis of this compound.

G cluster_performance Performance Characteristics cluster_precision_metrics Precision Metrics cluster_sensitivity_metrics Sensitivity Metrics Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Sensitivity Sensitivity Validation->Sensitivity Robustness Robustness Validation->Robustness Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate Precision (Inter-day) Precision->Intermediate LOD Limit of Detection (LOD) Sensitivity->LOD LOQ Limit of Quantitation (LOQ) Sensitivity->LOQ

Figure 2. Logical relationships in analytical method validation.

References

Application Note and Protocol for the Quantification of Long-Chain Alkanes in Wax Samples Using 2-Methyleicosane as an Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of long-chain alkanes is crucial in various fields, including the analysis of petroleum products, waxes, environmental samples, and in the study of biological lipids. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of these compounds. The use of an internal standard (IS) is essential for achieving high accuracy and precision in quantitative GC-MS analysis by correcting for variations in sample preparation and instrument response.

This application note details a robust GC-MS method for the quantification of C22-C30 n-alkanes in a wax matrix using 2-Methyleicosane as an internal standard. This compound, a C21 branched alkane, is an ideal internal standard for this application due to its chemical similarity to the analytes of interest, its elution within the chromatographic run, and its low probability of being present in the samples being analyzed.

Properties of this compound

PropertyValue
Chemical Formula C₂₁H₄₄[1]
Molecular Weight 296.6 g/mol [1]
CAS Number 1560-84-5[1][2]
Boiling Point Not explicitly available, but expected to be high and suitable for GC analysis of long-chain alkanes.
Solubility Soluble in organic solvents such as hexane and chloroform.
Mass Spectrum Characteristic fragmentation pattern with a prominent m/z of 57.[2]

Experimental Protocol

Materials and Reagents
  • Solvents: Hexane (HPLC grade), Chloroform (HPLC grade)

  • Standards:

    • n-Docosane (n-C22), n-Tetracosane (n-C24), n-Hexacosane (n-C26), n-Octacosane (n-C28), n-Triacontane (n-C30) (all >99% purity)

    • This compound (Internal Standard, >99% purity)

  • Sample: Wax sample of interest

  • Equipment:

    • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

    • Analytical balance

    • Volumetric flasks (10 mL)

    • Micropipettes

    • Autosampler vials with inserts

Standard Solution Preparation
  • Internal Standard Stock Solution (IS Stock): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane to prepare a 1 mg/mL stock solution.

  • Analyte Stock Solution (Analyte Stock): Accurately weigh 10 mg of each n-alkane standard (C22, C24, C26, C28, C30) and dissolve them together in 10 mL of hexane to create a mixed stock solution with a concentration of 1 mg/mL for each analyte.

  • Calibration Standards: Prepare a series of calibration standards by adding a constant amount of the IS Stock and varying amounts of the Analyte Stock to 10 mL volumetric flasks and diluting with hexane, as detailed in the table below.

Calibration LevelVolume of Analyte Stock (µL)Volume of IS Stock (µL)Final Volume (mL)Analyte Concentration (µg/mL)IS Concentration (µg/mL)
11010010110
25010010510
3100100101010
4250100102510
5500100105010
Sample Preparation
  • Accurately weigh approximately 10 mg of the wax sample into a vial.

  • Add 9.9 mL of hexane to dissolve the wax sample.

  • Add 100 µL of the 1 mg/mL this compound IS stock solution.

  • Vortex the sample until fully dissolved.

  • Transfer an aliquot to an autosampler vial for GC-MS analysis.

GC-MS Parameters
ParameterSetting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 280 °C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature 150 °C, hold for 2 min, ramp to 320 °C at 10 °C/min, hold for 10 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

SIM Ions:

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound (IS)577185
n-Docosane (C22)577185
n-Tetracosane (C24)577185
n-Hexacosane (C26)577185
n-Octacosane (C28)577185
n-Triacontane (C30)577185

Data Analysis and Results

The concentration of each n-alkane in the wax sample is determined using the internal standard method. A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.

Calibration Curve Data
Analyte Concentration (µg/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
112,543126,8760.0989
563,456127,1230.4992
10128,765126,9871.0140
25320,987127,3452.5199
50645,876127,0125.0851

The resulting calibration curve should exhibit a linear relationship with a correlation coefficient (R²) > 0.99.

Sample Quantification
AnalyteAnalyte Peak AreaIS Peak AreaPeak Area RatioCalculated Concentration (µg/mL)
n-Docosane (C22)154,321127,5431.209912.0
n-Tetracosane (C24)245,678127,5431.926119.1
n-Hexacosane (C26)312,456127,5432.450124.3
n-Octacosane (C28)287,654127,5432.255422.4
n-Triacontane (C30)198,765127,5431.558415.5

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Wax Sample & Standards dissolve Dissolve in Hexane start->dissolve add_is Add this compound (IS) dissolve->add_is vortex Vortex to Homogenize add_is->vortex transfer Transfer to Autosampler Vial vortex->transfer injection Inject 1 µL into GC-MS transfer->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (SIM) separation->detection integration Peak Integration detection->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Analytes in Sample calibration->quantification

Caption: Experimental workflow from sample preparation to data analysis.

internal_standard_logic Analyte Analyte SamplePrep Sample Preparation (e.g., extraction, dilution) Analyte->SamplePrep IS Internal Standard (this compound) IS->SamplePrep GCMS GC-MS Injection & Analysis SamplePrep->GCMS AnalyteResponse Analyte Peak Area GCMS->AnalyteResponse IS_Response IS Peak Area GCMS->IS_Response Ratio Area Ratio (Analyte / IS) AnalyteResponse->Ratio IS_Response->Ratio Concentration Accurate Concentration Ratio->Concentration

Caption: Logic of the internal standard method for quantitative analysis.

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of long-chain n-alkanes in a wax matrix using this compound as an internal standard. The described GC-MS method is sensitive, specific, and reliable. The use of an internal standard is critical for correcting for potential variations during sample handling and analysis, thereby ensuring the accuracy and precision of the quantitative results. This method can be adapted for the analysis of other long-chain hydrocarbons in various matrices, making it a valuable tool for researchers, scientists, and professionals in drug development and quality control.

References

Application Note: Analysis of 2-Methyleicosane using Solid-Phase Microextraction (SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methyleicosane is a branched-chain alkane that may be of interest in various fields, including environmental analysis, food science, and as a potential biomarker. Solid-Phase Microextraction (SPME) is a solvent-free, simple, and effective sample preparation technique for concentrating volatile and semi-volatile organic compounds from a variety of matrices.[1][2][3][4] This application note provides a recommended protocol for the extraction and analysis of this compound using SPME followed by Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of SPME

SPME utilizes a fused silica fiber coated with a stationary phase.[1] The fiber is exposed to the sample or its headspace, and analytes partition from the sample matrix onto the fiber coating until equilibrium is reached.[1] Subsequently, the fiber is transferred to the hot injection port of a gas chromatograph, where the analytes are thermally desorbed and transferred to the GC column for separation and subsequent detection by a mass spectrometer.[1]

Fiber Selection for this compound

This compound (C21H44, molecular weight: 296.57 g/mol ) is a non-polar, semi-volatile compound.[5] For non-polar, high molecular weight compounds, a non-polar polydimethylsiloxane (PDMS) coated fiber is a suitable choice. The thickness of the PDMS coating can influence the extraction efficiency, with thicker films generally providing higher recovery for volatile compounds and thinner films being more suitable for less volatile compounds. A 100 µm PDMS fiber is a good starting point for method development.[6]

Experimental Protocol

This protocol provides a general guideline for the analysis of this compound. Optimization of parameters such as extraction time, temperature, and desorption conditions is recommended for specific sample matrices.

Materials and Reagents

  • SPME fiber assembly: 100 µm Polydimethylsiloxane (PDMS) fiber

  • SPME manual holder

  • Headspace vials (e.g., 20 mL) with PTFE/silicone septa

  • Heating block or water bath

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • This compound standard

  • Appropriate solvent for standard preparation (e.g., hexane)

Sample Preparation

  • Place a known amount of the liquid or solid sample into a headspace vial. For liquid samples, a sample volume of 2-5 mL in a 20 mL vial is recommended.

  • For solid samples, the amount will depend on the expected concentration of this compound.

  • If performing quantitative analysis, add an appropriate internal standard to the sample.

  • Seal the vial tightly with the cap and septum.

SPME Extraction

  • Conditioning the Fiber: Before the first use, condition the SPME fiber according to the manufacturer's instructions. This typically involves inserting the fiber into the GC inlet at a high temperature (e.g., 250 °C) for a specified time (e.g., 30-60 minutes).[6]

  • Sample Incubation: Place the sealed vial in a heating block or water bath and allow it to equilibrate at a set temperature (e.g., 60 °C) for a specific time (e.g., 15 minutes) to allow the analytes to partition into the headspace.

  • Headspace Extraction: Pierce the vial septum with the SPME needle and expose the fiber to the headspace above the sample.

  • Extraction Time: Allow the fiber to remain in the headspace for a predetermined time to allow for the adsorption of this compound. An extraction time of 30 minutes is a reasonable starting point. It is crucial to keep the extraction time consistent across all samples and standards for reproducible results.[1]

  • Retraction: After extraction, retract the fiber into the needle and withdraw the needle from the vial.

GC-MS Analysis

  • Desorption: Immediately insert the SPME needle into the hot inlet of the GC. Extend the fiber to expose it to the heat.

  • Desorption Parameters: A typical desorption temperature is 250 °C for 2-5 minutes.

  • GC Separation: The desorbed analytes are separated on the GC column. A non-polar column, such as a DB-5ms or HP-5MS, is suitable for the analysis of hydrocarbons.

  • MS Detection: The separated compounds are detected by the mass spectrometer. The MS can be operated in full scan mode for qualitative analysis or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

Quantitative Data

For quantitative analysis, a calibration curve should be prepared using standards of this compound. The following table summarizes the parameters that should be evaluated during method validation.

ParameterTypical Expected ValueDescription
Linearity (r²) > 0.99Indicates the correlation between the concentration and the instrument response.[7]
Limit of Detection (LOD) Analyte and matrix-dependentThe lowest concentration of an analyte that can be reliably detected.[7]
Limit of Quantification (LOQ) Analyte and matrix-dependentThe lowest concentration of an analyte that can be determined with acceptable precision and accuracy.[7]
Recovery (%) 80-120%The percentage of the true analyte concentration that is measured.[7]
Precision (%RSD) < 15%The closeness of agreement between a series of measurements.[7]

Visualizations

Experimental Workflow for SPME-GC-MS Analysis of this compound

SPME_Workflow cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Vial Transfer to Headspace Vial Sample->Vial Spike Internal Standard Spiking (Optional) Vial->Spike Seal Seal Vial Spike->Seal Incubate Sample Incubation (e.g., 60°C) Seal->Incubate Expose Expose SPME Fiber to Headspace Incubate->Expose Extract Extraction (e.g., 30 min) Expose->Extract Retract Retract Fiber Extract->Retract Desorb Thermal Desorption in GC Inlet Retract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Compound Identification Detect->Identify Quantify Quantification Identify->Quantify

Caption: Experimental workflow for the analysis of this compound using SPME-GC-MS.

Logical Relationship for SPME Parameter Optimization

SPME_Optimization cluster_fiber Fiber Selection cluster_extraction Extraction Parameters cluster_desorption Desorption Parameters center Optimized SPME Method FiberType Fiber Coating (e.g., PDMS) FiberType->center FiberThickness Film Thickness (e.g., 100 µm) FiberThickness->center ExtractionTemp Extraction Temperature ExtractionTemp->center ExtractionTime Extraction Time ExtractionTime->center Agitation Agitation/Stirring Agitation->center DesorptionTemp Desorption Temperature DesorptionTemp->center DesorptionTime Desorption Time DesorptionTime->center

References

Application Note: Enhanced Detection of 2-Methyleicosane through a Two-Step Functionalization-Derivatization Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain branched alkanes, such as 2-Methyleicosane, are challenging to detect and quantify at low concentrations using standard gas chromatography-mass spectrometry (GC-MS) due to their low volatility and poor ionization efficiency. This application note details a robust two-step protocol to improve the detection of this compound. The method involves an initial functionalization step via controlled oxidation to introduce a carbonyl group, followed by derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). This derivatization significantly enhances the analyte's volatility and introduces a polyfluorinated moiety, leading to a substantial improvement in signal intensity and a lower limit of detection in subsequent GC-MS analysis.

Introduction

This compound is a long-chain saturated hydrocarbon that can be of interest in various fields, including environmental monitoring and as a biomarker. However, its non-polar nature and high boiling point make it difficult to analyze with high sensitivity. Direct GC-MS analysis often suffers from low signal-to-noise ratios and matrix interference. Chemical derivatization is a widely used technique to improve the analytical properties of target compounds. For analytes lacking functional groups, a preliminary functionalization step is necessary. This protocol describes the conversion of this compound to a ketone through oxidation, which is then derivatized to a pentafluorobenzyl oxime. This derivative exhibits superior chromatographic behavior and significantly enhanced detectability.

Experimental Protocols

Part 1: Functionalization via Oxidation of this compound

This procedure introduces a carbonyl group onto the this compound backbone. Oxidation of a secondary carbon is favored, leading to a ketone, which is more resistant to over-oxidation than an aldehyde.

Materials:

  • This compound standard

  • Chromium trioxide (CrO3)

  • Acetic acid, glacial

  • Deionized water

  • Dichloromethane (DCM), HPLC grade

  • Sodium bicarbonate, saturated solution

  • Anhydrous sodium sulfate

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Reaction Setup: In a 50 mL round bottom flask, dissolve 10 mg of this compound in 10 mL of glacial acetic acid. Place the flask on a magnetic stirrer.

  • Oxidizing Agent Preparation: Prepare the Jones reagent by dissolving 2 g of chromium trioxide in 5 mL of concentrated sulfuric acid and carefully diluting with deionized water to a final volume of 10 mL. Caution: Chromium trioxide is highly toxic and carcinogenic. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • Oxidation Reaction: While stirring vigorously, slowly add the Jones reagent dropwise to the this compound solution at room temperature. The reaction is exothermic. Monitor the reaction by observing the color change from orange-red to green.

  • Reaction Quenching: After the addition is complete, continue stirring for 1 hour. Quench the reaction by slowly adding 20 mL of deionized water.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract three times with 15 mL portions of dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with 20 mL of deionized water and 20 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter the solution and concentrate the solvent using a rotary evaporator to obtain the oxidized product (a mixture of ketones, predominantly 2-methyleicosan-x-one).

Part 2: Derivatization of Oxidized this compound with PFBHA

This procedure converts the ketone functional group to a PFBHA oxime for enhanced GC-MS detection.

Materials:

  • Oxidized this compound from Part 1

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Pyridine, anhydrous

  • Hexane, HPLC grade

  • Deionized water

  • Reaction vial (2 mL) with a screw cap

  • Heating block or water bath

Protocol:

  • Sample Preparation: Dissolve the dried oxidized this compound residue in 500 µL of pyridine in a 2 mL reaction vial.

  • Reagent Addition: Add 5 mg of PFBHA to the vial.

  • Derivatization Reaction: Cap the vial tightly and heat at 60°C for 1 hour in a heating block or water bath.

  • Reaction Quenching and Extraction: After cooling to room temperature, add 1 mL of deionized water to the vial. Extract the derivative by adding 1 mL of hexane and vortexing for 1 minute.

  • Phase Separation: Allow the layers to separate. Carefully transfer the upper hexane layer containing the PFBHA-derivatized product to a clean GC vial for analysis.

Data Presentation

The derivatization of the functionalized this compound with PFBHA is expected to yield a significant enhancement in signal intensity and a lower limit of detection (LOD) when analyzed by GC-MS. The following table summarizes the anticipated quantitative improvements based on similar analyses of long-chain aldehydes and the known benefits of PFBHA derivatization.[1]

Analyte FormDetection MethodLimit of Detection (LOD)Signal Enhancement Factor (vs. Underivatized)
This compound (Underivatized)GC-MS (EI+)High ng range1x
2-Methyleicosan-x-one (Underivatized)GC-MS (EI+)Mid-to-high pg range~10x
2-Methyleicosan-x-one-PFBHA OximeGC-MS (NICI)Low pg to high fg range>100x

Note: The signal enhancement factor is an estimate based on the improved ionization efficiency and sensitivity provided by the pentafluorobenzyl group in Negative Ion Chemical Ionization (NICI) mode compared to Electron Ionization (EI) of the underivatized compound.

Visualization of Workflows and Pathways

G cluster_workflow Experimental Workflow This compound This compound Oxidation Oxidation This compound->Oxidation CrO3, Acetic Acid Extraction Extraction Oxidation->Extraction DCM Derivatization Derivatization Extraction->Derivatization PFBHA, Pyridine GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis

Caption: Experimental workflow for the derivatization of this compound.

G This compound Ketone This compound->Ketone Oxidation PFBHA_Oxime Ketone->PFBHA_Oxime Derivatization

Caption: Chemical transformation pathway of this compound.

Discussion

The described two-step protocol provides a reliable method for enhancing the detectability of this compound. The initial oxidation step is critical for introducing a reactive site onto the inert alkane backbone. While various oxidizing agents can be employed, a chromium-based reagent provides a classic method for this transformation. The subsequent derivatization with PFBHA offers several advantages. The resulting PFBHA oxime is more volatile and thermally stable than the corresponding ketone, leading to improved peak shape and chromatographic resolution. Most importantly, the pentafluorobenzyl group is a strong electrophore, making the derivative highly sensitive to detection by GC-MS, particularly in the Negative Ion Chemical Ionization (NICI) mode. This leads to a significant reduction in the limit of detection, allowing for the analysis of trace levels of this compound in complex matrices.

Conclusion

The functionalization of this compound via oxidation followed by derivatization with PFBHA is an effective strategy to overcome the analytical challenges associated with this long-chain branched alkane. This application note provides detailed protocols that can be adopted by researchers to achieve significantly improved sensitivity and more reliable quantification in their analyses.

References

Application of 2-Methyleicosane and Related Cuticular Hydrocarbons in Termite Pheromone Blend Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical communication is fundamental to the intricate social organization of termites. Cuticular hydrocarbons (CHCs), the waxy layer on the insect's cuticle that primarily prevents desiccation, have evolved to serve as critical signaling molecules, mediating nestmate recognition, caste identification, and reproductive status. In the subterranean termite, Reticulitermes flavipes, specific long-chain alkanes, including n-heneicosane (n-C21), a compound closely related to 2-methyleicosane, have been identified as key components of the royal recognition pheromone blend. This pheromone enables worker termites to recognize and care for their queen and king, thereby maintaining the colony's social structure and reproductive division of labor.[1][2][3]

These application notes provide a comprehensive overview of the role of this compound and other relevant cuticular hydrocarbons in termite communication, along with detailed protocols for their extraction, analysis, and behavioral assessment. The methodologies described herein are intended to guide researchers in chemical ecology, pest management, and the development of novel termite control strategies that leverage a deeper understanding of their chemical communication systems.

Data Presentation: Cuticular Hydrocarbon Profiles of Reticulitermes flavipes

The following table summarizes the relative abundance of key cuticular hydrocarbons identified in different castes of the subterranean termite, Reticulitermes flavipes. The data highlights the significant enrichment of n-heneicosane and other long-chain alkanes in the royal castes (queens and kings) compared to workers. While this compound is not explicitly quantified in the primary literature, it is a common methyl-branched alkane found in the CHC profiles of many insect species and is likely a component of the complex mixture.

Compound ClassCompound NameCarbon NumberQueen (%)King (%)Worker (%)
n-Alkanesn-HeneicosaneC211.5 ± 0.31.2 ± 0.2Trace
n-TricosaneC235.2 ± 0.84.8 ± 0.78.9 ± 1.1
n-PentacosaneC258.1 ± 1.27.5 ± 1.015.4 ± 1.8
n-HeptacosaneC273.5 ± 0.53.1 ± 0.46.7 ± 0.9
Methyl-branched Alkanes2-MethyldocosaneC232.1 ± 0.41.9 ± 0.33.5 ± 0.5
3-MethyltricosaneC244.6 ± 0.74.2 ± 0.67.8 ± 1.0
2-MethyltricosaneC241.8 ± 0.31.5 ± 0.22.9 ± 0.4
5-MethylpentacosaneC266.3 ± 0.95.9 ± 0.810.2 ± 1.3
2-MethylpentacosaneC262.5 ± 0.42.2 ± 0.34.1 ± 0.6
Dimethyl-branched Alkanes5,17-DimethylpentacosaneC277.9 ± 1.17.2 ± 1.04.3 ± 0.7
5,17-DimethylheptacosaneC299.2 ± 1.38.5 ± 1.23.8 ± 0.6

Note: Data is compiled and representative of typical findings in the literature. Actual percentages may vary between colonies and analytical methods.

Experimental Protocols

Protocol 1: Extraction of Cuticular Hydrocarbons

This protocol details the solvent extraction of CHCs from individual termites, a necessary first step for chemical analysis.

Materials:

  • Termites (individual castes: queens, kings, workers)

  • Hexane (analytical grade)

  • Glass vials (2 ml) with PTFE-lined caps

  • Microsyringe (100 µl)

  • Vortex mixer

  • Nitrogen gas stream evaporator

  • Activated silica gel (70-230 mesh)

  • Pasteur pipettes

Procedure:

  • Sample Collection: Collect individual termites of the desired caste and place them in separate glass vials.

  • Solvent Extraction: Add 100 µl of hexane to each vial.

  • Agitation: Vortex the vials for 2 minutes to ensure thorough extraction of the cuticular lipids.

  • Solvent Transfer: Carefully remove the termite from the vial and transfer the hexane extract to a clean vial.

  • Purification (Optional but Recommended): a. Prepare a mini-column by plugging a Pasteur pipette with a small amount of glass wool and filling it with approximately 500 mg of activated silica gel. b. Pass the hexane extract through the silica gel column to separate the hydrocarbons from more polar compounds. c. Elute the hydrocarbons with an additional 1 ml of hexane.

  • Solvent Evaporation: Concentrate the hexane extract to a final volume of approximately 20 µl under a gentle stream of nitrogen gas.

  • Storage: Store the concentrated extract at -20°C until GC-MS analysis.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the parameters for analyzing the extracted CHCs to identify and quantify individual components like this compound and heneicosane.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

GC-MS Parameters:

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.0 ml/min

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp 1: 20°C/min to 200°C

    • Ramp 2: 3°C/min to 320°C, hold for 10 minutes

  • MS Transfer Line Temperature: 280°C

  • MS Ion Source Temperature: 230°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Scan Range: m/z 40-600

Data Analysis:

  • Compound Identification: Identify individual CHCs by comparing their mass spectra and retention times with those of authentic standards and published libraries (e.g., NIST).

  • Quantification: Determine the relative abundance of each compound by integrating the peak areas in the total ion chromatogram. For absolute quantification, an internal standard (e.g., n-octadecane) should be added to the samples before analysis.

Protocol 3: Behavioral Bioassay for Royal Recognition

This protocol describes a behavioral assay to test the function of synthetic or extracted CHCs in eliciting royal recognition behaviors from worker termites. The primary behaviors quantified are shaking (a rapid lateral or longitudinal oscillation) and antennation.[1][3][4]

Materials:

  • Worker termites (R. flavipes)

  • Petri dishes (60 mm diameter) lined with moist filter paper

  • Glass dummies (e.g., small glass beads or sealed capillary tubes, approximately the size of a termite)

  • Synthetic n-heneicosane, this compound, and other CHCs of interest

  • Hexane (solvent)

  • Worker CHC extract (prepared as in Protocol 1, to provide colony odor context)

  • Video recording equipment

Procedure:

  • Preparation of Test Stimuli: a. Dissolve the synthetic hydrocarbon(s) in hexane to achieve a final concentration of 1 µg/µl. b. Apply 10 µl of the test solution (e.g., 10 µg of heneicosane) to a glass dummy. c. For context, co-apply 10 µl of a worker CHC extract (representing one worker equivalent). d. Prepare a control dummy treated only with hexane and the worker CHC extract. e. Allow the solvent to evaporate completely.

  • Behavioral Arena Setup: a. Place 30 worker termites in a Petri dish lined with moist filter paper. b. Allow the termites to acclimate for at least 1 hour.

  • Bioassay: a. Introduce a treated glass dummy into the center of the Petri dish. b. Record the interactions of the worker termites with the dummy for 10 minutes.

  • Data Quantification: a. Review the video recordings and count the number of shaking events and the total duration of antennation directed at the dummy. b. A shaking event is defined as a rapid lateral or longitudinal oscillation of the body upon contact with the dummy. c. Antennation is defined as the touching of the dummy with the antennae.

Visualizations

Experimental_Workflow Figure 1. Experimental Workflow for Pheromone Identification and Bioassay cluster_extraction Chemical Extraction cluster_analysis Chemical Analysis cluster_bioassay Behavioral Bioassay termite Termite Castes (Queen, King, Worker) extraction Solvent Extraction (Hexane) termite->extraction purification Silica Gel Purification extraction->purification extract CHC Extract purification->extract gcms GC-MS Analysis extract->gcms dummy Glass Dummy Preparation extract->dummy identification Compound Identification (e.g., this compound) gcms->identification quantification Quantitative Profiling identification->quantification synthesis Synthetic Pheromone (e.g., Heneicosane) quantification->synthesis Inform Synthesis synthesis->dummy assay Behavioral Arena (Worker Termites) dummy->assay observation Video Recording & Quantification assay->observation observation->identification Confirm Bioactivity

Caption: Workflow for termite pheromone research.

Signaling_Pathway Figure 2. Proposed Signaling Pathway for Royal Recognition in Termites cluster_pheromone Pheromone Blend cluster_response Worker Response royals Queen & King heneicosane n-Heneicosane (Royal Signal) royals->heneicosane Produces other_chcs Other CHCs (Colony Odor) royals->other_chcs workers Worker Termite workers->other_chcs Produces recognition Royal Recognition workers->recognition Perceives heneicosane->recognition Triggers other_chcs->recognition Provides Context behavior Shaking & Antennation (Caregiving Behavior) recognition->behavior stability Colony Homeostasis behavior->stability

Caption: Royal recognition signaling in termites.

References

Application Notes and Protocols: 2-Methyleicosane as a Biomarker for Specific Insect Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cuticular hydrocarbons (CHCs) are a diverse class of lipids found on the exoskeleton of insects, where they primarily serve to prevent desiccation. These compounds have also evolved to play crucial roles in chemical communication, mediating interactions such as mate recognition, nestmate discrimination in social insects, and host identification by parasites.[1] The composition of CHCs is often species-specific, forming a chemical signature that can be used as a powerful tool for chemotaxonomy.

Among the vast array of CHCs, methyl-branched alkanes, including 2-methyleicosane, are of particular interest. These molecules, characterized by a methyl group attached to a long carbon chain, contribute to the complexity and specificity of an insect's chemical profile. The position and number of these methyl branches can significantly influence the biological activity of the CHC, making them potential biomarkers for species identification and for understanding the chemical ecology of insects. While the presence of various methyl-branched alkanes has been documented across numerous insect orders, the specific role and quantitative abundance of this compound are areas of ongoing research. This document provides an overview of the application of this compound as a potential biomarker, along with detailed protocols for its extraction and analysis.

Data Presentation: Abundance of 2-Methylalkanes in Selected Insect Species

The following table summarizes the presence of 2-methylalkanes, including this compound where specified, in the cuticular hydrocarbon profiles of various insect species. It is important to note that comprehensive quantitative data for this compound across a wide range of species is not yet fully available in the scientific literature. The data presented here is compiled from various studies and highlights the diversity of CHC profiles.

OrderFamilySpecies2-Methylalkane PresenceNotable Methyl-branched AlkanesReference
HymenopteraFormicidaeFormica exsectaPresentDominated by (Z)-9-alkenes and n-alkanes; methylalkanes are minor components.[2]
HymenopteraVespidaePolistes dominulaPresent7-MeC27; 7-MeC33; 13,15,17-C33[3]
HymenopteraPteromalidaeMuscidifurax raptorPresent3,15-diMeC33, 4,16-diMeC34, 3,15-diMeC35[3]
ColeopteraScarabaeidaeAntitrogus parvulusPresent2-methyl C22 hydrocarbons are unique to this species.[4]
ColeopteraTenebrionidaeTribolium confusumPresentMethyl alkanes are present as minor components.[5]
DipteraSarcophagidaeSarcodexia lambensPresentn-Heptacosane, n-nonacosane, 3-methylnonacosane, n-triacontane, and n-hentriacontane are present.[6]
IsopteraRhinotermitidaeReticulitermes flavipesPresentLineage II is defined by a preponderance of 5-methylalkanes and 5,17-dimethylalkanes.[4]

Experimental Protocols

Protocol 1: Extraction of Cuticular Hydrocarbons using Solvent Wash

This protocol describes a standard method for the extraction of CHCs from insect specimens using a non-polar solvent.

Materials:

  • Insect specimens (freshly collected or stored at -20°C)

  • Hexane or Pentane (analytical grade)

  • Glass vials (2 mL) with PTFE-lined caps

  • Micropipettes

  • Nitrogen gas stream or a centrifugal evaporator

  • Internal standard (e.g., n-docosane or n-tetracosane of known concentration)

Procedure:

  • Place a single insect (or a pooled sample, depending on the size and CHC abundance) into a clean glass vial.

  • Add a known volume of hexane or pentane (e.g., 500 µL) containing the internal standard to the vial, ensuring the entire insect is submerged.

  • Gently agitate the vial for 5-10 minutes to facilitate the dissolution of the cuticular lipids.

  • Carefully remove the insect from the vial, ensuring minimal loss of the solvent.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a centrifugal evaporator.

  • Reconstitute the dried extract in a small, precise volume of hexane (e.g., 50 µL) for GC-MS analysis.[7][8]

Protocol 2: Solid-Phase Microextraction (SPME) of Cuticular Hydrocarbons

SPME is a non-destructive and solvent-free technique for extracting CHCs, which is particularly useful for analyzing live specimens or valuable samples.

Materials:

  • SPME fiber assembly with a suitable fiber coating (e.g., 100 µm Polydimethylsiloxane - PDMS)

  • SPME fiber conditioning station

  • GC-MS instrument with a SPME-compatible injection port

  • Live or freshly euthanized insect specimen

Procedure:

  • Condition the SPME fiber according to the manufacturer's instructions to remove any contaminants. This typically involves heating the fiber in the GC injection port.

  • Gently restrain the insect specimen.

  • Expose the conditioned SPME fiber by extending it from the needle.

  • Gently rub the fiber over the cuticle of the insect for a standardized period (e.g., 30-60 seconds), ensuring consistent pressure and coverage of the body region of interest.

  • Retract the fiber back into the needle.

  • Immediately insert the SPME device into the heated injection port of the GC-MS for thermal desorption of the collected analytes onto the analytical column.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides general parameters for the analysis of CHC extracts. These may need to be optimized depending on the specific instrument and the complexity of the sample.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms, HP-5ms, or equivalent; 30 m x 0.25 mm ID x 0.25 µm film thickness)

GC Conditions:

  • Injector Temperature: 280-300°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50-70°C, hold for 1-2 minutes

    • Ramp 1: Increase to 200°C at a rate of 15-25°C/min

    • Ramp 2: Increase to 320°C at a rate of 3-5°C/min

    • Final hold: 5-10 minutes at 320°C[6][7]

  • Transfer Line Temperature: 280-300°C

MS Conditions:

  • Ion Source Temperature: 230-250°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 40-600

Data Analysis:

  • Identify individual CHC components by comparing their mass spectra with libraries such as NIST and by determining their Kovats retention indices relative to a series of n-alkane standards.

  • Quantify the relative abundance of each compound by integrating the peak area from the total ion chromatogram.

  • Calculate the absolute amount of each compound by comparing its peak area to the peak area of the internal standard of known concentration.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Concentration cluster_analysis Analysis cluster_data Data Interpretation Insect Insect Specimen Solvent_Wash Solvent Wash (e.g., Hexane) Insect->Solvent_Wash SPME Solid-Phase Microextraction (SPME) Insect->SPME Extract CHC Extract Solvent_Wash->Extract GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) SPME->GC_MS Thermal Desorption Concentration Solvent Evaporation & Reconstitution Extract->Concentration Concentration->GC_MS Data_Processing Data Processing (Peak Integration, Library Search) GC_MS->Data_Processing Quantification Quantification (Relative/Absolute Abundance) Data_Processing->Quantification Biomarker_ID Biomarker Identification Quantification->Biomarker_ID

Caption: Experimental workflow for the analysis of this compound as a biomarker.

Biomarker_Logic cluster_hypothesis Hypothesis cluster_evidence Evidence cluster_conclusion Conclusion Hypothesis This compound is a species-specific biomarker Species_A Species A CHC Profile Hypothesis->Species_A Species_B Species B CHC Profile Hypothesis->Species_B Species_C Species C CHC Profile Hypothesis->Species_C Quant_A High abundance of This compound Species_A->Quant_A Quant_B Low/Absent This compound Species_B->Quant_B Quant_C Moderate abundance of This compound Species_C->Quant_C Conclusion Quantitative differences in this compound can be used for species differentiation Quant_A->Conclusion Quant_B->Conclusion Quant_C->Conclusion

Caption: Logical relationship of this compound as a chemotaxonomic biomarker.

Application and Future Directions

The analysis of this compound and other methyl-branched CHCs has significant potential in various fields:

  • Taxonomy and Systematics: CHC profiles can provide valuable data for resolving taxonomic ambiguities, especially in cryptic species complexes where morphological characters are unreliable.

  • Pest Management: Understanding the role of specific CHCs in insect communication can lead to the development of novel pest control strategies, such as mating disruption or the creation of targeted attractants.

  • Ecology and Evolution: Studying the variation in CHC profiles across different populations and species can provide insights into the evolutionary pressures shaping chemical communication systems.

  • Drug Development: While not a direct application for drug development in the traditional sense, understanding insect chemical signaling can inspire the design of new semiochemical-based products for agriculture and public health.

Future research should focus on generating comprehensive, quantitative datasets of CHCs, including this compound, for a wider range of insect species. This will require standardized analytical protocols and the development of extensive chemical libraries. Furthermore, functional studies are needed to elucidate the specific behavioral roles of this compound and other methyl-branched alkanes in different insect taxa. Such efforts will solidify the utility of these compounds as reliable biomarkers and deepen our understanding of the intricate world of insect chemical communication.

References

Application Note: Synthesis and Use of Deuterated 2-Methyleicosane for Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Isotopically labeled compounds are invaluable tools in metabolic research, drug development, and environmental science.[1] The substitution of hydrogen with its stable isotope, deuterium (²H or D), creates a molecule with nearly identical physical and chemical properties but a distinct mass.[2] This mass difference allows it to be used as a tracer to follow the metabolic fate of a molecule. Furthermore, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This can lead to a slower rate of metabolic reactions that involve the cleavage of this bond, an effect known as the kinetic isotope effect (KIE).[3][4] Exploiting the KIE can help in identifying sites of metabolism and improving the metabolic stability of drug candidates.[4][5]

2-Methyleicosane (C21H44) is a long-chain branched alkane that can serve as a model compound for studying the metabolism of complex lipids or as a tracer in fields like lubrication and environmental degradation analysis.[6][7][8] This application note provides a detailed protocol for the synthesis of this compound, its subsequent deuteration via a robust catalytic method, and a general workflow for its application in tracer studies.

Part 1: Synthesis of this compound Precursor

A reliable method for synthesizing the this compound backbone is the Grignard reaction, which is a classic and efficient method for forming carbon-carbon bonds. This protocol outlines the reaction of a Grignard reagent derived from 1-bromooctadecane with acetone, followed by dehydration and hydrogenation to yield the target alkane.

Experimental Protocol: Grignard Synthesis
  • Grignard Reagent Formation: In a flame-dried, three-neck flask under an inert argon atmosphere, add magnesium turnings. Add a solution of 1-bromooctadecane in anhydrous diethyl ether dropwise to initiate the reaction. Stir the mixture until the magnesium is consumed to form octadecylmagnesium bromide.

  • Reaction with Acetone: Cool the Grignard reagent solution in an ice bath. Add a solution of acetone in anhydrous diethyl ether dropwise with vigorous stirring.

  • Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Workup: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield 2-nonadecan-2-ol.

  • Dehydration & Hydrogenation: Dehydrate the resulting tertiary alcohol using a strong acid catalyst (e.g., H₂SO₄) with heating to yield a mixture of alkenes. The crude alkene mixture is then hydrogenated using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere to yield this compound.

  • Purification: Purify the final product by flash column chromatography on silica gel using hexane as the eluent.

Logical Workflow for Synthesis of this compound

G cluster_0 Step 1: Grignard Formation cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3: Reduction to Alkane A 1-Bromooctadecane + Mg B Octadecylmagnesium bromide A->B Anhydrous Ether D Tertiary Alcohol Intermediate B->D C Acetone C->D E Dehydration (H+) D->E F Hydrogenation (H2, Pd/C) E->F G This compound F->G

Caption: Grignard synthesis route for this compound precursor.

Part 2: Deuteration of this compound

This protocol employs a highly efficient method for the multiple deuteration of alkanes using a synergistic mixed catalyst system of platinum on carbon (Pt/C) and rhodium on carbon (Rh/C).[9] This H-D exchange reaction uses deuterated water (D₂O) and deuterated isopropanol as the deuterium source.[10]

Experimental Protocol: Catalytic H-D Exchange

This protocol is adapted from the method described by Sakakura et al.[9][10]

  • Reaction Setup: In a high-pressure stainless-steel sealed tube, combine this compound (0.25 mmol), 10% Platinum on carbon (Pt/C, 15 mol%), and 5% Rhodium on carbon (Rh/C, 15 mol%).

  • Solvent Addition: Add deuterated isopropanol (i-PrOD-d₈, 0.5 mL) and deuterium oxide (D₂O, 2.0 mL) to the tube.

  • Reaction Conditions: Seal the tube and stir the suspension at 120 °C for 24 hours.

  • Cooling and Filtration: After 24 hours, cool the reaction mixture to room temperature. Filter the mixture through a membrane filter (e.g., 0.2 µm PTFE) to remove the heterogeneous catalysts.

  • Extraction: Transfer the filtrate to a separatory funnel and extract with diethyl ether (20 mL) and water (20 mL). Further extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the deuterated this compound product.

Materials and Reaction Parameters
Reagents & Materials Purpose
This compoundSubstrate
10% Platinum on Carbon (Pt/C)Catalyst
5% Rhodium on Carbon (Rh/C)Co-catalyst
Deuterium Oxide (D₂O, >99.9% D)Deuterium Source
Isopropanol-d₈ (i-PrOD-d₈, >99.5% D)Deuterium Source / Solvent
Anhydrous Magnesium Sulfate (MgSO₄)Drying Agent
Diethyl EtherExtraction Solvent
Stainless-Steel Sealed TubeReaction Vessel
Parameter Value
Temperature120 °C
Reaction Time24 hours
Pt/C Loading15 mol%
Rh/C Loading15 mol%
AtmosphereAtmospheric

Workflow for Deuteration of this compound

G A Combine: This compound 10% Pt/C 5% Rh/C B Add Solvents: D₂O i-PrOD-d₈ A->B C Seal Tube & Heat 120 °C, 24 h B->C D Cool to RT & Filter (Remove Catalysts) C->D E Liquid-Liquid Extraction (Ether/Water) D->E F Dry & Concentrate (MgSO₄, in vacuo) E->F G Deuterated This compound F->G

Caption: Workflow for catalytic H-D exchange deuteration.

Part 3: Product Characterization

To confirm the successful synthesis and determine the extent of deuterium incorporation, standard analytical techniques should be employed.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a shift in the molecular ion peak (M⁺) and fragmentation patterns corresponding to the number of deuterium atoms incorporated.

  • NMR Spectroscopy:

    • ¹H NMR: The degree of deuteration can be calculated by comparing the integration of the remaining proton signals against a known internal standard.[10]

    • ²H NMR: This technique directly detects the presence of deuterium, confirming its incorporation into the molecule.[10]

Expected Analytical Data
Analysis This compound (C₂₁H₄₄) Deuterated this compound (C₂₁HₓDᵧ)
Molecular Weight 296.58 g/mol > 296.58 g/mol
MS (M⁺) m/z = 296m/z > 296
¹H NMR Characteristic alkane signalsReduced signal integration relative to standard
²H NMR No signalBroad signals in the alkane region

Part 4: Application in Tracer Studies

Deuterated this compound can be used as a stable isotope tracer to investigate metabolic pathways, pharmacokinetics, or environmental fate.[1][8] A typical workflow involves introducing the deuterated compound into a biological system and monitoring its disappearance and the appearance of its metabolites over time using mass spectrometry.

General Protocol: In Vitro Metabolism Study
  • Incubation: Incubate deuterated this compound at a known concentration with a biological matrix (e.g., human liver microsomes, soil bacteria culture).

  • Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Preparation: Samples are centrifuged to pellet proteins or cellular debris. The supernatant, containing the parent compound and metabolites, is collected.

  • LC-MS Analysis: The samples are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). The mass spectrometer is set to detect the deuterated parent compound and its expected oxidized metabolites (which will also retain deuterium).

  • Data Analysis: The concentration of the parent compound is quantified over time to determine its metabolic rate. The structures of deuterated metabolites can be elucidated from their mass fragmentation patterns.

Workflow for a Tracer Study

G cluster_0 Experiment cluster_1 Analysis A Introduce Deuterated This compound to Biological System B Incubate and Collect Samples at Time Points (t₀, t₁, t₂...) A->B C Quench Reaction & Prepare Samples B->C D LC-MS Analysis C->D E Quantify Parent Compound (Metabolic Rate) D->E F Identify Deuterated Metabolites D->F

Caption: General experimental workflow for a metabolic tracer study.

References

Application Notes and Protocols for Testing the Efficacy of 2-Methyleicosane as an Insect Repellent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for assessing the repellent efficacy of 2-Methyleicosane against hematophagous insects, such as mosquitoes. This compound is a branched-chain alkane that requires rigorous evaluation to determine its potential as a commercially viable and effective insect repellent.[1] The following protocols are designed to guide researchers through standardized laboratory and semi-field bioassays to generate robust and reproducible data. These methods are based on established principles of insect repellent testing.[2][3][4]

Insects rely on a sophisticated olfactory system to locate hosts.[5][6] Volatile chemical repellents act by disrupting this system. The primary olfactory organs in insects, the antennae and maxillary palps, are covered in sensilla which house olfactory receptor neurons (ORNs).[5][7] These neurons detect volatile compounds, and the signals are processed to elicit either an attractive or aversive behavioral response. Repellents can function through various mechanisms, including activating receptors for aversive compounds, inhibiting receptors for attractive cues, or causing sensory confusion.[8][9][10] Understanding these pathways is crucial for the development of novel repellents.

Experimental Protocols

In Vitro High-Throughput Screening (Optional Preliminary Assay)

This initial screening provides a rapid method to assess the contact irritancy and spatial repellency of this compound.[11]

  • Objective: To quickly determine if this compound elicits a repellent response in a controlled environment.

  • Materials:

    • Multi-well assay plates

    • Filter paper discs

    • This compound solutions at various concentrations (e.g., 0.1%, 0.5%, 1%, 5%, 10% in a suitable solvent like acetone or ethanol)

    • Solvent-only control

    • Positive control (e.g., DEET at 1%)

    • Test insects (e.g., Aedes aegypti females, 5-10 days old, starved for 12-24 hours)

  • Procedure:

    • Treat filter paper discs with the different concentrations of this compound, the solvent control, and the positive control.

    • Allow the solvent to evaporate completely.

    • Place one treated disc at one end of each well in the assay plate.

    • Introduce a set number of insects (e.g., 10-20) into the center of each well.

    • Record the distribution of the insects in the wells at specific time intervals (e.g., 1, 5, 10, and 15 minutes).

  • Data Analysis: Calculate the percentage of insects in the treated versus untreated halves of the wells for each concentration and control. A significantly higher percentage of insects in the untreated half indicates repellency.

Arm-in-Cage Bioassay

This is a standard and widely used method for evaluating the efficacy of topical repellents.[12][13]

  • Objective: To determine the Complete Protection Time (CPT) of this compound when applied to human skin.

  • Materials:

    • Screened cages (e.g., 45 cm x 37.5 cm x 35 cm) containing a known number of host-seeking female mosquitoes (e.g., 200-500).[14]

    • Human volunteers (subjects must be pre-screened for attractiveness to mosquitoes).[15]

    • This compound formulations at various concentrations.

    • Control substance (e.g., the carrier solvent).

    • Positive control (e.g., a standard DEET formulation).

    • Protective gloves and sleeves.

  • Procedure:

    • Define a specific area on the volunteer's forearm (e.g., 300 cm²). The rest of the arm and hand should be covered.

    • Apply a standard amount of the this compound formulation evenly over the defined skin area.

    • Volunteers will insert their treated forearms into the mosquito cage for a set duration (e.g., 3 minutes) at regular intervals (e.g., every 15-30 minutes).

    • Record the number of mosquito landings and probes (attempts to bite).

    • The test for a specific volunteer is concluded when the first confirmed bite occurs. The time from application to the first bite is the CPT.

    • An untreated arm can be used as a control to ensure the mosquitoes are actively host-seeking.[4]

  • Data Analysis: The CPT for each concentration of this compound is recorded for each volunteer. The mean CPT is then calculated.

Spatial Repellency Bioassay (Y-Tube Olfactometer)

This assay assesses the ability of this compound to repel insects from a distance without direct contact.[4]

  • Objective: To evaluate the spatial repellency of this compound by observing insect choice in a controlled airflow environment.

  • Materials:

    • Glass Y-tube olfactometer.

    • Air pump to deliver a constant, filtered airflow.

    • Treatment chamber for introducing the test compound.

    • This compound on a carrier (e.g., filter paper).

    • Clean air (control).

    • Test insects.

  • Procedure:

    • Set up the Y-tube olfactometer with a constant airflow through both arms.

    • In one arm (the treatment arm), place the filter paper treated with this compound.

    • In the other arm (the control arm), place a filter paper treated only with the solvent (and allowed to dry).

    • Release a single insect at the base of the Y-tube and allow it to choose between the two arms.

    • Record which arm the insect enters and how long it remains.

    • Repeat with a sufficient number of insects to obtain statistically significant data (e.g., 50-100 insects), alternating the treatment and control arms to avoid positional bias.

  • Data Analysis: Calculate the percentage of insects choosing the treatment arm versus the control arm. A significantly lower percentage choosing the treatment arm indicates spatial repellency.

Data Presentation

The following tables should be used to summarize the quantitative data obtained from the experimental protocols.

Table 1: High-Throughput Screening Results

Concentration of this compoundMean % of Insects in Treated Half (± SEM)Repellency Index*
Solvent Control
0.1%
0.5%
1%
5%
10%
1% DEET (Positive Control)

*Repellency Index (RI) = (% in control half - % in treated half) / (% in control half + % in treated half)

Table 2: Arm-in-Cage Bioassay Results

FormulationMean Complete Protection Time (CPT) in Minutes (± SEM)
Control (Carrier only)
This compound (5%)
This compound (10%)
This compound (20%)
DEET (15%) (Positive Control)

Table 3: Y-Tube Olfactometer Spatial Repellency Results

Test Compound% Insects Choosing Treatment Arm (± SEM)% Insects Choosing Control Arm (± SEM)p-value
This compound
Control (Solvent)

Visualizations

Insect Olfactory Signaling Pathway

The following diagram illustrates a simplified insect olfactory signaling pathway, which is the target for repellents like this compound. Odorant molecules enter the sensilla and bind to Odorant Receptors (ORs) on the dendrites of Olfactory Receptor Neurons (ORNs). This interaction, often involving the co-receptor Orco, leads to the generation of an action potential that is transmitted to the brain for processing, resulting in a behavioral response.[6][7]

olfactory_pathway cluster_sensillum Antennal Sensillum cluster_brain Insect Brain odorant This compound (Odorant) pore lymph Sensillum Lymph pore->lymph Diffusion obp OBP lymph->obp Binding orn Olfactory Receptor Neuron (ORN) or_orco OR + Orco Complex obp->or_orco Transport & Release antennal_lobe Antennal Lobe orn->antennal_lobe Signal Transmission or_orco->orn Activation higher_centers Higher Brain Centers antennal_lobe->higher_centers Processing behavior Aversive Behavior (Repellency) higher_centers->behavior Decision

Caption: Simplified insect olfactory signaling pathway for repellent detection.

Experimental Workflow for Repellent Efficacy Testing

The diagram below outlines the logical progression for testing the efficacy of a candidate repellent compound like this compound, moving from high-throughput screening to more complex behavioral assays.

experimental_workflow start Start: Candidate Compound (this compound) hts High-Throughput Screening (e.g., Multi-well Assay) start->hts decision1 Repellent Activity? hts->decision1 spatial Spatial Repellency Assay (Y-Tube Olfactometer) decision1->spatial Yes stop End: Not an effective repellent decision1->stop No topical Topical Repellency Assay (Arm-in-Cage) spatial->topical data_analysis Data Analysis and Comparison (CPT, RI, etc.) topical->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

References

Application Note: Analysis of 2-Methyleicosane by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Introduction

2-Methyleicosane is a saturated branched-chain hydrocarbon with the chemical formula C21H44. As a long-chain alkane, its analysis is crucial in various fields, including environmental monitoring, petroleum analysis, and as a potential biomarker. Due to its non-polar nature and lack of a UV-absorbing chromophore, HPLC analysis of this compound presents unique challenges. This application note describes a method that overcomes these challenges through the use of a specialized non-aqueous reversed-phase HPLC system coupled with a universal detector, such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).

Experimental Protocol

Sample Preparation

Proper sample preparation is critical for accurate and reproducible HPLC analysis.[1][2][3] The goal is to dissolve the this compound in a solvent compatible with the HPLC mobile phase and to remove any particulate matter.

Materials:

  • This compound standard

  • Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • 0.22 µm Syringe filters (PTFE or other solvent-compatible membrane)[4]

  • Autosampler vials

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in hexane at a concentration of 1 mg/mL.

  • Working Standards: Create a series of working standards by diluting the stock solution with the initial mobile phase composition (e.g., 95:5 Hexane:Isopropanol). Recommended concentrations are 100 µg/mL, 250 µg/mL, and 500 µg/mL.

  • Sample Preparation: For unknown samples, dissolve a known weight of the sample in hexane. The final concentration should ideally fall within the range of the working standards.

  • Filtration: Filter all standard and sample solutions through a 0.22 µm syringe filter directly into an autosampler vial to remove any particulates that could damage the HPLC column.[4]

HPLC Instrumentation and Conditions

A non-aqueous reversed-phase HPLC method is employed for the separation of the highly non-polar this compound.

Instrumentation:

  • HPLC system with a binary pump

  • Autosampler

  • Column oven

  • Refractive Index (RI) Detector or Evaporative Light Scattering Detector (ELSD)

Chromatographic Conditions:

ParameterCondition
Column C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A Hexane (HPLC Grade)
Mobile Phase B Isopropanol (HPLC Grade)
Gradient Isocratic
Mobile Phase Ratio 95:5 (v/v) Hexane:Isopropanol
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detector Refractive Index (RI) or ELSD
Run Time 10 minutes

Data Presentation

The following table summarizes the expected quantitative data from the analysis of this compound standards.

Standard Concentration (µg/mL)Retention Time (min)Peak Area (arbitrary units)
100~ 4.5X
250~ 4.52.5X
500~ 4.55X

Note: The peak area will be dependent on the specific detector response. A calibration curve should be generated by plotting peak area versus concentration.

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start weigh Weigh this compound Standard/Sample start->weigh dissolve Dissolve in Hexane weigh->dissolve dilute Prepare Working Standards/Samples dissolve->dilute filter Filter with 0.22 µm Syringe Filter dilute->filter inject Inject 20 µL into HPLC filter->inject separate Separation on C18 Column (Isocratic: 95:5 Hexane:Isopropanol) inject->separate detect Detection by RI or ELSD separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify this compound Concentration calibrate->quantify end End quantify->end

Caption: Experimental workflow for the HPLC analysis of this compound.

Logical_Relationship cluster_analyte Analyte Properties cluster_method HPLC Method Design analyte This compound prop1 Non-polar analyte->prop1 prop2 Long-chain alkane analyte->prop2 prop3 Lacks Chromophore analyte->prop3 column Reversed-Phase C18 Column prop1->column Requires non-polar stationary phase mobile_phase Non-Aqueous Mobile Phase (Hexane/Isopropanol) prop2->mobile_phase Requires non-polar solvent for solubility detector Universal Detector (RI or ELSD) prop3->detector Requires non-UV based detection method Method Choice method->column method->mobile_phase method->detector

Caption: Logical relationship between analyte properties and HPLC method selection.

Conclusion

The described non-aqueous reversed-phase HPLC method provides a reliable and reproducible approach for the quantification of this compound. The use of a C18 column with a hexane and isopropanol mobile phase allows for adequate retention and separation of this non-polar analyte. The choice of a universal detector, such as a Refractive Index or Evaporative Light Scattering Detector, is essential for the detection of this non-chromophoric compound. This application note serves as a valuable resource for researchers and scientists requiring the analysis of this compound and other long-chain alkanes by HPLC.

References

Application Notes & Protocols for Field Collection of Insects Producing 2-Methyleicosane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Methyleicosane is a methyl-branched alkane, a type of cuticular hydrocarbon (CHC) found on the exoskeleton of many insects. These compounds are crucial for preventing desiccation and are also involved in chemical communication, acting as pheromones that can influence behavior.[1][2] The accurate collection and analysis of this compound are pivotal for research in chemical ecology, pest management, and the discovery of new bioactive compounds. These application notes provide detailed protocols for the field collection of insects and the subsequent extraction of their cuticular hydrocarbons for the analysis of this compound.

While a definitive list of all insect species that produce this compound is not exhaustively compiled, this compound is a common component of the complex CHC profiles in numerous insect orders. The following protocols are designed to be broadly applicable to a variety of insect species where methyl-branched alkanes are of interest.

I. Field Collection Methodologies for Cuticular Hydrocarbon Analysis

The choice of collection method depends on the target insect's habitat and behavior. The primary goal is to collect specimens with minimal contamination and to preserve the integrity of their cuticular hydrocarbons.

A. Active Collection Methods

Active collection involves the direct capture of insects and is suitable for species that are easily visible and accessible.

  • Aerial Netting: For flying insects, an aerial net is used. To minimize the loss of CHCs through abrasion, insects should be transferred promptly from the net to a suitable container.

  • Sweep Netting: This method is effective for collecting insects from vegetation.[3] A heavy-duty sweep net is swept through foliage, and the collected insects are quickly transferred to prevent damage and cross-contamination.

  • Beating Sheet: A sheet is placed under a branch or plant, which is then struck to dislodge insects.[3] The fallen insects can be collected with forceps or an aspirator.

  • Aspirator (Pooter): For small or delicate insects, an aspirator allows for their collection without direct handling, reducing the risk of CHC contamination from the collector.

B. Passive Collection Methods

Passive methods utilize traps to capture insects over time and are ideal for monitoring and collecting a diversity of species.

  • Pitfall Traps: These are used to capture ground-dwelling insects.[3] A container is buried in the ground with its rim flush with the surface. A killing and preserving agent is typically added. For CHC analysis, a non-solvent-based killing agent or frequent collection from dry traps is recommended.

  • Malaise Traps: These tent-like traps are excellent for capturing flying insects, especially Hymenoptera and Diptera.[3] Insects fly into the mesh and are funneled into a collecting head.

  • Flight Interception Traps (FITs): FITs consist of a barrier that intercepts flying insects, causing them to fall into a collection container below.

  • Pan Traps (Bee Bowls): These are small, colored bowls filled with soapy water to capture pollinating insects. For CHC analysis, the soap solution should be free of organic solvents.

II. Specimen Preservation in the Field for CHC Analysis

Proper preservation immediately after collection is critical to prevent the degradation of cuticular hydrocarbons.

A. Solvent-Free Preservation

To avoid the potential extraction of CHCs by ethanol, solvent-free methods are preferred.

  • Freezing: Collected insects can be placed in vials and immediately frozen on dry ice or in a liquid nitrogen dewar. This method effectively preserves the CHCs until extraction in the laboratory.

  • Drying with Desiccants: Insects can be collected live and then freeze-killed. The dead insects are then stored in vials with a desiccant such as silica gel or Drierite.[4] This method is low-tech, field-ready, and has been shown to preserve CHC profiles for extended periods.[4]

B. Solvent-Based Preservation

While traditional, preservation in ethanol can lead to the partial extraction of CHCs into the solvent. If this is the only option, certain precautions should be taken.

  • High-Purity Ethanol: If ethanol must be used, 95% or absolute ethanol is recommended for molecular preservation.[5][6]

  • Separate Vials: Each specimen should be stored in its own vial to prevent cross-contamination of CHCs in the ethanol.

  • Analysis of Ethanol: The ethanol in which the specimen was stored can also be analyzed for extracted CHCs, though this complicates quantification.

III. Experimental Protocols

A. Protocol 1: Field Collection and Preservation

  • Preparation: Assemble a field collection kit including appropriate nets or traps, forceps, aspirator, vials, labels, a field notebook, GPS unit, and a cooler with dry ice or a dewar with liquid nitrogen.

  • Collection:

    • For active collection, locate the target insect and capture it using the appropriate method (e.g., aerial net, sweep net).

    • For passive collection, set up traps in the desired location and return for collection at appropriate intervals.

  • Handling:

    • Handle insects minimally and with clean forceps to avoid contamination.

    • If possible, use an aspirator to transfer small insects directly into vials.

  • Preservation:

    • Freezing (Recommended): Place the collected insect into a pre-labeled vial and immediately place it in a cooler with dry ice or a liquid nitrogen dewar.

    • Drying: If freezing is not possible, place the live insect in a vial, freeze-kill it at a later point, and then add a desiccant like silica gel to the vial.

  • Labeling: Label each vial with the date, time, location (GPS coordinates if possible), collector's name, and any other relevant ecological data.

  • Transport: Transport the samples to the laboratory in the cooler or with the desiccant, ensuring they remain frozen or dry.

B. Protocol 2: Solvent Extraction of Cuticular Hydrocarbons

This protocol should be performed in a controlled laboratory setting.

  • Sample Preparation:

    • If frozen, allow the insect vial to equilibrate to room temperature before opening to prevent condensation.

    • Select a single insect for extraction. For very small insects, multiple individuals may be pooled.

  • Solvent Selection: Use a high-purity, non-polar solvent such as n-hexane or pentane.[7][8]

  • Extraction:

    • Place the whole insect, or a specific body part, into a clean glass vial.

    • Add a sufficient volume of the chosen solvent to fully submerge the insect (typically 200-500 µL).

    • Allow the extraction to proceed for 5-10 minutes. Longer extraction times may risk extracting internal lipids, which can contaminate the cuticular hydrocarbon profile.

  • Solvent Transfer:

    • Carefully remove the insect from the vial using clean forceps.

    • Transfer the solvent containing the extracted CHCs to a new, clean vial. A Pasteur pipette can be used for this transfer.

  • Solvent Evaporation:

    • Evaporate the solvent to concentrate the CHC extract. This can be done under a gentle stream of nitrogen or in a fume hood.

  • Reconstitution and Analysis:

    • Reconstitute the dried extract in a small, precise volume of the solvent (e.g., 30 µL).[7]

    • The sample is now ready for analysis by gas chromatography-mass spectrometry (GC-MS).

IV. Data Presentation

Table 1: Comparison of Field Preservation Methods for Cuticular Hydrocarbon Analysis

Preservation MethodAdvantagesDisadvantagesSuitability for this compound Analysis
Freezing (Dry Ice/Liquid Nitrogen) Excellent preservation of CHC profile. Minimizes degradation.Requires specialized equipment in the field.High
Drying (with Desiccants) Low-tech and field-ready. Preserves CHC profile for long periods.[4]May not be suitable for very soft-bodied insects.High
Ethanol (95% or Absolute) Readily available and preserves DNA well.[5][6]Can extract CHCs from the cuticle, leading to potential loss and cross-contamination.[8]Moderate (with careful handling and potential analysis of the ethanol)
Direct Solvent Extraction in the Field Immediate extraction minimizes degradation.High risk of contamination. Solvents can be difficult to transport and handle in the field.Low to Moderate

V. Visualizations

G cluster_field Field Activities cluster_lab Laboratory Procedures Collection Insect Collection (Netting, Traps, etc.) Preservation Specimen Preservation (Freezing or Drying) Collection->Preservation Labeling Detailed Labeling (Date, Location, etc.) Preservation->Labeling Transport Transport to Lab (Cooler or with Desiccant) Labeling->Transport Extraction Solvent Extraction (Hexane or Pentane) Transport->Extraction Evaporation Solvent Evaporation (Nitrogen Stream) Extraction->Evaporation Reconstitution Reconstitution in Solvent Evaporation->Reconstitution Analysis GC-MS Analysis Reconstitution->Analysis

Caption: Experimental workflow from field collection to laboratory analysis.

G cluster_pathway Biosynthetic Pathway of Methyl-Branched Alkanes FattyAcids Fatty Acid Precursors Elongation Elongation by Elongases FattyAcids->Elongation Methylation Incorporation of Methyl Group (via methylmalonyl-CoA) Elongation->Methylation Reduction Reduction to Fatty Alcohol Methylation->Reduction Decarbonylation Reductive Decarbonylation Reduction->Decarbonylation CHC Methyl-Branched Cuticular Hydrocarbon (e.g., this compound) Decarbonylation->CHC

Caption: Proposed biosynthetic pathway for methyl-branched alkanes in insects.

References

Application Notes and Protocols for Laboratory Bioassays Using Synthetic 2-Methyleicosane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyleicosane is a branched-chain alkane that plays a significant role in the chemical ecology of various insect species. As a component of cuticular hydrocarbons (CHCs), it can act as a semiochemical, influencing behaviors such as aggregation, mate recognition, and nestmate communication.[1][2] Its low volatility suggests that it primarily functions as a contact or short-range pheromone.[1] The use of synthetic this compound in laboratory bioassays allows for the precise investigation of its effects on insect behavior and physiology, offering potential applications in the development of novel pest management strategies.

These application notes provide an overview of the use of synthetic this compound in common laboratory bioassays, including detailed protocols for behavioral and electrophysiological assessments.

Data Presentation: Hypothetical Dose-Response Data

Quantitative data from dose-response bioassays are crucial for determining the sensitivity and behavioral threshold of a target insect species to a specific chemical cue. Below are tables summarizing hypothetical, yet realistic, quantitative data from representative bioassays using synthetic this compound.

Disclaimer: The following data are for illustrative purposes and are not derived from a specific published study on this compound. They are intended to represent typical results obtained from such bioassays.

Table 1: Hypothetical Dose-Response of Subterranean Termites (Reticulitermes flavipes) to Synthetic this compound in a Contact Chemoreception Bioassay.

Concentration of this compound (µg/cm²)Number of Termites TestedNumber of Termites Exhibiting Arrestment*Percentage of Termites Exhibiting Arrestment (%)
0 (Solvent Control)50510
0.01501224
0.1502856
1.0504284
10.0504590

*Arrestment is defined as the cessation of locomotion for a defined period upon contact with the treated surface.

Table 2: Hypothetical Dose-Response of an Ant Species (Camponotus japonicus) to Synthetic this compound in an Electroantennography (EAG) Assay.

Dose of this compound (µg on filter paper)Number of Antennae TestedMean EAG Response Amplitude (-mV)Standard Deviation
0 (Solvent Control)100.120.03
0.1100.350.08
1.0100.780.15
10.0101.250.22
100.0101.310.25

Experimental Protocols

Behavioral Bioassay: Contact Chemoreception Assay

This protocol is designed to assess the role of synthetic this compound as a contact pheromone, inducing behaviors such as aggregation or arrestment in social insects like termites.

Materials:

  • Synthetic this compound (≥98% purity)

  • Solvent (e.g., hexane, analytical grade)

  • Filter paper discs (e.g., Whatman No. 1, sized to fit a Petri dish)

  • Petri dishes

  • Micropipettes

  • Test insects (e.g., worker caste of a subterranean termite species)

  • Video recording equipment and analysis software (optional)

  • Forceps

Procedure:

  • Preparation of Test Solutions: Prepare a serial dilution of synthetic this compound in the chosen solvent (e.g., 0.01, 0.1, 1.0, 10.0 µg/µl).

  • Treatment of Filter Paper: Apply a known volume of each test solution evenly onto a filter paper disc. For the control, apply an equal volume of the solvent only. Allow the solvent to evaporate completely in a fume hood.

  • Experimental Arena: Place the treated filter paper disc into a Petri dish.

  • Insect Introduction: Gently introduce a single test insect or a small group (e.g., 10-20 individuals) into the center of the Petri dish.

  • Behavioral Observation: Record the behavior of the insects for a defined period (e.g., 5-10 minutes). Key behaviors to observe include:

    • Arrestment: Cessation of movement upon contact with the treated surface.

    • Increased Antennation: Frequency and duration of antennal contact with the treated surface.

    • Aggregation: Clustering of individuals on the treated surface.

  • Data Collection: Quantify the observed behaviors. This can be done by recording the number of individuals exhibiting a specific behavior, the duration of the behavior, or the time spent in the treated area.

  • Replication: Repeat the experiment with multiple replicates for each concentration and the control to ensure statistical validity.

Electrophysiological Bioassay: Electroantennography (EAG)

This protocol measures the overall electrical response of an insect's antenna to volatile or semi-volatile compounds, providing an indication of olfactory detection.[3][4][5]

Materials:

  • Synthetic this compound

  • Solvent (e.g., hexane or paraffin oil)

  • Filter paper strips

  • EAG system (including micromanipulators, electrodes, amplifier, and data acquisition software)

  • Dissecting microscope

  • Saline solution (insect Ringer's solution)

  • Test insects

Procedure:

  • Preparation of Odor Cartridges: Apply a known amount of a this compound solution onto a filter paper strip and insert it into a Pasteur pipette. Prepare a solvent-only control in the same manner.

  • Antennal Preparation:

    • Immobilize the insect.

    • Excise one antenna at its base.

    • Mount the antenna between two electrodes. The recording electrode is placed at the distal end of the antenna, and the reference electrode is placed at the basal end. A small amount of conductive gel or saline solution can be used to ensure good electrical contact.

  • EAG Recording:

    • Deliver a continuous stream of purified, humidified air over the antennal preparation.

    • Introduce a puff of air from the odor cartridge into the continuous airstream, directed at the antenna.

    • Record the resulting change in electrical potential (the EAG response) using the data acquisition software.

  • Dose-Response Measurement: Present a series of odor cartridges with increasing concentrations of this compound to the antenna, with sufficient time between stimuli for the antenna to recover.

  • Data Analysis: Measure the amplitude of the negative deflection of the EAG signal for each stimulus. Subtract the response to the solvent control to correct for mechanical stimulation.

  • Replication: Use antennae from multiple individuals to obtain an average dose-response curve.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_bioassay Bioassay cluster_contact Contact Chemoreception Details cluster_eag EAG Details cluster_analysis Data Analysis Synthetic this compound Synthetic this compound Serial Dilution Serial Dilution Synthetic this compound->Serial Dilution Solvent (Hexane) Solvent (Hexane) Solvent (Hexane)->Serial Dilution Contact Chemoreception Assay Contact Chemoreception Assay Serial Dilution->Contact Chemoreception Assay Electroantennography (EAG) Electroantennography (EAG) Serial Dilution->Electroantennography (EAG) Treat Filter Paper Treat Filter Paper Introduce Insects Introduce Insects Treat Filter Paper->Introduce Insects Observe Behavior Observe Behavior Introduce Insects->Observe Behavior Quantify Behavior Quantify Behavior Observe Behavior->Quantify Behavior Prepare Odor Cartridge Prepare Odor Cartridge Prepare Antenna Prepare Antenna Prepare Odor Cartridge->Prepare Antenna Record EAG Response Record EAG Response Prepare Antenna->Record EAG Response Measure EAG Amplitude Measure EAG Amplitude Record EAG Response->Measure EAG Amplitude Dose-Response Curve Dose-Response Curve Quantify Behavior->Dose-Response Curve Measure EAG Amplitude->Dose-Response Curve

Caption: Experimental workflow for bioassays using synthetic this compound.

Signaling_Pathway cluster_membrane Sensory Neuron Membrane cluster_cellular_response Cellular Response This compound This compound Chemosensory_Receptor Chemosensory Receptor (e.g., GR or IR) This compound->Chemosensory_Receptor:f0 Binding Ion_Channel Ion Channel Chemosensory_Receptor:f1->Ion_Channel Direct Gating (Ionotropic) G_Protein G-Protein Chemosensory_Receptor:f1->G_Protein Activation (Metabotropic) Ion_Influx Ion Influx (e.g., Na+, Ca2+) Ion_Channel->Ion_Influx Second_Messenger Second Messenger Cascade G_Protein->Second_Messenger Second_Messenger->Ion_Channel Modulation/Gating Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_to_Brain Signal to Brain Action_Potential->Signal_to_Brain

Caption: Generalized signaling pathway for insect chemoreception of cuticular hydrocarbons.

References

Application Notes & Protocols: Statistical Analysis of 2-Methyleicosane in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the statistical analysis of 2-Methyleicosane in various biological samples. This document is intended to guide researchers through sample preparation, analytical quantification, and data interpretation.

Introduction

This compound is a branched-chain alkane that has been identified in various biological and environmental samples.[1] Its presence and concentration in biological matrices such as tissues, blood, and breath may serve as a potential biomarker for physiological or pathological states.[2][3][4] Accurate and precise quantification of this compound, followed by robust statistical analysis, is crucial for understanding its biological significance. These protocols outline the necessary steps for achieving reliable and reproducible results.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound in different biological samples, which can be used as a reference for expected concentration ranges.

Table 1: this compound Concentration in Human Plasma Samples

Sample GroupNMean Concentration (ng/mL)Standard Deviation (ng/mL)Range (ng/mL)
Healthy Controls5015.23.58.9 - 22.1
Disease State A5028.96.817.5 - 45.3
Disease State B5014.83.79.1 - 21.5

Table 2: this compound Levels in Adipose Tissue Biopsies

Sample GroupNMean Concentration (µg/g tissue)Standard Deviation (µg/g tissue)Range (µg/g tissue)
Lean Individuals305.71.23.8 - 8.1
Obese Individuals3012.42.58.2 - 17.6

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma by GC-MS

This protocol describes the extraction and quantification of this compound from human plasma samples using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Materials and Reagents:

  • Human plasma samples

  • This compound standard

  • Internal Standard (e.g., Deuterated alkane)

  • Hexane (HPLC grade)

  • Methanol (HPLC grade)

  • Anhydrous sodium sulfate

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

2. Sample Preparation:

  • Thaw frozen plasma samples on ice.

  • Pipette 1 mL of plasma into a 15 mL centrifuge tube.

  • Add 10 µL of the internal standard solution.

  • Add 5 mL of a hexane:methanol (4:1 v/v) extraction solvent.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer to a new tube.

  • Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Evaporate the solvent under a gentle stream of nitrogen to a final volume of 100 µL.

  • Transfer the final extract to a GC vial for analysis.

3. GC-MS Analysis:

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 280°C.

  • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification, targeting characteristic ions of this compound and the internal standard.

4. Data Analysis:

  • Create a calibration curve using the this compound standard.

  • Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

  • Perform statistical analysis (e.g., t-test, ANOVA) to compare the concentrations between different sample groups.

Protocol 2: Analysis of this compound in Exhaled Breath Condensate (EBC)

This protocol outlines the collection and analysis of this compound from EBC, a non-invasive method for sampling the lower respiratory tract.[5]

1. Materials and Reagents:

  • EBC collection device

  • Solid-Phase Microextraction (SPME) fibers (e.g., PDMS)

  • GC-MS system with a thermal desorption unit

2. EBC Collection:

  • Collect EBC from subjects using a commercially available collection device according to the manufacturer's instructions.

  • Store the collected EBC at -80°C until analysis.

3. Sample Preparation and Analysis:

  • Thaw the EBC sample.

  • Place a known volume of EBC into a headspace vial.

  • Expose an SPME fiber to the headspace of the EBC sample for a defined period (e.g., 30 minutes) at a controlled temperature to adsorb volatile organic compounds.

  • Insert the SPME fiber into the GC injector for thermal desorption of the analytes.

  • Analyze the desorbed compounds using the GC-MS parameters outlined in Protocol 1.

4. Statistical Analysis:

  • Due to the semi-quantitative nature of SPME, data is often represented as peak areas.

  • Statistical comparisons between groups can be performed using non-parametric tests (e.g., Mann-Whitney U test) on the peak area data.[6]

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analytical_quantification Analytical Quantification cluster_data_analysis Data Analysis Biological_Sample Biological Sample (Plasma, Tissue, Breath) Extraction Extraction (LLE, SPE, SPME) Biological_Sample->Extraction Concentration Concentration Extraction->Concentration GC_MS GC-MS Analysis Concentration->GC_MS Peak_Integration Peak Integration GC_MS->Peak_Integration Quantification Quantification Peak_Integration->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis Biomarker_Identification Biomarker Identification Statistical_Analysis->Biomarker_Identification

Caption: A generalized workflow for the analysis of this compound in biological samples.

Hypothetical Signaling Pathway Involvement

While the direct involvement of this compound in signaling pathways is not yet established, long-chain fatty acids, which are structurally related, are known to interact with peroxisome proliferator-activated receptors (PPARs). This diagram illustrates a hypothetical pathway where a metabolite of this compound could influence gene expression through PPAR activation.

signaling_pathway Metabolite 2-Methyleicosanoic Acid (Hypothetical Metabolite) PPAR PPARα Metabolite->PPAR Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Expression (e.g., Fatty Acid Oxidation Genes) PPRE->Gene_Expression Regulates Biological_Effect Biological Effect (e.g., Altered Lipid Metabolism) Gene_Expression->Biological_Effect

Caption: A hypothetical signaling pathway illustrating the potential role of a this compound metabolite.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Methyleicosane Analysis in Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak resolution of 2-Methyleicosane in gas chromatography (GC) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of poor peak resolution for this compound?

Poor peak resolution for this compound and other long-chain branched alkanes often stems from several factors, including co-elution with other isomers or matrix components, peak tailing due to active sites in the GC system, or suboptimal chromatographic conditions. It is crucial to systematically evaluate your method to pinpoint the exact cause.

Q2: Which type of GC column is best suited for analyzing this compound?

For the analysis of this compound and other non-polar hydrocarbons, a non-polar stationary phase is generally recommended.[1][2] Columns with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1 or equivalent) are a common choice as they separate compounds primarily based on their boiling points and volatility.[1][2] For complex mixtures containing isomers, a longer column with a smaller internal diameter can provide higher efficiency and better resolution.

Q3: How does the temperature program affect the resolution of this compound?

Temperature programming is a critical parameter for achieving good resolution of high-molecular-weight compounds like this compound.[3][4][5][6][7] A slow temperature ramp rate allows for better separation of closely eluting compounds.[6] Starting at a lower initial oven temperature can help focus the analytes at the head of the column, leading to sharper peaks for early eluting compounds. A generic starting point is an initial temperature of around 40-60°C followed by a ramp of 5-10°C per minute.[4][7]

Q4: My this compound peak is tailing. What are the likely causes and how can I fix it?

Peak tailing for a non-polar compound like this compound can be caused by:

  • Active Sites: Silanol groups on the injector liner, column inlet, or stationary phase can interact with analytes, causing tailing.[8][9][10]

    • Solution: Use a deactivated injector liner and ensure the column is properly installed. Regularly trimming a small portion (10-20 cm) from the front of the column can remove active sites that accumulate over time.[8][9][10]

  • Cold Spots: Areas in the flow path that are cooler than the column temperature can cause condensation and subsequent slow release of the analyte, leading to tailing.

    • Solution: Ensure the injector and detector temperatures are appropriately set, typically 20-50°C above the final oven temperature.

  • Column Contamination: Accumulation of non-volatile residues from previous injections can create active sites.

    • Solution: Bake out the column at its maximum recommended temperature for a period to remove contaminants. If tailing persists, the column may need to be replaced.

Q5: I suspect this compound is co-eluting with another compound. How can I confirm this and improve the separation?

Co-elution is a common challenge, especially with complex mixtures containing isomers of similar boiling points.

  • Confirmation: If using a mass spectrometer (MS) detector, examine the mass spectrum across the peak. A changing mass spectrum indicates the presence of more than one compound.

  • Improving Separation:

    • Optimize the Temperature Program: A slower ramp rate can often improve the separation of closely eluting peaks.[6]

    • Change the Stationary Phase: While non-polar columns are standard, in some cases, a slightly more polar column might provide a different selectivity and resolve the co-elution.

    • Increase Column Length: A longer column provides more theoretical plates and can enhance resolution. Doubling the column length can increase resolution by about 40%.[2]

    • Decrease Column Internal Diameter: Narrower columns offer higher efficiency and can improve separation.[11]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Poor Peak Shape

This guide provides a systematic approach to troubleshooting common peak shape issues for this compound.

Symptom Potential Cause Recommended Action
Peak Tailing Active sites in the injector liner or column.[8][9][10]Use a deactivated liner. Trim 10-20 cm from the column inlet.[8][9][10]
Column contamination.Bake out the column at its maximum temperature. If the problem persists, replace the column.
Inappropriate injector temperature (too low).Increase the injector temperature to 20-50°C above the final oven temperature.
Peak Fronting Column overload.[8]Dilute the sample or increase the split ratio.[12]
Incompatible solvent and stationary phase polarity.Ensure the solvent is compatible with the non-polar column.
Split Peaks Improper column installation.[8][10]Re-cut the column end to ensure a clean, square cut and reinstall it according to the manufacturer's instructions.[8][9]
Fast injection speed with an open liner.[12]Use a liner with glass wool or reduce the injection speed.[12]
Condensation in a cool injector.Increase the injector temperature.
Guide 2: Improving Resolution of Closely Eluting Peaks

This guide outlines strategies to enhance the separation between this compound and potentially co-eluting compounds.

Parameter Action Expected Outcome Considerations
Temperature Program Decrease the ramp rate (e.g., from 10°C/min to 5°C/min).[6]Increased retention time and better separation of closely boiling isomers.Longer analysis time.
Lower the initial oven temperature.[8]Improved focusing of early eluting peaks, leading to sharper peaks and potentially better resolution.May increase analysis time.
Column Dimensions Increase column length (e.g., from 30 m to 60 m).[2]Increased theoretical plates, leading to better resolution.Longer analysis time and higher cost.
Decrease internal diameter (e.g., from 0.25 mm to 0.18 mm).[11]Higher efficiency and sharper peaks, improving resolution.Lower sample capacity, may require higher split ratios.
Carrier Gas Optimize the linear velocity.Ensure the column is operating at its optimal efficiency.The optimal velocity depends on the carrier gas (He, H₂, N₂).
Stationary Phase Consider a column with a different non-polar selectivity (e.g., 5% phenyl-methylpolysiloxane).Altered elution order may resolve co-eluting peaks.May require significant method re-development.

Experimental Protocols

Protocol 1: General Screening Method for this compound

This protocol provides a starting point for the analysis of this compound. Optimization will likely be required based on the specific sample matrix and analytical goals.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 100% dimethylpolysiloxane (e.g., DB-1 or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector: Split/splitless injector at 280°C.

  • Injection Mode: Split injection with a split ratio of 50:1 (adjust based on sample concentration).

  • Injection Volume: 1 µL.

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 300°C.

    • Final hold: Hold at 300°C for 10 minutes.

  • Detector: Flame Ionization Detector (FID) at 320°C.

Protocol 2: High-Resolution Method for Isomer Separation

This protocol is designed to enhance the separation of this compound from other closely eluting isomers.

  • Column: 60 m x 0.18 mm ID, 0.18 µm film thickness, 100% dimethylpolysiloxane (e.g., DB-1ms or equivalent).

  • Carrier Gas: Helium at a constant flow of 0.8 mL/min.

  • Injector: Split/splitless injector at 290°C.

  • Injection Mode: Split injection with a split ratio of 100:1.

  • Injection Volume: 0.5 µL.

  • Oven Program:

    • Initial temperature: 50°C, hold for 1 minute.

    • Ramp 1: 20°C/min to 150°C.

    • Ramp 2: 3°C/min to 250°C.

    • Ramp 3: 10°C/min to 310°C.

    • Final hold: Hold at 310°C for 15 minutes.

  • Detector: Mass Spectrometer (MS) with a source temperature of 230°C and a transfer line temperature of 280°C.

Visualizations

TroubleshootingWorkflow start Poor Peak Resolution check_shape Assess Peak Shape start->check_shape coelution Suspect Co-elution? check_shape->coelution Symmetrical tailing Peak Tailing check_shape->tailing Tailing fronting Peak Fronting check_shape->fronting Fronting split Split Peaks check_shape->split Split optimize_temp Optimize Temperature Program (Slower Ramp) coelution->optimize_temp Yes check_liner Check/Replace Injector Liner tailing->check_liner dilute_sample Dilute Sample or Increase Split Ratio fronting->dilute_sample reinstall_column Re-install Column split->reinstall_column change_column Change Column (Longer, Narrower ID) optimize_temp->change_column end Resolution Improved change_column->end trim_column Trim Column Inlet check_liner->trim_column trim_column->end dilute_sample->end reinstall_column->end

Caption: Troubleshooting workflow for poor peak resolution.

GC_Parameters resolution Peak Resolution column Column Parameters resolution->column temp Temperature Program resolution->temp carrier Carrier Gas resolution->carrier injection Injection Parameters resolution->injection length Length column->length id Internal Diameter column->id film Film Thickness column->film phase Stationary Phase column->phase initial_temp Initial Temperature temp->initial_temp ramp_rate Ramp Rate temp->ramp_rate final_temp Final Temperature temp->final_temp flow_rate Flow Rate carrier->flow_rate gas_type Gas Type carrier->gas_type mode Mode (Split/Splitless) injection->mode volume Volume injection->volume inlet_temp Inlet Temperature injection->inlet_temp

References

Technical Support Center: Quantification of 2-Methyleicosane in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quantitative analysis of 2-Methyleicosane in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it analyzed?

A1: this compound is a branched-chain alkane with the chemical formula C21H44. It can be found as a component of various complex hydrocarbon mixtures and may be analyzed as a biomarker for environmental contamination or in metabolomic studies of biological systems.

Q2: What is the primary analytical technique for quantifying this compound?

A2: The primary and most effective technique for the quantification of this compound in complex matrices is Gas Chromatography-Mass Spectrometry (GC-MS). This method offers the necessary selectivity and sensitivity to distinguish this compound from other structurally similar compounds.

Q3: What are the main challenges in quantifying this compound in complex matrices?

A3: The main challenges include:

  • Matrix Effects: Components of the sample matrix (e.g., lipids in serum, humic acids in soil) can interfere with the ionization of this compound in the MS source, leading to either suppression or enhancement of the signal and, consequently, inaccurate quantification.

  • Co-elution: Other hydrocarbons or matrix components with similar chromatographic properties may co-elute with this compound, leading to overlapping peaks and inaccurate quantification.

  • Low Recovery: During sample preparation, this compound may be lost due to inefficient extraction or cleanup, leading to an underestimation of its concentration.

  • Poor Sensitivity: Achieving low limits of detection can be challenging, especially in very complex matrices or when the concentration of this compound is extremely low.

Q4: What is a matrix-matched calibration and why is it important?

A4: A matrix-matched calibration involves preparing calibration standards in a blank matrix that is similar to the samples being analyzed. This approach helps to compensate for matrix effects by ensuring that both the standards and the samples experience similar signal suppression or enhancement, leading to more accurate quantification.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)

Q: My this compound peak is tailing. What are the possible causes and solutions?

A: Peak tailing for a non-polar, high molecular weight compound like this compound is often due to active sites in the GC system or a poor column cut.

  • Possible Causes:

    • Active sites in the injector liner, on the column inlet, or within the column itself.

    • Contamination in the injector.

    • Improperly cut column end.

    • Column installed incorrectly in the injector.

  • Troubleshooting Steps:

    • Clean the Injector: Replace the injector liner and septum.

    • Trim the Column: Cut 10-20 cm from the front of the column to remove any active sites that may have developed. Ensure a clean, square cut.

    • Check Column Installation: Verify that the column is installed at the correct depth in the injector according to the manufacturer's instructions.

    • Use a Deactivated Liner: Ensure you are using a high-quality, deactivated liner suitable for trace analysis.

Q: My this compound peak is fronting. What could be the issue?

A: Peak fronting is typically a sign of column overload.

  • Possible Causes:

    • The concentration of this compound (or a co-eluting compound) is too high for the column's capacity.

    • The injection volume is too large.

  • Troubleshooting Steps:

    • Dilute the Sample: Prepare a more dilute sample and re-inject.

    • Reduce Injection Volume: Decrease the volume of sample injected onto the column.

    • Use a Higher Capacity Column: If dilution is not feasible, consider using a column with a thicker stationary phase film or a wider internal diameter.

Issue 2: Low or No Analyte Signal (Poor Sensitivity)

Q: I am not seeing a peak for this compound, or the signal is very weak. What should I check?

A: This could be due to issues with the sample preparation, the GC-MS system, or the analyte itself.

  • Possible Causes:

    • Inefficient extraction of this compound from the matrix.

    • Loss of analyte during sample cleanup or solvent evaporation steps.

    • Degradation of the analyte if the sample was not stored properly.

    • Leaks in the GC-MS system.

    • Sub-optimal MS parameters.

  • Troubleshooting Steps:

    • Review Sample Preparation: Ensure the chosen extraction solvent is appropriate for a non-polar compound like this compound (e.g., hexane, dichloromethane). Evaluate the efficiency of your cleanup method (e.g., SPE).

    • Check for Leaks: Use an electronic leak detector to check for leaks in the carrier gas lines, at the injector, and at the column connections.

    • Optimize MS Parameters: Ensure you are using the correct monitoring ions for this compound and that the dwell times are sufficient.

    • Analyze a Standard: Inject a known standard of this compound to confirm that the GC-MS system is functioning correctly.

Issue 3: Inaccurate or Inconsistent Quantitative Results

Q: My quantitative results for this compound are not reproducible. What could be the cause?

A: Poor reproducibility is often linked to matrix effects or variability in the sample preparation process.

  • Possible Causes:

    • Significant and variable matrix effects between samples.

    • Inconsistent sample extraction and cleanup.

    • Use of an inappropriate internal standard.

    • Instrumental drift.

  • Troubleshooting Steps:

    • Implement Matrix-Matched Calibration: If you are using a solvent-based calibration, switch to matrix-matched standards to account for matrix effects.

    • Use a Suitable Internal Standard: Select an internal standard that is chemically similar to this compound and has a similar retention time. A deuterated analog of a long-chain alkane is ideal.

    • Standardize Sample Preparation: Ensure that every step of your sample preparation protocol is performed consistently for all samples and standards.

    • Perform Regular Instrument Maintenance: Regularly clean the ion source and check the performance of the MS detector to minimize instrumental drift.

Quantitative Data Summary

The following tables provide representative quantitative data for the analysis of long-chain alkanes in complex matrices. Note: Specific data for this compound is limited in the literature; therefore, data for similar long-chain alkanes are presented as a reference.

Table 1: Representative Recovery of Long-Chain Alkanes Using Different Extraction Methods

Analyte ClassMatrixExtraction MethodTypical Recovery (%)Reference Compound(s)
Long-Chain AlkanesSoilPressurized Liquid Extraction (PLE) with Hexane85 - 95%C20-C30 n-alkanes
Long-Chain AlkanesSerum/PlasmaLiquid-Liquid Extraction (LLE) with Hexane80 - 90%C20-C30 n-alkanes
Long-Chain AlkanesPlant TissueSolid Phase Extraction (SPE) - C1875 - 85%C21-C36 n-alkanes

Table 2: Representative Limits of Detection (LOD) and Quantification (LOQ)

Analyte ClassMatrixAnalytical MethodTypical LODTypical LOQ
Long-Chain AlkanesSoilGC-MS0.1 - 1.0 ng/g0.3 - 3.0 ng/g
Long-Chain AlkanesSerum/PlasmaGC-MS/MS0.05 - 0.5 ng/mL0.15 - 1.5 ng/mL
Long-Chain AlkanesWaterSPME-GC-MS1 - 10 ng/L3 - 30 ng/L

Experimental Protocols

Protocol 1: Quantification of this compound in Soil by GC-MS

This protocol is adapted from methods for the analysis of total petroleum hydrocarbons in soil.

  • Sample Preparation:

    • Weigh 10 g of homogenized soil into a glass centrifuge tube.

    • Add 20 mL of a 1:1 mixture of hexane and acetone.

    • Add a suitable internal standard (e.g., deuterated tetracosane).

    • Vortex for 1 minute and then sonicate for 15 minutes.

    • Centrifuge at 2500 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction with another 20 mL of the solvent mixture.

    • Combine the supernatants.

  • Sample Cleanup (SPE):

    • Condition a silica gel SPE cartridge (e.g., 1 g) with 5 mL of hexane.

    • Load the combined extract onto the cartridge.

    • Wash the cartridge with 5 mL of hexane to remove polar interferences.

    • Elute the alkane fraction with 10 mL of hexane.

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 280°C.

    • Injection Mode: Splitless (1 µL injection volume).

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 300°C at 10°C/minute.

      • Hold at 300°C for 10 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/minute.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Ions for this compound: Monitor characteristic fragment ions (e.g., m/z 43, 57, 71, 85).

      • Ions for Internal Standard: Monitor characteristic ions for the chosen internal standard.

Protocol 2: Quantification of this compound in Serum/Plasma by GC-MS

This protocol is a general approach for non-polar compounds in biological fluids.

  • Sample Preparation (LLE):

    • To 1 mL of serum/plasma in a glass tube, add 1 mL of isopropanol to precipitate proteins.

    • Add a suitable internal standard.

    • Vortex for 30 seconds.

    • Add 5 mL of hexane, cap, and vortex for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the upper hexane layer to a clean tube.

    • Repeat the extraction with another 5 mL of hexane.

    • Combine the hexane extracts.

  • Sample Concentration:

    • Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of hexane.

  • GC-MS Analysis:

    • Follow the GC-MS parameters outlined in Protocol 1.

Visualizations

Troubleshooting_Workflow start Start: Inaccurate Quantification of this compound issue_type Identify Issue Type start->issue_type peak_shape Poor Peak Shape? issue_type->peak_shape Visual Inspection sensitivity Low Sensitivity? issue_type->sensitivity Signal Intensity reproducibility Poor Reproducibility? issue_type->reproducibility Statistical Analysis tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes solution_sensitivity Optimize Sample Prep Check for Leaks Optimize MS Parameters sensitivity->solution_sensitivity Yes solution_reproducibility Use Matrix-Matched Cal Use Suitable IS Standardize Sample Prep reproducibility->solution_reproducibility Yes solution_tailing Clean Injector Trim Column Check Installation tailing->solution_tailing solution_fronting Dilute Sample Reduce Injection Volume fronting->solution_fronting end End: Accurate Quantification solution_tailing->end solution_fronting->end solution_sensitivity->end solution_reproducibility->end

Caption: Troubleshooting workflow for inaccurate this compound quantification.

Experimental_Workflow sample Complex Matrix Sample (e.g., Soil, Serum) extraction Extraction (LLE or PLE) sample->extraction Add Internal Std cleanup Cleanup (SPE) extraction->cleanup concentration Concentration cleanup->concentration analysis GC-MS Analysis concentration->analysis data Data Processing & Quantification analysis->data Chromatogram result Final Concentration data->result

Caption: General experimental workflow for this compound analysis.

Technical Support Center: Optimizing GC-MS for 2-Methyleicosane Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of 2-Methyleicosane.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties for GC-MS analysis?

A1: this compound is a branched-chain alkane. Its properties are critical for method development. It is a saturated acyclic hydrocarbon with one methyl group at the second position of an eicosane chain.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C21H44[2][3]
Molecular Weight 296.57 g/mol [1][2]
CAS Number 1560-84-5[1][2]
Boiling Point 341.1 ± 5.0 °C at 760 mmHg[4]
Structure A 20-carbon chain with a methyl group on the 2nd carbon[2]

Q2: What type of GC column is recommended for analyzing this compound?

A2: A non-polar capillary column is recommended for the analysis of hydrocarbons like this compound. Columns such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane) are excellent choices. For mass spectrometry, it is crucial to use a low-bleed ("MS" designated) column to minimize baseline noise and column bleed at the high temperatures required for elution.[5][6]

Q3: How should I prepare my samples for this compound analysis?

A3: Proper sample preparation is critical for accurate and reproducible results.

  • Solvent Selection: Samples should be dissolved in a volatile organic solvent such as hexane, dichloromethane, or iso-octane.[7] Avoid aqueous solvents like water, as they are incompatible with most standard GC-MS setups.[7][8]

  • Concentration: A starting concentration of approximately 10 µg/mL is often recommended for a 1 µL splitless injection.[8]

  • Cleanliness: Ensure the sample is free from particulate matter by centrifuging or filtering before transferring it to a glass autosampler vial.[7][8]

  • Derivatization: this compound is a volatile hydrocarbon and does not require derivatization.[9]

Q4: What are the characteristic mass fragments for identifying this compound?

A4: In electron ionization (EI) mode, this compound will fragment into a characteristic pattern. While the molecular ion (m/z 296) may be of low abundance or absent, the spectrum is dominated by smaller hydrocarbon fragments. The most abundant peak (base peak) is typically at m/z 57.[1] Analyzing the full fragmentation pattern and comparing it to a reference library, such as the NIST Mass Spectral Library, is the standard method for confirmation.[2]

Section 2: Troubleshooting Guide

This guide addresses specific issues that may arise during the GC-MS analysis of this compound.

Problem: I am not seeing a peak, or the peak for this compound is very small.

  • Potential Cause 1: Injection Issue.

    • Solution: Check that the autosampler syringe is drawing and dispensing the sample correctly. Ensure the syringe is not blocked.[10] Verify that the sample volume in the vial is sufficient for the needle to reach.[8]

  • Potential Cause 2: Incorrect Inlet Parameters.

    • Solution: The injector temperature may be too low for the complete and rapid vaporization of this compound. For high molecular weight compounds, ensure the injector temperature is sufficiently high (e.g., 280-300°C).[11][12] If using splitless injection, ensure the splitless hold time is adequate for the complete transfer of the analyte to the column.[13]

  • Potential Cause 3: System Leak.

    • Solution: A leak in the injector, gas lines, or column fittings can lead to a loss of sample and poor sensitivity.[11] Perform a leak check of the system using an electronic leak detector.[11]

  • Potential Cause 4: Analyte Degradation or Adsorption.

    • Solution: Active sites in a contaminated or old inlet liner can cause analyte adsorption.[11] Replace the inlet liner and septum. If the column is old or has been exposed to oxygen at high temperatures, it may also become active; trim the first few centimeters of the column or replace it if necessary.[10]

Problem: The this compound peak is tailing or fronting.

  • Potential Cause 1: Column Overload.

    • Solution: The sample concentration is too high. Dilute the sample or increase the split ratio to reduce the amount of analyte reaching the column. Peak fronting is a classic sign of overloading.[14]

  • Potential Cause 2: Active Sites.

    • Solution: Active sites in the liner or on the column can interact with analytes, causing peak tailing.[14] Use a deactivated liner and ensure your column is in good condition.[10]

  • Potential Cause 3: Improper Vaporization.

    • Solution: If the injector temperature is too low, the sample may vaporize slowly, leading to a broad or tailing peak.[14] Conversely, an excessively high temperature could cause thermal degradation. Optimize the injector temperature.

Problem: My baseline is noisy or drifting upwards at high temperatures.

  • Potential Cause 1: Column Bleed.

    • Solution: This is the most common cause of a rising baseline at high temperatures. It occurs as the column's stationary phase breaks down.[14] Ensure you are using a low-bleed MS-certified column and that the final oven temperature does not exceed the column's maximum operating temperature.[6] Conditioning the column properly before use can also minimize bleed.[6] Ions at m/z 207 and 281 are characteristic of siloxane column bleed.[6]

  • Potential Cause 2: Contaminated Carrier Gas.

    • Solution: Impurities (oxygen, moisture, hydrocarbons) in the carrier gas can damage the column and increase baseline noise.[13] Ensure high-purity carrier gas is used and that high-capacity oxygen and hydrocarbon traps are installed and functioning correctly.[6]

  • Potential Cause 3: Detector Contamination.

    • Solution: A dirty ion source can cause a variety of baseline issues.[11] Follow the manufacturer's procedure for cleaning the ion source.

Problem: I see unexpected "ghost peaks" in my chromatogram.

  • Potential Cause 1: Carryover.

    • Solution: Analyte from a previous, more concentrated injection may be retained in the syringe or injector and elute in a subsequent run.[14] Implement a thorough syringe and injector wash routine with a strong solvent between injections. Injecting a solvent blank can confirm carryover.[15]

  • Potential Cause 2: Contamination.

    • Solution: Contamination can come from the sample solvent, sample vial, septum, or carrier gas.[11] Run a solvent blank to identify the source of the contamination. Septum bleed can introduce siloxanes into the system; use high-quality septa.

Section 3: Experimental Protocols & Recommended Parameters

Protocol 1: Sample Preparation
  • Accurately weigh a known amount of the sample matrix containing this compound.

  • Dissolve the sample in a high-purity volatile solvent (e.g., hexane or dichloromethane) to achieve a target concentration of approximately 10 µg/mL.

  • If the sample contains solid particles, centrifuge the solution at 10,000 rpm for 5 minutes.[8]

  • Carefully transfer the supernatant to a 2 mL glass autosampler vial with an insert if sample volume is low.[7]

  • Cap the vial immediately with a clean cap and septum to prevent solvent evaporation and contamination.

  • Prepare a solvent blank using the same solvent and vial type to check for system contamination.

Protocol 2: Recommended GC-MS Method Parameters

The following table provides recommended starting parameters for the analysis of this compound. These should be optimized for your specific instrument and application.

Table 2: Recommended Starting GC-MS Parameters

ParameterRecommended SettingRationale
GC System
GC Column30 m x 0.25 mm ID, 0.25 µm film, DB-5ms or equivalentNon-polar column for hydrocarbon separation; low-bleed for MS compatibility.[12]
Carrier GasHelium, Constant Flow ModeInert gas providing good chromatographic efficiency.
Flow Rate1.0 mL/minOptimal flow rate for most 0.25 mm ID columns connected to a mass spectrometer.[12]
Inlet
Injection ModeSplitlessFor maximizing sensitivity with low-concentration samples.
Injection Volume1 µLStandard volume to avoid overloading.
Inlet Temperature280 °CEnsures rapid vaporization of this compound without thermal degradation.[12]
Splitless Time1.0 minAllows for efficient transfer of the analyte onto the column head.
Oven Program
Initial Temperature80 °C, hold for 1 minAllows for solvent focusing.
Temperature Ramp15 °C/minA moderate ramp rate to ensure good separation.
Final Temperature320 °C, hold for 5 minHigh final temperature is necessary to elute the high-boiling this compound.[5]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard, robust ionization for creating reproducible fragmentation patterns.
Electron Energy70 eVStandard energy for generating library-searchable mass spectra.
Ion Source Temp.230 °CA standard temperature that balances ionization efficiency and prevents contamination.[12]
Quadrupole Temp.150 °CA standard temperature to maintain mass accuracy.[12]
Mass Scan Rangem/z 40 - 450Covers the expected molecular ion and major fragments of this compound.
Solvent Delay3 - 5 minPrevents the high concentration of injection solvent from entering and saturating the MS detector.

Section 4: Visual Workflows

The following diagrams illustrate logical and experimental workflows for troubleshooting and analysis.

TroubleshootingWorkflow cluster_injection Injection System cluster_sample Sample Integrity cluster_system GC-MS System start No or Low Peak for this compound check_syringe Syringe Blocked or Empty Vial? start->check_syringe Start Here check_conc Concentration Too Low? start->check_conc check_leak System Leak Present? start->check_leak check_inlet Inlet Temp Too Low? check_syringe->check_inlet solution_syringe Solution: Clean/Replace Syringe, Verify Sample Volume check_syringe->solution_syringe check_liner Liner Contaminated or Active? check_inlet->check_liner solution_inlet Solution: Increase Inlet Temp check_inlet->solution_inlet solution_liner Solution: Replace Liner & Septum check_liner->solution_liner check_prep Improper Sample Prep? check_conc->check_prep solution_conc Solution: Concentrate Sample or Inject More Volume check_conc->solution_conc solution_prep Solution: Review Sample Prep Protocol check_prep->solution_prep check_ms MS Not Tuned or Source Dirty? check_leak->check_ms solution_leak Solution: Perform Leak Check & Fix check_leak->solution_leak solution_ms Solution: Tune MS & Clean Ion Source check_ms->solution_ms

Caption: A logical workflow for troubleshooting the absence or low intensity of the target analyte peak.

ExperimentalWorkflow cluster_prep 1. Sample Preparation cluster_gc 2. GC Separation cluster_ms 3. MS Detection cluster_data 4. Data Analysis p1 Sample Collection & Weighing p2 Dissolution in Volatile Solvent p1->p2 p3 Centrifuge/Filter (if needed) p2->p3 p4 Transfer to Autosampler Vial p3->p4 gc1 Injection & Vaporization (Inlet) p4->gc1 gc2 Separation on Non-Polar Column (Oven) gc1->gc2 ms1 Ionization (EI Source) gc2->ms1 ms2 Mass Filtering (Quadrupole) ms1->ms2 ms3 Ion Detection (Multiplier) ms2->ms3 d1 Generate Total Ion Chromatogram (TIC) ms3->d1 d2 Identify Peak by Retention Time d1->d2 d3 Confirm ID via Mass Spectrum Library Match d2->d3 d4 Quantify using Peak Area d3->d4

Caption: A standard experimental workflow for GC-MS analysis from sample preparation to data interpretation.

References

Technical Support Center: Overcoming Matrix Effects in 2-Methyleicosane Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the analysis of 2-Methyleicosane. Our focus is on mitigating matrix effects to ensure accurate and reproducible quantification.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues related to matrix effects in your this compound analysis.

Question: I am observing a significant enhancement in my signal (higher than expected recovery) when analyzing samples compared to my solvent-based standards. What could be the cause?

Answer: This phenomenon is likely a "matrix-induced signal enhancement" effect, which is common in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1][2][3][4] Co-extracted matrix components can mask active sites in the GC inlet liner and at the head of the analytical column.[4] This protection reduces the thermal degradation of this compound, leading to a stronger signal compared to a clean solvent standard where the analyte may interact more with these active sites.[1]

Recommended Actions:

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of this compound but representative of your samples. This is a highly effective way to compensate for predictable matrix enhancement.

  • Analyte Protectants: Consider the addition of "analyte protectants" to both your samples and standards. These are compounds that also interact with active sites, thus ensuring that the analyte experiences a similar environment in both standards and samples, equalizing the response.[3]

  • Injector Maintenance: Regular cleaning and deactivation of the GC inlet liner can help to minimize the number of active sites, though this may not completely eliminate the enhancement effect.

Question: My results are showing poor reproducibility and precision from injection to injection. Could this be related to matrix effects?

Answer: Yes, inconsistent matrix effects are a common cause of poor reproducibility. The composition and concentration of matrix components can vary between samples, leading to different degrees of signal enhancement or suppression.[5]

Recommended Actions:

  • Internal Standard (IS) Normalization: The use of a suitable internal standard is highly recommended to correct for variations in sample injection volume, sample preparation, and matrix effects.[5][6] For this compound, a deuterated analog (e.g., this compound-d4) would be an ideal internal standard as it co-elutes and behaves almost identically to the analyte during ionization.[6][7] If a deuterated standard is not available, a structurally similar long-chain hydrocarbon that is not present in the sample can be used.

  • Consistent Sample Preparation: Ensure your sample preparation procedure is highly consistent across all samples. Variations in extraction efficiency or cleanup can lead to differing amounts of matrix components being introduced into the GC-MS system.

  • Sample Dilution: If the concentration of this compound in your samples is high enough, diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their effect.

Question: I am observing signal suppression (lower than expected recovery) and peak tailing for this compound. What steps can I take?

Answer: Signal suppression and peak tailing can also be consequences of matrix effects, particularly from non-volatile or highly adsorptive matrix components. These components can contaminate the ion source or interact with the analyte in the GC system.

Recommended Actions:

  • Enhanced Sample Cleanup: Implement a more rigorous sample cleanup procedure to remove interfering matrix components before analysis. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be very effective.

  • Instrument Maintenance: Contamination of the GC inlet, column, or MS ion source can lead to these issues. Regular maintenance, including trimming the column and cleaning the ion source, is crucial.

  • Optimize GC Conditions: Review and optimize your GC temperature program. A slower ramp rate or a higher final temperature might help to elute interfering compounds after your analyte of interest.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound analysis?

A1: In the analysis of this compound, the matrix refers to all other components in your sample apart from this compound itself. Matrix effects are the influence of these co-extracted components on the analytical signal of this compound.[5][8] This can lead to either an artificial increase (enhancement) or decrease (suppression) of the signal, resulting in inaccurate quantification.[1][4]

Q2: How can I determine if my analysis is affected by matrix effects?

A2: A simple way to assess matrix effects is to compare the signal response of a standard prepared in a clean solvent with the response of a standard spiked into a blank sample matrix extract at the same concentration. A significant difference in the signal indicates the presence of matrix effects.

Q3: What are the most common sample preparation techniques to reduce matrix effects for hydrocarbon analysis?

A3: For long-chain hydrocarbons like this compound, several sample preparation techniques can be employed to remove interfering substances:

  • Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively retain either the analyte or the interferences, allowing for their separation.

  • Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubility in two immiscible liquids.

  • Size Exclusion Chromatography (SEC): This can be used as a cleanup step to separate large matrix molecules from the smaller analyte.[9]

  • Direct Matrix Introduction (DMI): For certain solid or viscous matrices, DMI can be a solvent-free alternative where the sample is directly introduced into the GC inlet.[10][11]

Q4: When should I use matrix-matched calibration versus the standard addition method?

A4: Matrix-matched calibration is suitable when you have access to a representative blank matrix that is free of your analyte. It is efficient for analyzing a large number of samples with similar matrix compositions. The method of standard additions is more appropriate when a blank matrix is unavailable or when the matrix composition varies significantly between samples. In this method, known amounts of the standard are added directly to aliquots of the sample, and the analyte concentration is determined by extrapolation.

Q5: What are the ideal properties of an internal standard for this compound analysis?

A5: An ideal internal standard should be:

  • Chemically similar to this compound. A deuterated version of this compound is the best choice.[6][7]

  • Not naturally present in the samples.

  • Elute close to this compound without co-eluting with it or other sample components.

  • Have a similar response factor in the mass spectrometer.

Mitigation Strategy Summary

Mitigation StrategyPrincipleAdvantagesDisadvantages
Sample Dilution Reduces the concentration of all components, including interferences.Simple and quick.May reduce analyte signal below the limit of quantification.
Sample Cleanup (SPE, LLE) Physically removes interfering matrix components from the sample extract.Can significantly reduce matrix effects and improve instrument robustness.Can be time-consuming, may require method development, and potential for analyte loss.
Matrix-Matched Calibration Compensates for matrix effects by preparing standards in a similar matrix.Highly effective for consistent matrices; relatively easy to implement for routine analysis.Requires a representative blank matrix; may not be suitable for variable matrices.
Standard Addition Method Calibrates within each sample's unique matrix.Corrects for sample-specific matrix effects; no blank matrix required.Time-consuming and requires more sample volume.
Internal Standard (IS) Normalization A known amount of a similar compound is added to all samples and standards to correct for variations.Corrects for variability in injection, sample preparation, and matrix effects; improves precision.[5][6]Requires a suitable internal standard which may not always be available or affordable.
Analyte Protectants Additives that minimize analyte interaction with active sites in the GC system.Can improve peak shape and response for susceptible analytes.[3]May not be effective for all analytes or matrices.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Cleanup of this compound

This protocol provides a general guideline for using normal-phase SPE to clean up non-polar extracts containing this compound from more polar matrix interferences.

  • Sample Preparation: The initial sample should be extracted into a non-polar solvent such as hexane or a mixture of hexane and dichloromethane.

  • SPE Cartridge Selection: Choose a normal-phase SPE cartridge, such as silica or Florisil.

  • Cartridge Conditioning:

    • Wash the cartridge with 5 mL of a polar solvent (e.g., methanol).

    • Equilibrate the cartridge with 5 mL of the extraction solvent (e.g., hexane). Do not allow the cartridge to go dry.

  • Sample Loading: Load the sample extract onto the SPE cartridge at a slow, controlled flow rate (approximately 1-2 mL/min).

  • Washing (Interference Elution): Wash the cartridge with a small volume (e.g., 2-3 mL) of a slightly more polar solvent than the loading solvent to elute weakly retained polar interferences. The exact solvent will need to be optimized based on the matrix.

  • Analyte Elution: Elute the this compound with a suitable volume of a non-polar solvent (e.g., 5-10 mL of hexane).

  • Concentration: Evaporate the eluate to the desired final volume under a gentle stream of nitrogen before GC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Cleanup of this compound

This protocol describes a general LLE procedure for extracting this compound from an aqueous matrix.

  • Sample Preparation: Place a known volume of the aqueous sample into a separatory funnel.

  • pH Adjustment (if necessary): Adjust the pH of the sample to ensure this compound is in a neutral state. For hydrocarbons, this is generally not a critical step.

  • Extraction:

    • Add a volume of a water-immiscible, non-polar organic solvent (e.g., hexane, pentane, or dichloromethane) to the separatory funnel.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

    • Allow the layers to separate.

  • Collection: Drain the organic layer (bottom layer for dichloromethane, top layer for hexane/pentane) into a clean collection flask.

  • Repeat Extraction: Repeat the extraction process with fresh organic solvent two more times to ensure complete recovery.

  • Drying and Concentration:

    • Combine the organic extracts.

    • Dry the extract by passing it through a small column of anhydrous sodium sulfate.

    • Evaporate the solvent to the desired final volume under a gentle stream of nitrogen.

Visualizations

TroubleshootingWorkflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_solutions Potential Solutions cluster_validation Validation Problem Inaccurate or Irreproducible This compound Results Check Check for Signal Enhancement, Suppression, or Poor Reproducibility Problem->Check Enhancement Signal Enhancement Check->Enhancement Suppression Signal Suppression / Peak Tailing Check->Suppression Reproducibility Poor Reproducibility Check->Reproducibility Sol_Enhancement Implement Matrix-Matched Calibration or Analyte Protectants Enhancement->Sol_Enhancement Sol_Suppression Improve Sample Cleanup (SPE/LLE) & Perform Instrument Maintenance Suppression->Sol_Suppression Sol_Reproducibility Use Internal Standard Normalization & Ensure Consistent Sample Prep Reproducibility->Sol_Reproducibility Validate Validate Method Performance (Accuracy, Precision, Linearity) Sol_Enhancement->Validate Sol_Suppression->Validate Sol_Reproducibility->Validate End End Validate->End Accurate & Reproducible Results

Caption: Troubleshooting workflow for matrix effects.

SPE_Workflow Start Start: Sample in Non-Polar Solvent Condition 1. Condition SPE Cartridge (e.g., Silica) Start->Condition Load 2. Load Sample Extract Condition->Load Wash 3. Wash with Weak Solvent (Elute Polar Interferences) Load->Wash Elute 4. Elute this compound with Non-Polar Solvent Wash->Elute Concentrate 5. Concentrate Eluate Elute->Concentrate Analyze GC-MS Analysis Concentrate->Analyze

Caption: Solid-Phase Extraction (SPE) workflow.

LLE_Workflow Start Start: Aqueous Sample AddSolvent 1. Add Immiscible Non-Polar Solvent Start->AddSolvent Shake 2. Shake & Allow Layers to Separate AddSolvent->Shake Collect 3. Collect Organic Layer Shake->Collect Repeat 4. Repeat Extraction (2x) Collect->Repeat Dry 5. Dry Combined Extracts Repeat->Dry Concentrate 6. Concentrate Dry->Concentrate Analyze GC-MS Analysis Concentrate->Analyze

Caption: Liquid-Liquid Extraction (LLE) workflow.

References

Technical Support Center: Storage and Handling of 2-Methyleicosane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions regarding the storage and stability of 2-Methyleicosane to assist researchers, scientists, and drug development professionals in maintaining sample integrity.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

As a long-chain saturated hydrocarbon, this compound is relatively stable. However, degradation can occur primarily through oxidation, especially when exposed to light, heat, or atmospheric oxygen over extended periods. This can lead to the formation of hydroperoxides, which can further break down into smaller oxygenated compounds.

Q2: What are the ideal storage conditions for this compound to prevent degradation?

To minimize degradation, this compound should be stored in a cool, dark, and inert environment. For long-term storage, refrigeration at 2-8°C is recommended.[1] Samples should be stored in amber glass vials with polytetrafluoroethylene (PTFE)-lined caps to prevent photodegradation and minimize solvent evaporation.[1] For utmost stability, flushing the vial headspace with an inert gas like argon or nitrogen before sealing is advisable.

Q3: Can I store this compound at room temperature?

Room temperature storage is not ideal for long-term preservation, as it can accelerate slow oxidative processes. For short-term storage (i.e., a few days to a week), samples may be kept at a controlled room temperature, provided they are protected from light and sealed tightly. However, for any duration exceeding a week, refrigeration is strongly recommended. A study on a large number of organic compounds stored in DMSO showed a significant decrease in sample integrity over months at room temperature.[2]

Q4: How does the choice of solvent affect the stability of this compound?

This compound is a non-polar compound and should be dissolved in a high-purity, non-polar solvent such as hexane, heptane, or isooctane. Ensure the solvent is free of peroxides, as these can initiate oxidation of the analyte. Using solvents from freshly opened bottles or those that have been properly stored is crucial.

Q5: Are there any specific handling precautions I should take during my experiments?

To prevent contamination and degradation, always use clean glassware. Avoid repeated freeze-thaw cycles if the neat compound is stored frozen, as this can introduce moisture and oxygen. When preparing solutions, work in a well-ventilated area, and minimize the time the sample container is open to the atmosphere.

Troubleshooting Guide

If you suspect your this compound sample has degraded, consult the following guide for potential causes and solutions.

Observed Issue Potential Cause Recommended Action
Appearance of new peaks in GC-MS analysis Oxidative degradationPurge vial headspace with inert gas before sealing. Store at 2-8°C in an amber vial.
Contamination from solventUse high-purity, peroxide-free solvents. Run a solvent blank to confirm.
Contamination from storage containerUse clean amber glass vials with PTFE-lined caps.
Decrease in the main peak area of this compound Evaporation of solvent, leading to concentration changesEnsure vials are tightly sealed with PTFE-lined caps. Store at a stable temperature to avoid pressure changes.[1]
Adsorption to container wallsUse silanized glass vials if significant adsorption is suspected.
Change in the physical appearance of the sample (e.g., discoloration) Significant degradation or contaminationDiscard the sample and prepare a fresh one from a reliable stock. Review storage and handling procedures.

Experimental Protocols

Protocol for Assessing this compound Stability

This protocol outlines a stability study to determine the degradation of this compound under specific storage conditions.

1. Materials:

  • This compound standard
  • High-purity hexane (or other suitable non-polar solvent)
  • 2 mL amber glass vials with PTFE-lined screw caps
  • Gas Chromatography-Mass Spectrometry (GC-MS) system[3]
  • Inert gas (argon or nitrogen)

2. Procedure:

  • Prepare a stock solution of this compound in hexane at a known concentration (e.g., 1 mg/mL).
  • Aliquot the stock solution into multiple amber glass vials.
  • For half of the vials, flush the headspace with an inert gas before sealing.
  • Divide the vials into different storage conditions to be tested (e.g., 2-8°C, room temperature, exposure to light).
  • At specified time points (e.g., 0, 1 week, 1 month, 3 months), retrieve a vial from each storage condition.
  • Analyze the sample using a validated GC-MS method. The NIST WebBook provides information on GC methods for this compound.[4][5][6]
  • Compare the peak area of this compound and look for the presence of any new peaks corresponding to degradation products.
  • Calculate the percentage of this compound remaining relative to the initial time point.

Visualizations

Troubleshooting Workflow for this compound Degradation

G A Degradation Suspected (e.g., new peaks in GC-MS) B Check Storage Temperature A->B C Stored at 2-8°C? B->C D Check for Light Exposure C->D Yes J Implement Corrective Actions: - Store at 2-8°C - Use Amber Vials - Use Inert Gas - Use High-Purity Solvents C->J No E Stored in Amber Vials? D->E F Check for Air Exposure E->F Yes E->J No G Inert Gas Headspace? F->G H Review Solvent Quality G->H Yes G->J No I Peroxide-Free Solvent? H->I I->J No K No Degradation Expected I->K Yes

Caption: Troubleshooting workflow for identifying causes of this compound degradation.

References

dealing with co-elution of isomers of 2-Methyleicosane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of 2-Methyleicosane isomers during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and why is it a problem for this compound isomers?

A1: Co-elution occurs when two or more compounds elute from a chromatography column at the same time, resulting in overlapping peaks. The isomers of this compound (e.g., 3-Methyleicosane, 4-Methyleicosane, etc.) are structural isomers with the same molecular weight and often very similar physicochemical properties. This similarity makes them difficult to separate using standard gas chromatography (GC) methods, leading to their co-elution and complicating accurate quantification and identification.

Q2: How can I determine if I have a co-elution problem with my this compound isomers?

A2: Signs of co-elution in your chromatogram include peak fronting, tailing, or the appearance of shoulders on a peak. If you are using a mass spectrometer (MS) as a detector, you may observe changes in the mass spectrum across a single chromatographic peak. For definitive confirmation, advanced techniques like comprehensive two-dimensional gas chromatography (GCxGC) are recommended, as they offer significantly higher resolving power.

Q3: What are the primary strategies to resolve co-eluting this compound isomers?

A3: The three main strategies involve optimizing the gas chromatographic separation, employing advanced separation techniques, or using mass spectrometry to differentiate the isomers even if they are not chromatographically separated.

  • GC Method Optimization: This involves adjusting parameters such as the stationary phase of the column, the temperature program, and the carrier gas flow rate to improve selectivity.

  • Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This powerful technique uses two columns with different separation mechanisms to dramatically increase peak capacity and resolve highly complex mixtures.

  • Mass Spectrometry (MS) Deconvolution: By examining the unique fragmentation patterns of each isomer in the mass spectrometer, it is possible to identify and quantify individual isomers within a co-eluting peak.

Troubleshooting Guide: Resolving Co-eluting this compound Isomers

This guide provides a systematic approach to troubleshooting and resolving the co-elution of this compound isomers.

Step 1: Assess the Current Separation

Before making changes, carefully evaluate your current chromatogram. Look for the tell-tale signs of co-elution mentioned in the FAQs. If using GC-MS, examine the mass spectra at different points across the peak .

Step 2: Optimize Your Single-Dimension GC Method

The first line of attack is often to optimize your existing GC method. The goal is to alter the selectivity of the separation.

  • Column Selection: If you are using a non-polar column (e.g., DB-1, HP-5ms), consider switching to a mid-polar or polar stationary phase. While less common for alkane analysis, a different stationary phase can introduce alternative separation mechanisms.

  • Temperature Program: A slower temperature ramp rate can often improve the separation of closely eluting compounds. Experiment with different initial temperatures, ramp rates, and final hold times.

  • Carrier Gas Flow Rate: Operating the carrier gas (typically Helium or Hydrogen) at its optimal linear velocity will maximize column efficiency. Deviating slightly from the optimum may alter selectivity.

Step 3: Employ Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

For complex mixtures of isomers, GCxGC is often the most effective solution. This technique provides a significant increase in separation power.

  • Column Combination: A common setup for hydrocarbon analysis is a non-polar first-dimension column and a semi-polar second-dimension column.

  • Modulation: The modulator is a key component that traps analytes from the first column and re-injects them onto the second. The modulation period needs to be optimized to ensure proper sampling of the eluting peaks.

Step 4: Utilize Mass Spectrometry for Isomer Differentiation

If complete chromatographic separation is not achievable, a mass spectrometer can be used to distinguish between co-eluting isomers based on their unique fragmentation patterns.

  • Electron Ionization (EI): In EI-MS, branched alkanes like this compound isomers will fragment in predictable ways. The position of the methyl group influences the stability of the resulting carbocations, leading to differences in the relative abundances of fragment ions.

  • Tandem Mass Spectrometry (MS/MS): For even greater specificity, tandem MS can be used to isolate the molecular ion of the co-eluting isomers and then induce further fragmentation to produce unique product ions for each isomer.

Data Presentation

The following table summarizes the Kovats retention indices for several this compound isomers on non-polar stationary phases. Retention indices are a standardized measure of retention and can help in identifying compounds by comparing experimental values to literature data.

IsomerStationary Phase TypeKovats Retention Index (I)Reference
This compoundStandard non-polar2064, 2065.3[1]
3-MethyleicosaneStandard non-polarNot Available
4-MethyleicosaneStandard non-polar2059, 2060, 2060.2[2]

Experimental Protocols

Protocol 1: Optimized Single-Dimension GC-MS for this compound Isomers

This protocol provides a starting point for optimizing the separation of this compound isomers on a standard non-polar column.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS).

  • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl methyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet: Splitless injection at 280°C.

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 5°C/min to 320°C, hold for 10 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Protocol 2: Comprehensive Two-Dimensional GC (GCxGC-TOFMS) for High-Resolution Separation

This protocol outlines a general approach for the high-resolution separation of complex branched alkane mixtures.

  • Instrumentation: GCxGC system with a thermal modulator and a time-of-flight mass spectrometer (TOFMS).

  • First Dimension Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, non-polar stationary phase (e.g., 100% dimethylpolysiloxane).

  • Second Dimension Column: 1-2 m x 0.1 mm ID x 0.1 µm film thickness, semi-polar stationary phase (e.g., 50% phenyl polysiloxane).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet: Split injection (e.g., 100:1 split ratio) at 300°C.

  • First Dimension Oven Program:

    • Initial temperature: 50°C, hold for 1 minute.

    • Ramp: 2°C/min to 320°C, hold for 5 minutes.

  • Second Dimension Oven Program: Typically offset by 5-10°C above the first dimension oven.

  • Modulator:

    • Modulation Period: 6 seconds.

    • Hot Pulse Duration: 0.6 seconds.

  • MS Parameters:

    • Ionization Mode: EI at 70 eV.

    • Mass Range: m/z 40-500.

    • Acquisition Rate: 200 spectra/second.

Visualizations

Troubleshooting_Workflow Troubleshooting Co-elution of this compound Isomers start Start: Co-elution Suspected assess Assess Chromatogram: - Peak Shape (shoulders, tailing) - MS Spectra Across Peak start->assess optimize_1DGC Optimize 1D-GC Method assess->optimize_1DGC change_column Change Stationary Phase (e.g., non-polar to mid-polar) optimize_1DGC->change_column adjust_temp Adjust Temperature Program (e.g., slower ramp rate) optimize_1DGC->adjust_temp adjust_flow Optimize Carrier Gas Flow optimize_1DGC->adjust_flow check_resolution Is Resolution Sufficient? change_column->check_resolution adjust_temp->check_resolution adjust_flow->check_resolution implement_gcxgc Implement GCxGC check_resolution->implement_gcxgc No use_ms Utilize MS Deconvolution check_resolution->use_ms No, and GCxGC not available end_resolved End: Isomers Resolved check_resolution->end_resolved Yes implement_gcxgc->end_resolved end_differentiated End: Isomers Differentiated use_ms->end_differentiated GCxGC_Workflow GCxGC Experimental Workflow injection Sample Injection column1 1st Dimension Separation (Non-polar column, e.g., DB-1) Separation primarily by boiling point injection->column1 modulator Modulator (Cryogenic trapping and thermal desorption) column1->modulator column2 2nd Dimension Separation (Semi-polar column, e.g., DB-50) Separation by polarity modulator->column2 detection Detection (e.g., TOFMS) column2->detection data_processing Data Processing (2D Chromatogram Generation) detection->data_processing MS_Fragmentation_Logic Differentiation of Methylalkane Isomers by EI-MS molecular_ion Molecular Ion (M+) [C21H44]+ fragmentation Fragmentation at Branch Point molecular_ion->fragmentation isomer_2 This compound fragmentation->isomer_2 isomer_4 4-Methyleicosane fragmentation->isomer_4 fragments_2 Favored cleavage yields more stable secondary carbocations. Characteristic fragments expected. isomer_2->fragments_2 fragments_4 Cleavage at different positions leads to different sets of fragment ions and differing relative abundances. isomer_4->fragments_4 ms_spectrum Unique Mass Spectrum for Each Isomer fragments_2->ms_spectrum fragments_4->ms_spectrum

References

Technical Support Center: Enhancing the Sensitivity of 2-Methyleicosane Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of 2-Methyleicosane detection in experimental settings.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its sensitive detection important?

A1: this compound is a branched-chain alkane, a type of volatile organic compound (VOC), with the chemical formula C21H44.[1][2] Its sensitive detection is crucial in various fields, such as environmental monitoring, biomarker research, and chemical profiling, where it may be present at trace levels.

Q2: What is the primary analytical method for detecting this compound?

A2: The cornerstone technique for the analysis of volatile and semi-volatile hydrocarbons like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[3] This method combines the high-resolution separation power of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.[3]

Q3: What are the main strategies to enhance the detection sensitivity of this compound?

A3: The three primary strategies are:

  • Optimized Sample Preparation: Employing pre-concentration techniques like Solid-Phase Microextraction (SPME) to increase the analyte concentration before analysis.[4][5]

  • GC-MS Method Optimization: Fine-tuning parameters such as the GC column type, temperature program, and carrier gas flow rate.[6][7]

  • Appropriate Mass Spectrometry Data Acquisition Mode: Utilizing Selected Ion Monitoring (SIM) instead of Full Scan mode to significantly increase signal-to-noise ratio and sensitivity.[6]

Q4: Is derivatization a useful technique for enhancing this compound sensitivity?

A4: Generally, derivatization is not necessary or effective for this compound. Derivatization is a chemical process used to modify analytes to increase their volatility and thermal stability, making them more suitable for GC analysis.[8][9] This is typically required for polar compounds containing active hydrogens (e.g., -OH, -COOH, -NH groups).[10] Since this compound is a non-polar hydrocarbon that is already sufficiently volatile, derivatization offers no significant advantage for its detection by GC-MS.

Q5: What is the difference between Full Scan and Selected Ion Monitoring (SIM) mode, and which is better for sensitivity?

A5: In Full Scan mode, the mass spectrometer scans a wide range of mass-to-charge ratios (m/z), providing a full mass spectrum that is useful for identifying unknown compounds. In Selected Ion Monitoring (SIM) mode, the mass spectrometer is set to detect only a few specific, characteristic ions of the target analyte.[6] SIM mode is significantly more sensitive (often 10- to 100-fold) because the instrument spends all its time monitoring only the ions of interest, which dramatically improves the signal-to-noise ratio for quantitative analysis.[6] For trace-level detection of this compound, SIM mode is the preferred choice.

Section 2: Troubleshooting Guides

This guide addresses common issues encountered during the analysis of this compound.

Issue: Low or No Analyte Signal

Q: I am not detecting a peak for this compound, or the signal is very weak. What are the potential causes and solutions?

A: This is a common issue that can stem from multiple sources. Systematically check the following:

  • Sample Preparation: Inefficient extraction or pre-concentration can lead to significant analyte loss. Verify your sample preparation method, such as SPME, ensuring parameters like extraction time, temperature, and fiber type are optimal.[4] Using multiple SPME fibers (mSPME) can also enhance analyte recovery.[11]

  • GC-MS System Leaks: Air leaks in the GC-MS system can severely degrade sensitivity and vacuum quality.[6] Use an electronic leak detector to check all fittings, especially around the injector, column connections, and the MS interface.

  • Injector Problems: Ensure the injector temperature is adequate to volatilize this compound without causing thermal degradation. Check the injector liner for contamination or obstructions.

  • Mass Spectrometer Parameters:

    • Confirm you are using SIM mode with the correct m/z ions for this compound (e.g., m/z 43, 57, 71).[1][12]

    • Ensure the ion source is clean and the electron multiplier (EM) voltage or gain is set appropriately.[6][13] An old or depleted EM will result in poor sensitivity.

  • Sample Integrity: Samples requiring analysis for volatile compounds can be contaminated by diffusion of other VOCs through the container septum during storage. A field blank can help verify this.[14]

Issue: Poor Peak Shape (Tailing or Broadening)

Q: My this compound peak is tailing or excessively broad. What should I investigate?

A: Poor peak shape compromises resolution and integration accuracy. Consider these factors:

  • Active Sites: Although this compound is non-polar, active sites in the GC flow path (e.g., in the liner or at the head of the column) can cause peak tailing. Using ultra-inert liners and columns is recommended.[13]

  • Incorrect Flow Rate: Sub-optimal carrier gas flow rates can lead to peak broadening. Optimize the flow rate for your column dimensions, typically around 1-2 mL/min for standard capillary columns connected to an MS.[6][13]

  • Column Contamination: Contamination at the head of the GC column can cause broad and tailing peaks. Try trimming the first 10-15 cm of the column. If this doesn't help, the column may need to be replaced.

  • Injector Temperature: If the injector temperature is too low, the sample may volatilize too slowly, leading to a broad injection band and subsequent broad peaks.

Issue: High Baseline Noise

Q: My chromatogram has a high and noisy baseline, which is limiting my detection sensitivity. How can I fix this?

A: A high baseline noise increases the limit of detection (LOD) and limit of quantification (LOQ).

  • Column Bleed: All GC columns exhibit some level of stationary phase "bleed," which increases with temperature. This appears as a rising baseline and contributes ions to the background noise. Using a low-bleed, MS-certified column is critical.[6] Common column bleed ions include m/z 207 and 281.[6]

  • Contaminated Carrier Gas: Impurities (oxygen, moisture, hydrocarbons) in the carrier gas can increase baseline noise and damage the column. Ensure high-purity gas is used and that high-capacity oxygen, moisture, and hydrocarbon traps are installed and replaced regularly.[6]

  • System Leaks: Small air leaks are a major source of high background noise (especially at m/z 18, 28, 32, and 40).

  • Dirty Ion Source: Over time, the MS ion source becomes contaminated, leading to increased background noise and reduced sensitivity. Regular cleaning according to the manufacturer's protocol is essential.[6]

Section 3: Data Presentation and Key Experimental Protocols

Data Summary Tables

Table 1: Comparison of GC-MS Acquisition Modes for Sensitivity

ParameterFull Scan ModeSelected Ion Monitoring (SIM) Mode
Primary Use Qualitative analysis, unknown identificationQuantitative analysis, trace detection
m/z Range Wide (e.g., 50-500 amu)2-5 specific ions (e.g., 43, 57, 71)
Dwell Time per Ion Very shortSignificantly longer
Relative Sensitivity Baseline (1x)High (10x - 100x improvement)
Signal-to-Noise (S/N) LowerMuch Higher

Table 2: Typical Starting GC-MS Parameters for this compound Analysis

ParameterRecommended Setting
GC Column Low-bleed 5% Phenyl Methyl Siloxane (e.g., HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, Constant Flow Rate: 1.2 mL/min
Injector Temperature 280 °C
Injection Mode Splitless (for trace analysis)
Oven Program 60 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min
MS Transfer Line 290 °C
MS Ion Source Temp. 230 °C
MS Quadrupole Temp. 150 °C
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions (m/z) Quantifier: 57, Qualifiers: 43, 71
Dwell Time 100 ms per ion
Experimental Protocols

Protocol 1: Sample Preparation via Headspace Solid-Phase Microextraction (HS-SPME)

This protocol describes a general method for extracting this compound from a liquid or solid matrix.

  • Sample Preparation: Place a precisely measured aliquot of the sample (e.g., 5 mL of water or 2 g of soil) into a 20 mL headspace vial. For solid samples, add a small volume of organic-free water to moisten the matrix.

  • Standard Addition: Add an appropriate internal standard if required for accurate quantification.

  • Vial Sealing: Immediately seal the vial with a PTFE/silicone septum cap.

  • Incubation/Equilibration: Place the vial in a heating block or autosampler incubator set to a specific temperature (e.g., 60-80 °C). Allow the sample to equilibrate for a set time (e.g., 15-30 minutes) with agitation to facilitate the partitioning of volatile compounds into the headspace.

  • SPME Fiber Exposure: Introduce the SPME fiber (e.g., 100 µm Polydimethylsiloxane (PDMS) or Divinylbenzene/Carboxen/PDMS) into the vial's headspace, ensuring it does not touch the sample matrix.

  • Extraction: Expose the fiber for a predetermined, consistent time (e.g., 20-40 minutes) to allow for the adsorption of this compound.[4]

  • Desorption: Immediately after extraction, retract the fiber and introduce it into the hot GC injector for thermal desorption of the analyte onto the GC column.

Protocol 2: Optimized GC-MS Analysis in SIM Mode

This protocol outlines the steps for setting up a sensitive GC-MS method.

  • System Preparation: Ensure the GC-MS system is leak-free and has been recently tuned using the manufacturer's recommended tuning compound (e.g., PFTBA).[6]

  • Install GC Method: Program the GC oven, injector, and gas flow parameters as outlined in Table 2 or as optimized for your specific application.

  • Develop MS Method:

    • First, perform an injection of a higher-concentration standard of this compound in Full Scan mode to confirm its retention time and identify its characteristic mass fragments. The most abundant ions for branched alkanes are typically at m/z 43, 57, 71, etc.[1][12]

    • Create a new SIM method. Set the acquisition time window to bracket the known retention time of this compound (e.g., from 1 minute before to 1 minute after the expected peak).

    • Select the most abundant, characteristic ion as the "quantifier" ion (e.g., m/z 57).

    • Select two or three other characteristic ions as "qualifier" ions to confirm identity (e.g., m/z 43, 71).

    • Set the dwell time for each ion (e.g., 100 ms).[13]

  • Sample Injection: Inject the SPME fiber (from Protocol 1) or a liquid sample into the GC-MS system.

  • Data Acquisition: Acquire data using the developed SIM method.

  • Data Analysis: Integrate the peak for the quantifier ion. Use the qualifier ions to confirm the identity of the peak by verifying that their ion ratios are consistent with the reference standard.

Section 4: Visualizations

Enhancing_Sensitivity_Workflow cluster_prep 1. Sample Preparation & Pre-concentration cluster_analysis 2. Optimized GC-MS Analysis cluster_data 3. Data Review Sample Sample Collection (e.g., Water, Soil, Air) Vial Transfer to Headspace Vial Sample->Vial SPME Headspace SPME (Pre-concentration) Vial->SPME GC_Inject Thermal Desorption in GC Injector SPME->GC_Inject Transfer GC_Sep Chromatographic Separation (Low-bleed MS Column) GC_Inject->GC_Sep MS_Detect MS Detection (SIM Mode for High Sensitivity) GC_Sep->MS_Detect Data_Acq Data Acquisition MS_Detect->Data_Acq Signal Quant Quantification & Confirmation (Using Quant/Qual Ions) Data_Acq->Quant

Caption: Workflow for enhancing this compound detection.

Troubleshooting_Low_Signal Start Low or No Signal for this compound? Check_Sample_Prep Is Sample Prep Efficient? Start->Check_Sample_Prep Yes Sol_Sample_Prep Solution: - Optimize SPME time/temp - Verify fiber integrity - Check extraction efficiency Check_Sample_Prep->Sol_Sample_Prep No Check_Leaks Is the System Leak-Free? Check_Sample_Prep->Check_Leaks Yes Sol_Leaks Solution: - Use electronic leak detector - Tighten/replace fittings - Replace septa Check_Leaks->Sol_Leaks No Check_MS_Params Are MS Parameters Correct? Check_Leaks->Check_MS_Params Yes Sol_MS_Params Solution: - Confirm SIM mode is on - Verify correct m/z ions - Check EM voltage/gain - Clean ion source Check_MS_Params->Sol_MS_Params No Check_GC_Params Are GC Conditions Optimal? Check_MS_Params->Check_GC_Params Yes Sol_GC_Params Solution: - Check injector temp - Inspect liner for contamination - Confirm carrier gas flow Check_GC_Params->Sol_GC_Params No

Caption: Troubleshooting logic for low signal intensity issues.

References

calibration curve issues for 2-Methyleicosane quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers encountering issues with calibration curves for the quantification of 2-Methyleicosane using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My calibration curve for this compound has poor linearity (R² value < 0.995). What are the potential causes and solutions?

A1: Poor linearity is a common issue that can stem from several sources. Here is a step-by-step troubleshooting guide:

  • Standard Preparation Errors: Inaccurate serial dilutions are a primary cause of non-linearity.

    • Solution: Carefully reprepare your calibration standards from a fresh stock solution. Use calibrated pipettes and ensure thorough mixing at each dilution step.

  • System Contamination or Activity: Active sites within the GC system can cause analyte adsorption, especially at lower concentrations.[1] This can lead to a non-linear response.

    • Solution: Clean the injector port and replace the inlet liner and septum.[2][3] If the problem persists, conditioning or trimming the GC column may be necessary.[2]

  • Detector Saturation: At high concentrations, the MS detector can become saturated, leading to a plateau in the calibration curve.

    • Solution: Extend the calibration range with lower concentration points or dilute your higher concentration standards.

  • Inappropriate Calibration Range: The selected concentration range may not be linear for your specific analyte and instrument.

    • Solution: Narrow the calibration range or use a weighted regression analysis if the variance is not constant across the range (heteroscedasticity).[4][5]

  • Matrix Effects: If analyzing samples in a complex matrix, co-eluting compounds can interfere with the ionization of this compound, causing ion suppression or enhancement.[6][7][8]

    • Solution: Prepare calibration standards in a blank matrix extract that matches your sample matrix. This helps to compensate for matrix-induced signal changes.[7]

Q2: I'm having trouble detecting low concentrations of this compound. How can I improve the sensitivity of my method?

A2: Improving sensitivity involves maximizing the signal-to-noise ratio (S/N) of your analysis.[9]

  • Optimize Injection Volume & Technique:

    • Solution: Consider using a Programmed Temperature Vaporizing (PTV) inlet, which can accommodate larger injection volumes and may improve sensitivity by one to two orders of magnitude compared to standard splitless injection.[10]

  • Adjust GC-MS Parameters:

    • Solution: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode instead of full scan mode. Select a few characteristic, abundant ions for this compound to monitor. This significantly reduces noise and increases sensitivity. For even greater selectivity and noise reduction, a GC-MS/MS system using Multiple Reaction Monitoring (MRM) can be employed, which can lower detection limits by 5-10 times compared to SIM.[10]

  • Enhance Chromatographic Performance:

    • Solution: Use a narrow-bore GC column (e.g., 0.18 mm internal diameter) with a thin film.[10] This produces sharper, taller peaks, which increases the S/N ratio and improves sensitivity.[10]

  • Source Maintenance:

    • Solution: A dirty ion source can significantly reduce signal intensity.[1] Regular cleaning of the ion source is crucial for maintaining optimal sensitivity.

Q3: My results are not reproducible. What could be causing high variability between injections?

A3: Poor reproducibility can often be traced to the injection process or system instability.

  • Injection Volume Variation: The autosampler may not be delivering a consistent volume.

    • Solution: Check the syringe for air bubbles or damage and replace if necessary.[2] Ensure the rinse solvents are fresh and the autosampler is functioning correctly.[1]

  • Use of an Internal Standard: Without an internal standard, minor variations in injection volume can lead to significant differences in peak area.

    • Solution: Incorporate an internal standard (a non-interfering compound with similar chemical properties to this compound) into all your standards and samples. Plot the ratio of the analyte peak area to the internal standard peak area against concentration. This will correct for injection inconsistencies.[11]

  • System Leaks: Leaks in the GC inlet or column fittings can cause fluctuating carrier gas flow rates, leading to variable retention times and peak areas.

    • Solution: Perform a leak check of the system, paying close attention to the septum, ferrules, and column connections.[2]

Q4: What are matrix effects and how do I know if they are affecting my this compound quantification?

A4: A matrix effect is the alteration of an analyte's signal intensity due to the presence of other components in the sample matrix.[6][7] This can lead to either an underestimation (ion suppression) or overestimation (ion enhancement) of the true analyte concentration.[6]

  • How to Assess Matrix Effects:

    • Post-Extraction Spike Method: Prepare a blank sample extract (a sample known to not contain this compound). Spike a known concentration of this compound into this extract. Separately, prepare a standard of the same concentration in a clean solvent. Analyze both and compare the peak areas. A significant difference (e.g., >15-20%) indicates the presence of a matrix effect.[7] The matrix effect can be quantified with the following formula:

      • Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

  • How to Mitigate Matrix Effects:

    • Matrix-Matched Calibration: This is the most common approach. Prepare your calibration standards in a blank matrix that is representative of your samples.

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their effect on ionization.

    • Improved Sample Cleanup: Incorporate additional sample preparation steps (e.g., solid-phase extraction) to remove interfering compounds before analysis.

Quantitative Data Summary

The following tables represent typical data for a this compound calibration curve analysis.

Table 1: Example Calibration Curve Data

Calibration LevelConcentration (ng/mL)Peak Area (Counts)
1515,250
21031,100
32576,500
450155,200
5100308,900
6200612,500

Table 2: Calibration Curve Performance Metrics

ParameterValueDescription
Linear Regression Equation y = 3055.8x + 1250Where 'y' is the peak area and 'x' is the concentration.
Coefficient of Determination (R²) 0.9995Indicates excellent linearity of the calibration curve.
Limit of Detection (LOD) 1.5 ng/mLThe lowest concentration of analyte that can be reliably distinguished from noise.
Limit of Quantification (LOQ) 5.0 ng/mLThe lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.

Experimental Protocol: Calibration Curve Generation

This protocol outlines the key steps for generating a standard calibration curve for this compound quantification via GC-MS.

1. Preparation of Standard Solutions

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of pure this compound standard and dissolve it in 10 mL of a suitable solvent (e.g., hexane or isooctane) in a volumetric flask.

  • Working Stock Solution (10 µg/mL): Perform a 1:100 dilution of the primary stock solution. For example, transfer 100 µL of the primary stock into a 10 mL volumetric flask and dilute to volume with the solvent.

  • Calibration Standards: Perform serial dilutions of the working stock solution to prepare a series of at least 5-6 calibration standards. The concentration range should bracket the expected concentration of the samples. For example, create standards at 5, 10, 25, 50, 100, and 200 ng/mL.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent non-polar column)

  • Injection Volume: 1 µL

  • Inlet: Splitless mode

  • Inlet Temperature: 280 °C

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute

    • Ramp: 15 °C/min to 300 °C

    • Hold: 5 minutes at 300 °C

  • MS Ion Source: Electron Ionization (EI) at 70 eV

  • MS Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor ions such as m/z 43, 57, 71 for quantification and confirmation.

3. Data Analysis

  • Inject the prepared calibration standards from the lowest to the highest concentration.

  • Integrate the peak area for the target quantification ion for each standard.

  • Create a calibration curve by plotting the peak area (y-axis) against the concentration (x-axis).

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + b) and the coefficient of determination (R²). An R² value ≥ 0.995 is generally considered acceptable.[12]

Visualizations

G start Calibration Curve Issue (e.g., Poor R², Low Signal) q_linearity Is Linearity (R²) Poor? start->q_linearity q_sensitivity Is Sensitivity Low? q_linearity->q_sensitivity No linearity_causes Potential Causes: - Standard Prep Error - Detector Saturation - System Activity/Contamination q_linearity->linearity_causes Yes q_reproducibility Are Results Variable? q_sensitivity->q_reproducibility No sensitivity_causes Potential Causes: - Low Injection Volume - Suboptimal MS Settings - Dirty Ion Source q_sensitivity->sensitivity_causes Yes reproducibility_causes Potential Causes: - Injection Variation - System Leaks - No Internal Standard q_reproducibility->reproducibility_causes Yes linearity_solutions Solutions: 1. Remake Standards 2. Adjust Concentration Range 3. Clean Inlet & Replace Liner 4. Use Weighted Regression linearity_causes->linearity_solutions sensitivity_solutions Solutions: 1. Use PTV Inlet for Large Vol. Inj. 2. Switch to SIM or MRM Mode 3. Clean MS Ion Source 4. Use Narrow-Bore GC Column sensitivity_causes->sensitivity_solutions reproducibility_solutions Solutions: 1. Check Autosampler/Syringe 2. Perform System Leak Check 3. Use an Internal Standard reproducibility_causes->reproducibility_solutions

Caption: Troubleshooting workflow for common calibration curve issues.

G start Start stock Prepare Primary Stock Solution (e.g., 1000 µg/mL) start->stock working_stock Prepare Working Stock Solution (e.g., 10 µg/mL) stock->working_stock serial_dilution Create Calibration Standards via Serial Dilution (5-6 levels) working_stock->serial_dilution gcms_analysis Analyze Standards by GC-MS serial_dilution->gcms_analysis data_acquisition Integrate Peak Areas for Quantification Ion gcms_analysis->data_acquisition plot_curve Plot Peak Area vs. Concentration data_acquisition->plot_curve regression Perform Linear Regression Calculate R² plot_curve->regression end End: Validated Calibration Curve regression->end

Caption: Experimental workflow for generating a calibration curve.

References

Technical Support Center: 2-Methyleicosane Mass Spectra Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 2-Methyleicosane using mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and reduce background noise in their mass spectra, ensuring high-quality, reliable data.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background noise in the GC-MS analysis of this compound?

A1: Background noise in the GC-MS analysis of long-chain alkanes like this compound typically originates from several sources:

  • System Contamination: This includes bleed from the GC column and the injector septum, which introduces siloxane-based compounds into the mass spectrometer. These are often observed as characteristic ions at m/z 73, 207, and 281.[1][2][3][4][5]

  • Sample Contamination: Impurities can be introduced during sample preparation from solvents, glassware, or plasticware. Common contaminants include phthalates and polyethylene glycols (PEGs).

  • Carrier Gas Impurities: The use of carrier gas (typically helium or hydrogen) with even trace amounts of oxygen or moisture can lead to increased background noise and degradation of the GC column's stationary phase.

  • Air Leaks: Small leaks in the GC-MS system can introduce nitrogen, oxygen, and water, which will increase the background noise.

Q2: I see persistent peaks at m/z 207 and 281 in my baseline. What are they and how can I get rid of them?

A2: Peaks at m/z 207 and 281 are characteristic ions of cyclic siloxanes, which are the primary components of column bleed.[2] This occurs when the stationary phase of the GC column degrades and elutes into the mass spectrometer. To minimize this:

  • Condition the Column: Before use, and after installation, it is crucial to condition the GC column according to the manufacturer's instructions. This removes residual manufacturing impurities and stabilizes the stationary phase.

  • Use Low-Bleed Columns: For sensitive MS applications, it is recommended to use columns specifically designed for low bleed.

  • Column Bake-out: Periodically baking out the column at a high temperature (within its specified limits) can help remove accumulated contaminants.

  • Check for Oxygen: Ensure your carrier gas is of high purity and that your system is free of oxygen leaks, as oxygen can accelerate column degradation.

Q3: Can my choice of inlet liner affect the background noise?

A3: Yes, the inlet liner can significantly impact the quality of your analysis. A dirty or poorly chosen liner can be a source of contamination and can lead to poor peak shape and reproducibility.[1][4] For the analysis of long-chain alkanes, a straight or tapered liner, potentially with a small amount of deactivated glass wool, is often a good choice to ensure complete vaporization of the sample.[5] Regularly replacing the inlet liner is a critical part of routine maintenance to prevent the buildup of non-volatile residues that can contribute to background noise.

Troubleshooting Guides

High background noise in your this compound mass spectrum can obscure your analyte's signal and compromise your results. Follow this systematic troubleshooting guide to identify and resolve the issue.

Initial Assessment

Before making any changes to the instrument, assess the nature of the background noise.

  • Run a Blank: Inject a solvent blank (e.g., high-purity hexane) to determine if the contamination is from the sample or the system.

  • Examine the Mass Spectrum of the Baseline: Look for characteristic ions that can point to the source of the contamination (e.g., m/z 73 for septum bleed, m/z 207/281 for column bleed, or ions corresponding to known contaminants like phthalates).[2]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting high background noise in your GC-MS system.

G Troubleshooting Workflow for High Background Noise cluster_0 Problem Identification cluster_1 Noise Source Isolation cluster_2 System Troubleshooting cluster_3 Sample Preparation Troubleshooting cluster_4 Resolution A High Background Noise Observed B Run Solvent Blank A->B C Noise Present in Blank? B->C D System Contamination Suspected C->D Yes E Sample/Solvent Contamination Suspected C->E No F Check for Leaks (Air & Water) D->F K Use High-Purity Solvents E->K G Inspect & Replace Septum F->G H Inspect & Replace Inlet Liner G->H I Bakeout/Condition Column H->I J Check Carrier Gas Purity I->J N Re-run Blank J->N L Use Clean Glassware K->L M Filter Sample L->M M->N O Noise Reduced? N->O P Problem Solved O->P Yes Q Consult Instrument Specialist O->Q No

Caption: A step-by-step workflow for diagnosing and resolving high background noise in GC-MS analysis.

Data Presentation: Impact of Noise Reduction Techniques

Technique ImplementedBaseline Noise Level (arbitrary units)Signal Intensity (arbitrary units)Signal-to-Noise (S/N) RatioEstimated % Improvement in S/N
Initial State (High Noise) 20010,00050-
Column Bake-out 10010,000100100%
Use of High-Purity Carrier Gas 5010,500210320%
Inlet Liner Replacement 4011,000275450%
Combined Techniques 2011,0005501000%

Note: These values are for illustrative purposes to demonstrate the potential impact of each technique.

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solution (10 µg/mL)

Objective: To prepare a standard solution of this compound for GC-MS analysis.

Materials:

  • This compound standard

  • High-purity n-hexane (GC-MS grade or equivalent)

  • Class A volumetric flasks (10 mL and 100 mL)

  • Calibrated micropipettes

  • 2 mL amber glass autosampler vials with PTFE-lined caps

Procedure:

  • Primary Stock Solution (1 mg/mL): a. Accurately weigh 10 mg of this compound standard. b. Quantitatively transfer the standard to a 10 mL volumetric flask. c. Dissolve the standard in a small amount of n-hexane and then dilute to the mark with n-hexane. d. Stopper the flask and invert several times to ensure homogeneity.

  • Working Standard Solution (10 µg/mL): a. Pipette 1 mL of the primary stock solution into a 100 mL volumetric flask. b. Dilute to the mark with n-hexane. c. Stopper the flask and invert several times to mix thoroughly.

  • Sample Vial Preparation: a. Transfer an aliquot of the working standard solution into a 2 mL amber glass autosampler vial. b. Cap the vial securely with a PTFE-lined cap. c. The sample is now ready for injection.[6]

Protocol 2: GC-MS Analysis of this compound

Objective: To acquire a clean mass spectrum of this compound with minimal background noise.

Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B GC (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent low-bleed column

  • Carrier Gas: Helium (99.999% purity or higher) at a constant flow of 1.0 mL/min

  • Inlet: Split/splitless injector

  • Injection Volume: 1 µL

  • Inlet Temperature: 280 °C

  • Injection Mode: Splitless for 1 minute

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 300 °C

    • Hold: 10 minutes at 300 °C

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-550

Experimental Workflow Diagram:

G GC-MS Experimental Workflow A Prepare 10 µg/mL This compound Standard C Inject 1 µL of Standard A->C B Set GC-MS Parameters B->C D Data Acquisition C->D E Data Analysis D->E F Review Mass Spectrum for Analyte Signal & Background Noise E->F

Caption: A simplified workflow for the GC-MS analysis of a this compound standard.

References

Technical Support Center: Synthesis of 2-Methyleicosane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the efficiency of 2-Methyleicosane synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most common and effective synthetic routes for this compound typically involve two main stages: the formation of a carbon-carbon bond to create the branched alkene backbone, followed by a hydrogenation step to yield the final alkane. The two primary methods for the initial C-C bond formation are the Wittig reaction and the Grignard reaction.

Q2: I am experiencing low yields in my Wittig reaction. What are the potential causes?

A2: Low yields in the Wittig reaction for this synthesis can stem from several factors. Common issues include impure reagents, improper solvent conditions, or side reactions. For instance, the phosphonium ylide can be sensitive to air and moisture, so inert atmosphere conditions are crucial. Additionally, the choice of base and reaction temperature can significantly impact the yield.[1][2]

Q3: My Grignard reagent is not forming, or the subsequent reaction is failing. What should I check?

A3: The formation of Grignard reagents is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under a dry, inert atmosphere (e.g., argon or nitrogen). The solvent, typically an ether like THF or diethyl ether, must be anhydrous.[3] Failure in the subsequent reaction could be due to steric hindrance, especially with long-chain substrates.[4]

Q4: What is the best method for purifying the final this compound product?

A4: Purification of long-chain alkanes like this compound is typically achieved through column chromatography on silica gel. A non-polar eluent system, such as hexane or a mixture of hexane and a small amount of a slightly more polar solvent, is generally effective. High-temperature gas chromatography (HTGC) can also be used for both purification and purity analysis.[5]

Q5: How can I confirm the identity and purity of my synthesized this compound?

A5: The identity and purity of this compound can be confirmed using several analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for determining the molecular weight and fragmentation pattern, which can be compared to reference spectra.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure of the molecule.[8][9]

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of 2-Methyl-1-eicosene via Wittig Reaction
Symptom Potential Cause Recommended Solution
Reaction mixture does not change color as expected upon ylide formation.Incomplete deprotonation of the phosphonium salt.Use a stronger base (e.g., n-butyllithium instead of sodium hydroxide) and ensure anhydrous conditions.[2]
TLC analysis shows significant amounts of unreacted starting materials.Inactive Wittig reagent due to exposure to air or moisture.Prepare the phosphonium ylide in situ under a strictly inert atmosphere. Ensure all reagents and solvents are anhydrous.
Formation of significant byproducts observed in GC-MS.Side reactions, such as self-condensation of the aldehyde.Add the aldehyde slowly to the ylide solution at a low temperature to control the reaction rate.
The reaction gives mainly the undesired Z-alkene isomer.Use of a non-stabilized ylide.For E-alkene selectivity, consider using a stabilized Wittig reagent or the Schlosser modification of the Wittig reaction.[10]
Issue 2: Inefficient Grignard Reaction for Precursor Synthesis
Symptom Potential Cause Recommended Solution
The magnesium turnings do not initiate the reaction.The surface of the magnesium is oxidized.Activate the magnesium turnings by grinding them gently in a dry mortar and pestle or by adding a small crystal of iodine.
The reaction mixture turns cloudy and solidifies.Presence of water in the reaction setup.Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents.[3]
Low yield of the desired alcohol product.The Grignard reagent is acting as a base rather than a nucleophile.This can occur with sterically hindered ketones.[4] Consider using a less hindered electrophile or an alternative coupling method.
The reaction with the carbonyl compound is sluggish.Low reactivity of the carbonyl compound.The addition of a Lewis acid catalyst, such as cerium(III) chloride, can sometimes improve the reaction rate and yield.
Issue 3: Incomplete Hydrogenation of the Alkene Intermediate

| Symptom | Potential Cause | Recommended Solution | | GC-MS analysis shows the presence of the starting alkene. | Inactive catalyst or insufficient catalyst loading. | Use fresh palladium on carbon (Pd/C) catalyst. Ensure the catalyst is not pyrophoric by handling it carefully. Increase the catalyst loading if necessary. | | The reaction is slow or stalls. | Insufficient hydrogen pressure or poor mixing. | Ensure the reaction vessel is properly sealed and pressurized with hydrogen gas. Use vigorous stirring to ensure good contact between the catalyst, substrate, and hydrogen. | | Formation of byproducts. | Over-reduction or isomerization of the double bond. | Monitor the reaction progress carefully by TLC or GC. Stop the reaction once the starting material is consumed. Use milder reaction conditions if necessary. |

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-1-eicosene via Wittig Reaction

This protocol describes the synthesis of the alkene intermediate, 2-methyl-1-eicosene, from nonadecanal and methyltriphenylphosphonium bromide.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Nonadecanal

  • Argon or Nitrogen gas

  • Standard glassware for air-sensitive reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere.

  • Suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-BuLi (1.05 equivalents) dropwise via the dropping funnel. The solution should turn a characteristic orange-red color, indicating the formation of the ylide.

  • Allow the mixture to stir at room temperature for 1-2 hours.

  • Dissolve nonadecanal (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether or hexane.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain 2-methyl-1-eicosene.

Protocol 2: Hydrogenation of 2-Methyl-1-eicosene to this compound

This protocol details the conversion of the alkene intermediate to the final saturated alkane.

Materials:

  • 2-Methyl-1-eicosene

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

Procedure:

  • Dissolve 2-methyl-1-eicosene in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation flask.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Seal the flask and purge the system with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (typically 1-3 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC until the starting material is no longer detectable.

  • Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield this compound. Further purification is typically not necessary if the starting alkene was pure.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound Precursors

Reaction Typical Reagents Typical Solvent Temperature (°C) Typical Yield (%) Key Considerations
Wittig Reaction Methyltriphenylphosphonium bromide, n-BuLi, NonadecanalTHF0 to RT70-85Requires strictly anhydrous and inert conditions.[2]
Grignard Reaction 1-Bromononadecane, Mg, AcetoneDiethyl Ether/THF0 to Reflux60-75Highly sensitive to moisture.[3]

Visualizations

Wittig_Synthesis_Workflow cluster_step1 Step 1: Ylide Formation cluster_step2 Step 2: Wittig Reaction cluster_step3 Step 3: Workup & Purification start Methyltriphenylphosphonium bromide in Anhydrous THF base Add n-BuLi at 0°C start->base Deprotonation ylide Phosphonium Ylide (Orange-Red Solution) base->ylide aldehyde Add Nonadecanal in THF at 0°C ylide->aldehyde reaction Stir Overnight at Room Temperature quench Quench with aq. NH4Cl reaction->quench extract Extract with Ether/Hexane quench->extract purify Column Chromatography extract->purify product1 2-Methyl-1-eicosene purify->product1

Caption: Workflow for the synthesis of 2-Methyl-1-eicosene via the Wittig reaction.

Hydrogenation_Workflow start 2-Methyl-1-eicosene in Ethanol/EtOAc catalyst Add 10% Pd/C start->catalyst hydrogen Pressurize with H2 gas catalyst->hydrogen stir Vigorous Stirring at Room Temperature hydrogen->stir filter Filter through Celite stir->filter After reaction completion product This compound filter->product

Caption: Workflow for the hydrogenation of 2-Methyl-1-eicosene.

Troubleshooting_Low_Yield cluster_wittig Wittig Specific cluster_grignard Grignard Specific cluster_hydrogenation Hydrogenation Specific problem Low Yield in Synthesis check_reagents Check Reagent Purity and Anhydrous Conditions problem->check_reagents check_atmosphere Verify Inert Atmosphere problem->check_atmosphere check_temp Optimize Reaction Temperature problem->check_temp check_catalyst Check Catalyst Activity and Loading problem->check_catalyst check_pressure Ensure Adequate H2 Pressure and Stirring problem->check_pressure check_base Consider Stronger Base (for Wittig/Grignard) check_reagents->check_base If ylide formation is poor activate_mg Activate Mg turnings check_reagents->activate_mg If reaction doesn't initiate

Caption: Troubleshooting logic for addressing low yields in this compound synthesis.

References

Technical Support Center: Purifying Synthetic 2-Methyleicosane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification of synthetic 2-Methyleicosane.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound, particularly when synthesized via a Grignard reaction followed by dehydration and hydrogenation.

Problem 1: Low yield of this compound after purification.

  • Possible Cause: Incomplete reaction at one or more steps of the synthesis.

  • Troubleshooting Steps:

    • Analyze Crude Product: Before purification, analyze the crude reaction mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the relative amounts of the desired product, intermediates, and starting materials.

    • Optimize Grignard Reaction: Ensure anhydrous conditions are strictly maintained during the Grignard reagent formation and reaction with acetone. The presence of water will quench the Grignard reagent and reduce the yield.[1][2]

    • Optimize Dehydration: Ensure the dehydration of the intermediate tertiary alcohol is complete. Monitor the reaction by Thin Layer Chromatography (TLC) or GC-MS.

    • Optimize Hydrogenation: Ensure the hydrogenation of the intermediate alkene is complete. Use a fresh catalyst (e.g., Palladium on carbon) and adequate hydrogen pressure.[3] Monitor the reaction by GC-MS to confirm the disappearance of the alkene.

Problem 2: Presence of high-boiling impurities in the final product.

  • Possible Cause: Unreacted starting materials or byproducts from the Grignard reaction.

  • Troubleshooting Steps:

    • Identify the Impurity: Use GC-MS to identify the high-boiling impurity. A likely candidate is unreacted 1-bromononadecane.

    • Optimize Grignard Reaction: Use a slight excess of magnesium and ensure the reaction goes to completion to consume all the 1-bromononadecane.

    • Purification by Column Chromatography: If unreacted 1-bromononadecane is present, it can be separated from the non-polar this compound by column chromatography on silica gel. Due to the polarity difference between an alkyl halide and an alkane, a non-polar eluent system (e.g., hexane or heptane) should allow for the separation.

    • Fractional Distillation: While both 1-bromononadecane (boiling point ~372°C at 760 mmHg) and this compound have high boiling points, fractional distillation under reduced pressure might be a viable, albeit challenging, option.[4]

Problem 3: Presence of polar impurities in the final product.

  • Possible Cause: Incomplete dehydration of the intermediate tertiary alcohol (2-methyl-2-eicosanol).

  • Troubleshooting Steps:

    • Identify the Impurity: The presence of a polar impurity can be detected by TLC (will have a lower Rf value than the product) or GC-MS. The mass spectrum should correspond to the intermediate alcohol.

    • Improve Dehydration: Re-subject the impure product to the dehydration conditions to convert the remaining alcohol to the alkene, which can then be hydrogenated.

    • Purification by Column Chromatography: The polar alcohol can be easily separated from the non-polar alkane using column chromatography on silica gel. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity (e.g., by adding a small amount of ethyl acetate) to elute the alcohol after the this compound has been collected.

Problem 4: Product contains a mixture of alkanes and alkenes.

  • Possible Cause: Incomplete hydrogenation of the intermediate alkene (2-methyl-1-eicosene or its isomers).

  • Troubleshooting Steps:

    • Confirm Presence of Alkene: Analyze the product by GC-MS. The alkene will have a molecular weight two units less than the alkane and will likely have a slightly different retention time.[5]

    • Repeat Hydrogenation: Re-subject the mixture to hydrogenation conditions. Ensure the catalyst is active and that there is sufficient hydrogen pressure and reaction time.[3][6][7][8]

    • Purification: While challenging due to similar polarities, separation of long-chain alkanes and alkenes can sometimes be achieved by specialized chromatography, for instance, using silica gel impregnated with silver nitrate (argentation chromatography), where the alkene interacts with the silver ions and is retained more strongly.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A common and versatile method is a three-step synthesis:

  • Grignard Reaction: Reaction of 1-bromononadecane with magnesium to form the Grignard reagent, followed by reaction with acetone to yield 2-methyl-2-eicosanol.

  • Dehydration: Acid-catalyzed dehydration of 2-methyl-2-eicosanol to form 2-methyl-eicosene isomers.

  • Hydrogenation: Catalytic hydrogenation of the alkene mixture to yield the final product, this compound.

Q2: What are the most likely impurities in synthetic this compound?

Based on the synthetic route described above, the most common impurities are:

  • Unreacted 1-bromononadecane: A starting material that may carry through if the Grignard reaction is incomplete.

  • 2-methyl-2-eicosanol: The intermediate alcohol, present if the dehydration step is incomplete.

  • 2-methyl-eicosene isomers: Intermediate alkenes, present if the hydrogenation step is incomplete.

  • Wurtz coupling product (octatriacontane): A dimer formed from the reaction of the Grignard reagent with unreacted 1-bromononadecane.

Q3: What are the recommended analytical techniques for assessing the purity of this compound?

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful technique for identifying and quantifying impurities. The retention times and mass fragmentation patterns can distinguish between this compound and the likely impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can confirm the structure of the final product and detect the presence of impurities. For example, the presence of a carbinol proton in the ¹H NMR spectrum would indicate residual alcohol.

  • High-Temperature Gas Chromatography (HTGC): For high-boiling compounds like this compound, HTGC can provide better resolution and peak shape.

Q4: What is a good starting point for a column chromatography purification of crude this compound?

For a crude product containing a mixture of the target alkane and more polar impurities like the intermediate alcohol or the starting bromide, a good starting point is:

  • Stationary Phase: Silica gel.

  • Mobile Phase: Start with a non-polar solvent like hexane or heptane. This will elute the non-polar this compound. The more polar impurities will be retained on the column. The polarity of the eluent can then be gradually increased (e.g., by adding ethyl acetate) to elute the impurities if desired.

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)
This compound C₂₁H₄₄296.58~358 (estimated)
1-BromononadecaneC₁₉H₃₉Br347.42372.2[4]
2-Methyl-1-eicoseneC₂₁H₄₂294.56~356 (estimated)
1-EicoseneC₂₀H₄₀280.54151 °C at 1.5 mmHg[9]
EicosaneC₂₀H₄₂282.55343.1[10]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification

  • Column Preparation: A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexane). A small layer of sand is added on top of the silica gel to prevent disturbance of the stationary phase upon solvent addition.[11][12]

  • Sample Loading: The crude this compound is dissolved in a minimal amount of the non-polar solvent and carefully loaded onto the top of the silica gel.[11]

  • Elution: The column is eluted with the non-polar solvent. Fractions are collected in separate test tubes.

  • Monitoring: The composition of the collected fractions is monitored by TLC or GC-MS.

  • Fraction Pooling: Fractions containing the pure this compound are combined.

  • Solvent Removal: The solvent is removed from the pooled fractions using a rotary evaporator to yield the purified product.

Protocol 2: General Procedure for Catalytic Hydrogenation

  • Reaction Setup: The alkene is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) in a reaction vessel. A catalytic amount of palladium on carbon (Pd/C) is added.[3][13]

  • Hydrogenation: The reaction vessel is flushed with hydrogen gas and then maintained under a positive pressure of hydrogen (typically from a balloon or a hydrogenation apparatus) with vigorous stirring.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC or GC-MS until all the alkene has been consumed.

  • Work-up: The reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst.

  • Isolation: The solvent is removed from the filtrate by rotary evaporation to yield the crude alkane, which can then be further purified if necessary.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start 1-Bromononadecane + Mg grignard Grignard Reagent Formation start->grignard reaction1 Reaction with Acetone grignard->reaction1 acetone Acetone acetone->reaction1 alcohol 2-Methyl-2-eicosanol reaction1->alcohol dehydration Dehydration alcohol->dehydration alkene 2-Methyl-eicosene dehydration->alkene hydrogenation Hydrogenation alkene->hydrogenation crude_product Crude this compound hydrogenation->crude_product column_chromatography Column Chromatography crude_product->column_chromatography pure_product Pure this compound column_chromatography->pure_product analysis Purity Analysis (GC-MS, NMR) pure_product->analysis

Caption: Synthetic and purification workflow for this compound.

troubleshooting_logic cluster_impurities Impurity Identification cluster_solutions Troubleshooting Action start Purification Issue Identified check_purity Analyze by GC-MS start->check_purity polar_impurity Polar Impurity (e.g., Alcohol) check_purity->polar_impurity Polar Impurity Detected nonpolar_impurity Non-polar Impurity (e.g., Alkene, Bromide) check_purity->nonpolar_impurity Non-polar Impurity Detected no_impurity High Purity check_purity->no_impurity No Significant Impurities re_dehydrate Repeat Dehydration polar_impurity->re_dehydrate column_chrom Column Chromatography nonpolar_impurity->column_chrom Bromide Present re_hydrogenate Repeat Hydrogenation nonpolar_impurity->re_hydrogenate Alkene Present argentation_chrom Argentation Chromatography nonpolar_impurity->argentation_chrom Alkene difficult to separate done Purification Successful no_impurity->done re_dehydrate->column_chrom column_chrom->done re_hydrogenate->column_chrom argentation_chrom->done

Caption: Troubleshooting logic for purifying this compound.

References

Technical Support Center: Optimizing Sample Preparation for 2-Methyleicosane Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyleicosane. Here, you will find information to help you optimize your sample preparation and extraction protocols, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction challenging?

This compound is a branched-chain alkane with the chemical formula C21H44.[1] Its high molecular weight and nonpolar nature present challenges in sample preparation and extraction. Key difficulties include its low volatility, potential for co-extraction with interfering compounds from the sample matrix, and the need for sensitive analytical techniques for accurate quantification.

Q2: Which extraction method is best for this compound?

The optimal extraction method depends on the sample matrix, the concentration of this compound, and the desired level of sample purity. The most common and effective methods include:

  • Liquid-Liquid Extraction (LLE): A fundamental technique for separating compounds based on their differential solubilities in two immiscible liquids, typically an aqueous and an organic phase.

  • Solid-Phase Extraction (SPE): A selective sample preparation technique that separates components of a mixture based on their physical and chemical properties. It is highly valued for its selectivity, reproducibility, and ease of use.[2]

  • Accelerated Solvent Extraction (ASE): An automated technique that uses high temperature and pressure to rapidly and efficiently extract analytes from solid and semi-solid samples.[3][4]

Q3: What are the critical parameters to consider when developing an extraction method for this compound?

To achieve optimal extraction efficiency and reproducibility, consider the following parameters:

  • Solvent Selection: The choice of solvent is crucial and should be based on the polarity of this compound (nonpolar) and the sample matrix.

  • Sample to Solvent Ratio: An adequate ratio ensures complete extraction of the analyte.

  • Temperature and Pressure: Particularly relevant for ASE, these parameters can significantly impact extraction efficiency.

  • pH of Aqueous Samples (for LLE and SPE): Adjusting the pH can help minimize the extraction of ionizable interfering compounds.

  • Sorbent Selection (for SPE): The choice of sorbent material is critical for retaining and eluting this compound effectively.

Troubleshooting Guides

Liquid-Liquid Extraction (LLE) Troubleshooting
Problem Potential Cause Recommended Solution
Low Recovery of this compound Inappropriate solvent choice.Select a nonpolar organic solvent that is immiscible with the sample's aqueous phase. Hexane, heptane, or dichloromethane are common choices.
Insufficient mixing of phases.Ensure vigorous shaking of the separatory funnel to maximize the surface area for extraction.
Incorrect pH of the aqueous phase.For neutral compounds like this compound, the pH of the aqueous phase is less critical but should be monitored to prevent co-extraction of acidic or basic impurities.
Emulsion Formation at the Interface High concentration of detergents or lipids in the sample.Add a small amount of salt (salting out) to the aqueous phase to increase its polarity and break the emulsion. Centrifugation can also be effective.
Vigorous shaking.Use a gentle swirling or inverting motion instead of vigorous shaking.
Sample Contamination Impure solvents.Use high-purity, HPLC, or analytical grade solvents.
Contaminated glassware.Thoroughly clean all glassware with appropriate solvents and dry before use.
Solid-Phase Extraction (SPE) Troubleshooting
Problem Potential Cause Recommended Solution
Low Recovery of this compound Inappropriate sorbent material.Use a nonpolar sorbent such as C18 (octadecyl-bonded silica) for reversed-phase SPE.
Sorbent bed drying out before sample loading.Ensure the sorbent bed remains wetted with the conditioning solvent until the sample is loaded.
Elution solvent is too weak.Use a nonpolar solvent of sufficient strength to disrupt the interactions between this compound and the sorbent. A stronger solvent or an increased volume may be necessary.
Sample flow rate is too high during loading.A slower flow rate allows for better interaction and retention of the analyte on the sorbent.
Poor Reproducibility Inconsistent sample loading or elution flow rates.Use a vacuum manifold or automated SPE system to maintain consistent flow rates.
Channeling in the SPE cartridge.Ensure the sorbent is properly packed and conditioned to prevent the formation of channels that lead to inefficient extraction.
Presence of Interferences in the Eluate Inadequate washing step.Optimize the wash solvent to remove interfering compounds without eluting this compound. A solvent of intermediate polarity may be effective.
Sorbent overload.Use a larger SPE cartridge or dilute the sample to avoid exceeding the sorbent's capacity.
Gas Chromatography (GC) Analysis Troubleshooting
Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Active sites in the GC inlet or column.Use a deactivated inlet liner and a high-quality, low-bleed GC column suitable for nonpolar compounds.
Column contamination.Bake out the column at a high temperature (within its specified limits) to remove contaminants. If the problem persists, trim the front end of the column or replace it.
Baseline Instability or Drift Column bleed.Use a low-bleed column and ensure the oven temperature does not exceed the column's maximum limit.
Contaminated carrier gas or gas lines.Use high-purity carrier gas and ensure all gas lines are clean and leak-free.
Poor Resolution Inappropriate temperature program.Optimize the oven temperature program to improve the separation of this compound from other components. A slower temperature ramp can often improve resolution.
Incorrect column choice.Use a column with a stationary phase that provides good selectivity for hydrocarbons. A nonpolar or mid-polar column is typically suitable.
Matrix Effects (Signal Enhancement or Suppression) Co-eluting matrix components interfering with ionization in the MS source.Improve sample cleanup to remove interfering compounds. The use of matrix-matched standards for calibration can help to compensate for these effects.[5][6][7][8][9]

Quantitative Data Summary

The following tables summarize quantitative data for the extraction of alkanes from various matrices. While specific data for this compound is limited, the data for similar long-chain and branched alkanes can provide a useful starting point for method development.

Table 1: Comparison of Alkane Recovery using Accelerated Solvent Extraction (ASE) vs. Saponification/Esterification (S/E)

Alkane Chain LengthASE Recovery (%)S/E Recovery (%)Reference
C21 - C35 (from plant material)84.5 ± 464.0 ± 8[10]

Recovery of alkanes was found to be 20% higher for the ASE method compared with the S/E method.[10]

Table 2: Recovery of n-Alkanes from Wastewater using Solid-Phase Extraction (SPE) with C18 Cartridges

n-AlkaneRecovery Rate (%)Reference
n-C10 to n-C3238 - 120[11]

Table 3: Recovery of Polycyclic Aromatic Hydrocarbons (PAHs) from Soil using Selective Pressurized Liquid Extraction (SPLE)

Compound TypeRecovery Rate (%)Reference
16 PAHs75 - 103[12]

Experimental Protocols

Detailed Protocol for Solid-Phase Extraction (SPE) of this compound from Water Samples

This protocol is a general guideline and may require optimization for specific sample matrices and analytical requirements.

  • Sorbent Selection: C18 (octadecyl-bonded silica) SPE cartridge.

  • Cartridge Conditioning:

    • Wash the cartridge with 5 mL of hexane.

    • Wash the cartridge with 5 mL of methanol.

    • Equilibrate the cartridge with 5 mL of deionized water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Acidify the water sample (e.g., 500 mL) to a pH of 2 with hydrochloric acid.

    • Pass the sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar impurities.

    • Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

  • Elution:

    • Elute the retained this compound with 5-10 mL of hexane or another suitable nonpolar solvent.

    • Collect the eluate in a clean collection tube.

  • Post-Elution:

    • The eluate can be concentrated under a gentle stream of nitrogen if necessary.

    • The sample is now ready for GC-MS analysis.

Detailed Protocol for Accelerated Solvent Extraction (ASE) of this compound from Soil or Plant Material

This protocol is based on general procedures for alkane extraction and should be optimized for your specific application.

  • Sample Preparation:

    • Air-dry the soil or plant material and grind to a fine powder to increase the surface area for extraction.

    • Mix the sample with a drying agent like diatomaceous earth or sodium sulfate.

  • ASE Cell Preparation:

    • Place a cellulose filter at the bottom of the extraction cell.

    • Pack the cell with the prepared sample.

  • ASE Instrument Parameters (Starting Point):

    • Solvent: Hexane or a mixture of hexane and acetone (e.g., 1:1 v/v).

    • Temperature: 100 °C.[3]

    • Pressure: 1500 psi.[3]

    • Static Time: 5 minutes.

    • Static Cycles: 2.

    • Flush Volume: 60% of the cell volume.

    • Purge Time: 120 seconds.

  • Extraction:

    • Run the ASE program.

  • Post-Extraction:

    • Collect the extract in a collection vial.

    • The extract may require a cleanup step, such as passing through a silica gel or alumina column, to remove polar interferences before GC-MS analysis.

Visualizations

SPE_Workflow cluster_prep SPE Cartridge Preparation cluster_extraction Extraction Process cluster_analysis Analysis Condition Conditioning (e.g., Hexane, Methanol) Equilibrate Equilibration (e.g., Water) Condition->Equilibrate Load Sample Loading Equilibrate->Load Wash Washing (Remove Interferences) Load->Wash Elute Elution (Collect this compound) Wash->Elute Analyze GC-MS Analysis Elute->Analyze

Caption: Workflow for Solid-Phase Extraction (SPE) of this compound.

LLE_Troubleshooting Start Low Recovery in LLE? Solvent Check Solvent Choice (Nonpolar, Immiscible) Start->Solvent Yes End Optimized LLE Start->End No Mixing Ensure Vigorous Mixing Solvent->Mixing Emulsion Emulsion Formation? Mixing->Emulsion Salt Add Salt (Salting Out) Emulsion->Salt Yes Emulsion->End No Centrifuge Centrifuge Salt->Centrifuge Centrifuge->End

Caption: Troubleshooting Logic for Low Recovery in Liquid-Liquid Extraction (LLE).

GC_Optimization_Pathway cluster_problem GC Problem Identification cluster_solution Optimization Steps PoorPeak Poor Peak Shape CheckLiner Check Inlet Liner (Deactivated) PoorPeak->CheckLiner CheckColumn Check Column Condition (Bakeout/Trim) PoorPeak->CheckColumn PoorRes Poor Resolution OptimizeTemp Optimize Temperature Program PoorRes->OptimizeTemp CheckLiner->OptimizeTemp CheckColumn->OptimizeTemp

References

troubleshooting poor reproducibility in 2-Methyleicosane experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-Methyleicosane Experiments

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The focus is on addressing issues related to poor reproducibility in analytical experiments, primarily Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound analysis.

Question: Why am I seeing poor reproducibility in peak areas for my this compound standard?

Answer: Poor reproducibility of peak areas in GC analysis can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:

  • Injection System Variability : The injection system is a common source of variability.[1]

    • Inconsistent Injection Volume : Ensure your autosampler is properly calibrated and functioning correctly. If performing manual injections, ensure a consistent and rapid injection technique.[1][2]

    • Septum and Syringe Issues : A leaking septum or a faulty syringe can lead to inconsistent sample introduction. Regularly inspect and replace the septum and syringe as needed.[3]

    • Inlet Temperature : Fluctuations in the inlet temperature can affect vaporization. Verify that the inlet temperature is stable and appropriate for the solvent and analyte.[1]

  • Sample Preparation and Handling : Inconsistencies in how samples are prepared can lead to variability.

    • Solvent Volatility : If using a highly volatile solvent, differential evaporation from vials can occur, altering the concentration of this compound. Ensure vials are properly sealed.

    • Sample Matrix Effects : If analyzing this compound in a complex matrix, such as an insect cuticular extract, matrix components can interfere with the analysis. Ensure your sample cleanup procedure is robust and consistently applied.

  • Gas Chromatography System :

    • Carrier Gas Flow : Unstable carrier gas flow rates will affect peak areas. Check for leaks in the gas lines and ensure the pressure regulators are functioning correctly.[1]

    • Column Condition : A contaminated or degraded GC column can lead to poor peak shape and, consequently, inconsistent integration. Condition the column according to the manufacturer's instructions or trim the first few centimeters if it's contaminated.[1]

Question: My retention times for this compound are shifting between runs. What could be the cause?

Answer: Retention time instability is a common issue in GC analysis. The following factors should be investigated:

  • Oven Temperature Instability : The GC oven temperature must be precisely controlled for reproducible retention times.

    • Check Oven Program : Verify that the temperature program is correct and that the oven is reaching and holding the set temperatures.

    • Oven Door Seal : Ensure the oven door is sealing properly to prevent temperature fluctuations.[3]

  • Carrier Gas Flow Rate Fluctuation : The flow rate of the carrier gas directly impacts how quickly an analyte moves through the column.

    • Leaks : Check for leaks at all fittings, especially at the injector and detector.

    • Gas Purity : Impurities in the carrier gas can affect the stationary phase and lead to retention time shifts. Ensure high-purity gas and functioning gas purifiers are used.[1]

  • Column Issues :

    • Column Bleed : Excessive column bleed can alter the stationary phase and affect retention times. This can be caused by operating at too high a temperature or by oxygen in the carrier gas.

    • Column Overloading : Injecting too much sample can lead to peak shape distortion and shifts in retention time. Try injecting a smaller volume or a more dilute sample.

Question: I am observing peak splitting or shouldering for my this compound peak. How can I resolve this?

Answer: Peak splitting or shouldering can be caused by several factors related to the injection, the column, or the sample itself.[4]

  • Improper Column Installation :

    • Column Cut : A poor cut of the capillary column can cause the sample to be introduced unevenly, leading to split peaks. Ensure the column is cut cleanly and at a 90-degree angle.[4]

    • Insertion Depth : The depth to which the column is inserted into the injector is critical. Consult your instrument manual for the correct insertion depth.[4]

  • Injection and Inlet Issues :

    • Inlet Liner : A dirty or contaminated inlet liner can cause peak splitting. Clean or replace the liner.

    • Solvent Mismatch : In splitless injection, a mismatch in polarity between the sample solvent and the stationary phase can cause peak splitting.[4][5]

  • Co-elution :

    • Isomeric Impurities : Since this compound is a branched alkane, it's possible that other isomers with very similar retention times are present in your sample or standard, leading to the appearance of a split or shouldered peak.

    • Matrix Interference : In complex samples like insect extracts, other hydrocarbons may co-elute with this compound. Optimizing the temperature program (e.g., using a slower ramp rate) may improve separation.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical and chemical properties of this compound?

A1: this compound is a branched-chain alkane. Its properties are summarized in the table below.

PropertyValue
Molecular Formula C21H44
Molecular Weight 296.57 g/mol [6]
CAS Number 1560-84-5[7]
Boiling Point 341.1 ± 5.0 °C at 760 mmHg[8]
Density 0.8 ± 0.1 g/cm³[8]
Flash Point 125.9 ± 10.8 °C[8]

Q2: What is the primary application of this compound in research?

A2: this compound is primarily used as an analytical standard in Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS). It is frequently used in the field of chemical ecology for the identification and quantification of insect cuticular hydrocarbons, which are used for chemical communication and species recognition.

Q3: What are the recommended storage conditions for this compound?

A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from sources of ignition. For long-term storage, refrigeration is recommended.

Q4: Where can I find Kovats retention index data for this compound?

A4: The National Institute of Standards and Technology (NIST) Chemistry WebBook is a reliable source for Kovats retention indices. The values can vary depending on the type of GC column (polar vs. non-polar) and the temperature program used.

Column TypeKovats Retention Index (KI)
Standard non-polar 2064, 2065.3[9]
Semi-standard non-polar 2060.5 - 2064[9]
Standard polar 2061.7[9]

Experimental Protocols

Protocol: GC-MS Analysis of Insect Cuticular Hydrocarbons with this compound as an Internal Standard

This protocol outlines a general procedure for the extraction and analysis of insect cuticular hydrocarbons (CHCs) using GC-MS, with this compound as an internal standard for quantification.

1. Sample Preparation (Insect Cuticular Hydrocarbon Extraction)

  • Solvent Extraction :

    • Place a single insect (or a pooled sample, depending on the size and CHC content) in a clean glass vial.

    • Add a known volume of a non-polar solvent, typically hexane (e.g., 200 µL).

    • Gently agitate the vial for 5-10 minutes to extract the CHCs from the cuticle.

    • Carefully remove the insect from the vial.

    • Add a known amount of this compound internal standard solution to the extract. The concentration of the internal standard should be in the same range as the expected CHC concentrations.

    • Concentrate the extract under a gentle stream of nitrogen if necessary. Do not evaporate to complete dryness.

    • Transfer the final extract to a GC vial with a micro-insert.

2. GC-MS Instrumentation and Parameters

  • Gas Chromatograph : Agilent 7890B or equivalent.

  • Mass Spectrometer : Agilent 5977A or equivalent.

  • Column : A non-polar capillary column is typically used, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

  • Injector :

    • Mode : Splitless

    • Temperature : 280 °C

    • Injection Volume : 1 µL

  • Oven Temperature Program :

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp 1: 20 °C/min to 200 °C.

    • Ramp 2: 5 °C/min to 320 °C.

    • Final hold: 10 minutes at 320 °C.

  • Mass Spectrometer :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Source Temperature : 230 °C.

    • Quadrupole Temperature : 150 °C.

    • Scan Range : m/z 40-600.

3. Data Analysis

  • Identify the peaks corresponding to this compound and the target CHCs based on their retention times and mass spectra.

  • Integrate the peak areas for the internal standard and the CHCs.

  • Calculate the relative response factor (RRF) for each CHC if authentic standards are available.

  • Quantify the amount of each CHC in the sample relative to the known amount of the this compound internal standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing InsectSample Insect Sample SolventExtraction Solvent Extraction (Hexane) InsectSample->SolventExtraction AddStandard Add this compound (Internal Standard) SolventExtraction->AddStandard Concentration Concentration (Nitrogen Stream) AddStandard->Concentration GCVial Transfer to GC Vial Concentration->GCVial Injection Injection into GC-MS GCVial->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection PeakIntegration Peak Identification & Integration Detection->PeakIntegration Quantification Quantification PeakIntegration->Quantification Results Results Quantification->Results

Caption: Experimental workflow for the analysis of insect cuticular hydrocarbons.

troubleshooting_reproducibility cluster_injection Injection System cluster_sample Sample Preparation cluster_gc GC System Start Poor Reproducibility Observed CheckInjection Check Injection System Start->CheckInjection CheckSamplePrep Review Sample Preparation Start->CheckSamplePrep CheckGCSystem Inspect GC System Start->CheckGCSystem SyringeSeptum Inspect Syringe & Septum CheckInjection->SyringeSeptum Autosampler Calibrate Autosampler CheckInjection->Autosampler InletTemp Verify Inlet Temperature CheckInjection->InletTemp Solvent Check Solvent Volatility CheckSamplePrep->Solvent Cleanup Ensure Consistent Cleanup CheckSamplePrep->Cleanup Leaks Check for Gas Leaks CheckGCSystem->Leaks Column Condition/Trim Column CheckGCSystem->Column OvenTemp Verify Oven Temperature CheckGCSystem->OvenTemp Solution Reproducibility Improved SyringeSeptum->Solution Autosampler->Solution InletTemp->Solution Solvent->Solution Cleanup->Solution Leaks->Solution Column->Solution OvenTemp->Solution

Caption: Troubleshooting logic for poor reproducibility in GC experiments.

References

minimizing contamination in trace analysis of 2-Methyleicosane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination during the trace analysis of 2-Methyleicosane.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in the trace analysis of this compound?

A1: Contamination in the trace analysis of this compound, a long-chain hydrocarbon, can originate from various sources. These include:

  • Solvents: Impurities in solvents, even in high-purity grades, can introduce interfering compounds.[1][2] Common solvent contaminants include other hydrocarbons, plasticizers, and preservatives.

  • Glassware and Labware: Improperly cleaned glassware can harbor residues from previous analyses, detergents, or environmental contaminants.[3][4] Plastic containers can leach plasticizers and other additives.[5]

  • Sample Handling and Preparation: Contamination can be introduced from gloves, pipette tips, septa, and other disposable items.[6] The laboratory environment itself, including dust and airborne particles, can also be a significant source.[7][8]

  • Instrumentation: The gas chromatography-mass spectrometry (GC-MS) system can be a source of contamination. Common issues include column bleed, septum bleed, and residues in the injection port.[6][9]

Q2: How do I choose the right solvent grade for my analysis?

A2: The choice of solvent grade is critical for minimizing background noise and ensuring accurate quantification in trace analysis.[1][10] For the analysis of this compound, high-purity solvents are essential.[11]

Table 1: Solvent Grade Comparison

Solvent GradeTypical PurityCommon ApplicationsKey Considerations for Trace Analysis
HPLC Grade >99.9%High-Performance Liquid ChromatographyLow UV absorbance and low residue on evaporation. Suitable for many applications.[10]
GC Grade >99.9%Gas ChromatographyTested for low levels of volatile impurities that could interfere with GC analysis.
Trace Metal Grade >99.9%Trace metal analysisLow levels of metallic impurities.
Pesticide Residue Grade >99.9%Analysis of pesticide residuesTested by GC-ECD to ensure minimal interference with pesticide analysis.
ACS Grade Meets or exceeds standards of the American Chemical SocietyGeneral laboratory useMay not be pure enough for sensitive trace analysis without further purification.[10]

For trace analysis of this compound, it is recommended to use solvents specifically designated for gas chromatography or pesticide residue analysis to minimize hydrocarbon and other organic contaminants.[12]

Q3: What are some common contaminants I might see in my GC-MS analysis and where do they come from?

A3: Unexpected peaks in your chromatogram can often be attributed to common laboratory contaminants.

Table 2: Common GC-MS Contaminants and Their Likely Sources

ContaminantCommon m/z IonsLikely Source
Phthalates 149Plasticizers from plastic labware, gloves, and septa.[6]
Siloxanes 73, 207, 281Column bleed, septa, and some types of glassware.[6]
Hydrocarbons VariousSolvents, pump oil, fingerprints, and environmental contamination.[9]
Fatty Acids VariousBiological samples, fingerprints.
Solvent Impurities Varies by solventThe solvent itself, even high-purity grades.[2]

Troubleshooting Guides

Issue 1: High background or baseline noise in the chromatogram.

Possible Cause: Contaminated solvents or carrier gas.

Troubleshooting Steps:

  • Run a solvent blank: Inject a sample of the solvent being used directly into the GC-MS. If the background is still high, the solvent is likely contaminated.

  • Verify solvent purity: Ensure you are using a high-purity solvent grade appropriate for trace analysis.[1][11] Consider purchasing solvents in smaller bottles to minimize contamination from the laboratory environment over time.

  • Check carrier gas purity: Ensure the carrier gas is of high purity (e.g., 99.999%) and that all gas lines are clean and free of leaks.[13]

  • Install gas purifiers: Use in-line purifiers for the carrier gas to remove any residual hydrocarbons, oxygen, and moisture.

Issue 2: Presence of extraneous peaks in the chromatogram, including blanks.

Possible Cause: Contamination from glassware, sample handling, or the GC-MS system.

Troubleshooting Steps:

  • Evaluate glassware cleaning procedures: Ensure a rigorous cleaning protocol is in place. Refer to the detailed experimental protocol below for a recommended procedure.[3][14]

  • Check for contamination from consumables:

    • Vials and Caps: Use vials and septa that are certified to be clean and low-bleed.

    • Pipette Tips: Use high-quality, solvent-rinsed pipette tips.

    • Gloves: Wear powder-free nitrile gloves and handle samples with care to avoid introducing contaminants.[15]

  • Inspect the GC-MS system:

    • Injection Port: Clean or replace the injection port liner and septum.[9]

    • Column: Condition the column according to the manufacturer's instructions to remove any residual contaminants.

    • Run a system blank: Run a blank injection without any solvent to assess the cleanliness of the system itself.

Experimental Protocols

Protocol 1: Rigorous Glassware Cleaning for Trace Hydrocarbon Analysis

This protocol is designed to minimize organic contamination on glassware used for the trace analysis of this compound.[3][14]

Materials:

  • Detergent (e.g., Alconox)

  • Hot tap water

  • High-purity water (e.g., Milli-Q or equivalent)

  • High-purity methanol

  • High-purity acetone

  • High-purity hexane

  • Concentrated sulfuric acid (for stubborn residues, with extreme caution)

  • Aluminum foil

Procedure:

  • Initial Scrub: Disassemble all glassware. Scrub with a detergent solution in hot tap water using a brush.

  • Tap Water Rinse: Rinse the glassware thoroughly with hot tap water at least six times.

  • High-Purity Water Rinse: Rinse the glassware with high-purity water at least six times.

  • Solvent Rinses (in a fume hood):

    • Rinse three times with high-purity methanol.

    • Rinse three times with high-purity acetone.

    • Rinse three times with high-purity hexane.

  • Drying: Allow the glassware to air dry on a clean rack or in a drying oven. Loosely cover the openings with hexane-rinsed aluminum foil to prevent airborne contamination.[3]

  • For Stubborn Residues: If glassware still shows signs of contamination, a concentrated sulfuric acid wash can be performed with appropriate safety precautions.[3]

Visualizations

Contamination_Prevention_Workflow Contamination Prevention Workflow for Trace Analysis cluster_prep Preparation Phase cluster_handling Sample Handling Phase cluster_analysis Analysis Phase A Select High-Purity Solvents (GC or Pesticide Grade) B Rigorous Glassware Cleaning (Protocol 1) C Use Certified Clean Vials and Septa D Wear Powder-Free Nitrile Gloves C->D E Use Solvent-Rinsed Pipette Tips F Minimize Sample Exposure to Air G Run Solvent Blank Before Samples F->G H Regularly Maintain GC-MS (Injector, Septum, Column) I Analyze Samples Promptly end End I->end start Start start->A

Caption: Workflow for minimizing contamination in trace analysis.

Troubleshooting_Logic_Diagram Troubleshooting Contamination Issues A High Background or Extraneous Peaks Detected B Run Solvent Blank A->B C Contamination in Blank? B->C D Source is Likely Solvent or GC System C->D Yes E Source is Likely Sample Preparation or Handling C->E No F Check Solvent Purity and Gas Lines D->F G Clean/Replace Injector Liner and Septum D->G H Review Glassware Cleaning Protocol E->H I Evaluate Consumables (Vials, Pipettes, Gloves) E->I J Problem Resolved F->J G->J H->J I->J

References

Validation & Comparative

The Evolving Landscape of Species-Specific Biomarkers: A Comparative Guide to 2-Methyleicosane and Cuticular Hydrocarbon Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate identification of species is a critical cornerstone of robust scientific inquiry. In the realm of entomology and related fields, biochemical markers have emerged as powerful tools for species differentiation. This guide provides a comprehensive comparison of the validation of 2-Methyleicosane as a potential species-specific biomarker against the more established method of cuticular hydrocarbon (CHC) profiling.

While the investigation into single-compound biomarkers like this compound is ongoing, current scientific consensus points towards the analysis of complete cuticular hydrocarbon profiles as the more reliable method for species-level identification in insects. CHCs are a complex mixture of compounds, including n-alkanes, methyl-branched alkanes like this compound, and sometimes alkenes, that coat the insect's cuticle. The unique composition and relative abundance of these hydrocarbons create a chemical "fingerprint" that is highly specific to a particular species.

Comparative Analysis: Single Compound vs. Profile

The utility of a biomarker is determined by its specificity and consistency. While a single compound like this compound can be a component of a species' CHC profile, its presence alone is often not sufficient for unambiguous identification. The strength of CHC profiling lies in the comparative analysis of multiple compounds, which provides a more resilient and detailed species signature.

Table 1: Hypothetical Comparison of CHC Profiles in Three Insect Species

Cuticular HydrocarbonSpecies A (Relative Abundance %)Species B (Relative Abundance %)Species C (Relative Abundance %)
n-Tricosane (C23)15.25.122.8
n-Pentacosane (C25)25.810.330.1
This compound (2-MeC20) 5.1 2.5 8.3
3-Methylpentacosane (3-MeC25)12.435.78.9
n-Heptacosane (C27)30.520.415.6
n-Nonacosane (C29)11.026.014.3

Note: This table presents hypothetical data for illustrative purposes. Actual relative abundances will vary between species.

As illustrated in the table, while this compound is present in all three hypothetical species, its relative abundance differs. However, relying on this single compound for identification could be misleading. In contrast, the overall CHC profile, considering the relative abundance of all listed compounds, provides a distinct and robust signature for each species.

Experimental Protocols

The validation of CHCs as species-specific biomarkers relies on meticulous experimental procedures. The primary technique for CHC analysis is Gas Chromatography-Mass Spectrometry (GC-MS).

Key Experiment: Cuticular Hydrocarbon Profiling using GC-MS

Objective: To extract, identify, and quantify the cuticular hydrocarbons of an insect species to establish a species-specific chemical profile.

Materials:

  • Insect specimens (fresh or properly preserved)

  • Hexane (analytical grade)

  • Glass vials with Teflon-lined caps

  • Microsyringes

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Internal standard (e.g., n-eicosane)

Methodology:

  • Sample Preparation:

    • Select a representative sample of the insect species to be analyzed.

    • Carefully clean the external surface of the insect with distilled water to remove any contaminants, if necessary, and allow it to dry completely.

  • Extraction of Cuticular Hydrocarbons:

    • Place the individual insect or a specific body part into a glass vial.

    • Add a known volume of hexane to the vial, ensuring the specimen is fully submerged.

    • Allow the extraction to proceed for a set period (e.g., 10 minutes) with gentle agitation. This solvent wash dissolves the CHCs from the cuticle.

    • Carefully remove the insect from the vial, leaving the hexane extract.

  • Sample Concentration and Internal Standard Addition:

    • Evaporate the hexane extract to a smaller, known volume under a gentle stream of nitrogen to concentrate the CHCs.

    • Add a precise amount of an internal standard to the concentrated extract. The internal standard is a compound not naturally found in the insect's CHC profile and is used for accurate quantification.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the final extract into the GC-MS system.

    • The gas chromatograph separates the different hydrocarbon compounds based on their boiling points and interaction with the column.

    • As each compound elutes from the GC column, it enters the mass spectrometer, which fragments the molecules and detects the resulting ions.

    • The mass spectrum of each compound provides information about its molecular weight and structure, allowing for its identification.

  • Data Analysis:

    • Identify each CHC peak in the chromatogram by comparing its mass spectrum to a library of known compounds.

    • Calculate the relative abundance of each CHC by dividing the peak area of that compound by the total peak area of all identified CHCs.

    • For absolute quantification, compare the peak area of each CHC to the peak area of the known concentration of the internal standard.

Visualizing the Workflow and Concepts

To better understand the process of CHC analysis and its application in species identification, the following diagrams, generated using the DOT language, illustrate the key workflows and logical relationships.

CHC_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Insect_Specimen Insect Specimen Cleaning Cleaning & Drying Insect_Specimen->Cleaning Hexane_Wash Hexane Wash Cleaning->Hexane_Wash CHC_Extract CHC Extract Hexane_Wash->CHC_Extract Concentration Concentration CHC_Extract->Concentration GCMS GC-MS Analysis Concentration->GCMS Data_Analysis Data Analysis GCMS->Data_Analysis Species_Profile Species-Specific CHC Profile Data_Analysis->Species_Profile Generates

Figure 1. Experimental workflow for cuticular hydrocarbon (CHC) analysis.

Species_Identification_Logic cluster_species Insect Species cluster_profiles CHC Profiles cluster_comparison Comparative Analysis Species_A Species A Profile_A Profile A Species_A->Profile_A exhibits Species_B Species B Profile_B Profile B Species_B->Profile_B exhibits Species_C Species C Profile_C Profile C Species_C->Profile_C exhibits Comparison Comparison of Relative Abundances Profile_A->Comparison Profile_B->Comparison Profile_C->Comparison Identification Species Identification Comparison->Identification leads to

Figure 2. Logical relationship for species identification using CHC profiles.

comparative analysis of 2-Methyleicosane and other long-chain alkanes

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of 2-Methyleicosane and Other Long-Chain Alkanes for Researchers and Drug Development Professionals

In the landscape of chemical biology and drug discovery, long-chain alkanes are fundamental structures that serve as scaffolds for more complex molecules and, in some cases, exhibit intrinsic biological activities. This guide provides a comparative analysis of this compound against other notable long-chain alkanes—n-eicosane, pristane, and phytane—offering insights into their physicochemical properties, biological activities, and the experimental protocols used for their characterization. This information is intended to support researchers, scientists, and drug development professionals in their exploration of these compounds for various applications.

Physicochemical Properties

The physical and chemical characteristics of long-chain alkanes are critical determinants of their behavior in both chemical and biological systems. Properties such as melting point, boiling point, density, and lipophilicity (expressed as LogP) influence their solubility, distribution, and interaction with biological membranes. The following table summarizes these key properties for this compound and selected comparator long-chain alkanes.

PropertyThis compoundn-EicosanePristanePhytane
Molecular Formula C₂₁H₄₄C₂₀H₄₂C₁₉H₄₀C₂₀H₄₂
Molecular Weight ( g/mol ) 296.57282.55268.53282.55
Melting Point (°C) 25.2 (estimate)35-37[1][2]-100[3]-
Boiling Point (°C) 341.1 ± 5.0 at 760 mmHg220 at 30 mmHg[1][2]296-300[3][4][5]301.41[6]
Density (g/mL) 0.8 ± 0.10.7886[1]0.783 at 20°C[5][7]0.791 at 20°C[6]
LogP 11.7310.49.39.9
Solubility Insoluble in water.Insoluble in water; Soluble in ether, petroleum ether, and benzene.[1][2]Insoluble in water; Soluble in diethyl ether, benzene, chloroform, and carbon tetrachloride.[3]Insoluble in water.[8]

Biological Activities of Long-Chain Alkanes

While often considered biologically inert, research has demonstrated that long-chain alkanes and their derivatives can exhibit a range of biological effects, including antimicrobial, anti-inflammatory, and cytotoxic activities. The specific activity is often dependent on the chain length, branching, and the presence of functional groups.

Anti-inflammatory Activity: Certain alkanes have been shown to possess anti-inflammatory properties. For example, some studies have reported that alkanes isolated from plant extracts can suppress the development of both acute and chronic inflammation in animal models.[13] Pristane, a branched-chain alkane, is notably used in research to induce autoimmune diseases like lupus and rheumatoid arthritis in rodents, highlighting its potent immunomodulatory effects.[3]

Cytotoxic Activity: The potential for long-chain alkanes to exhibit cytotoxic effects is an area of interest in drug development, particularly for oncology applications. Studies on various long-chain hydrocarbons have shown that their cytotoxicity can be modulated by their alkyl chain length.[14][15] For example, some long-chain alkenes isolated from plant extracts have demonstrated moderate cytotoxic activity against brine shrimp, a common preliminary screen for antitumor properties.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate assessment and comparison of chemical compounds. Below are representative methodologies for the analysis and biological evaluation of long-chain alkanes.

Protocol 1: Analysis of Long-Chain Alkanes by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a general method for the qualitative and quantitative analysis of long-chain alkanes in a sample matrix.

1. Sample Preparation (Solid-Liquid Extraction): a. Weigh approximately 0.5-1.5 grams of the dried and homogenized sample into an extraction thimble. b. Add an internal standard (e.g., a deuterated alkane not present in the sample) to the sample. c. Place the thimble in a Soxhlet extractor. d. Extract the sample with a suitable solvent (e.g., hexane or a dichloromethane/methanol mixture) for 6-8 hours. e. Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator under reduced pressure. f. The extract can be further purified by column chromatography on silica gel if necessary to isolate the alkane fraction.

2. GC-MS Analysis: a. Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used. b. Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness), is typically employed.[16] c. Injection: Inject 1 µL of the prepared sample into the GC inlet, which is operated in splitless mode to enhance sensitivity. The injector temperature is typically set to 280-300°C. d. Oven Temperature Program: An initial oven temperature of 50-60°C is held for 1-2 minutes, then ramped at a rate of 10-20°C/min to a final temperature of 300-320°C, which is held for 5-10 minutes.[16] e. Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min). f. Mass Spectrometer Conditions: The MS is operated in electron ionization (EI) mode at 70 eV. The ion source temperature is set to 230°C and the quadrupole temperature to 150°C. Data is acquired in full scan mode (e.g., m/z 50-550) for qualitative analysis and in selected ion monitoring (SIM) mode for quantitative analysis.[17]

3. Data Analysis: a. Qualitative Analysis: Identify the alkanes based on their retention times and by comparing their mass spectra with reference spectra in a database (e.g., NIST). b. Quantitative Analysis: Quantify the concentration of each alkane by integrating the peak area of a characteristic ion and comparing it to the peak area of the internal standard.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol outlines the broth microdilution method to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.

1. Preparation of Materials: a. Test Compound: Prepare a stock solution of the long-chain alkane in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration. b. Microorganism: Prepare a fresh overnight culture of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the culture to a 0.5 McFarland standard. c. Microtiter Plate: Use a sterile 96-well microtiter plate.

2. Assay Procedure: a. Add 100 µL of sterile broth to all wells of the microtiter plate. b. Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. c. Add 10 µL of the standardized microbial suspension to each well. d. Include a positive control (broth with microorganism, no compound) and a negative control (broth only). e. Incubate the plate at 37°C for 18-24 hours.

3. Determination of MIC: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism. b. Optionally, a viability indicator like resazurin can be added to aid in the determination of the endpoint.[18]

Signaling Pathways and Experimental Workflows

While specific signaling pathways directly modulated by this compound in the context of drug development are not well-documented, the metabolic pathways for long-chain alkanes in microorganisms are well-studied. Understanding these pathways is crucial for applications in bioremediation and can provide insights into potential biological targets. The following diagram illustrates a general aerobic degradation pathway for long-chain alkanes in bacteria.

Bacterial_Alkane_Degradation Alkane Long-Chain n-Alkane Alcohol Primary Alcohol Alkane->Alcohol Alkane monooxygenase (AlkB) Aldehyde Aldehyde Alcohol->Aldehyde Alcohol dehydrogenase FattyAcid Fatty Acid Aldehyde->FattyAcid Aldehyde dehydrogenase BetaOxidation β-Oxidation Pathway FattyAcid->BetaOxidation TCA TCA Cycle BetaOxidation->TCA CellularEnergy Cellular Energy & Biomass TCA->CellularEnergy

Caption: Aerobic degradation pathway of long-chain n-alkanes in bacteria.

This guide provides a foundational comparison of this compound with other long-chain alkanes. Further research into the specific biological activities and mechanisms of action of this compound is warranted to fully elucidate its potential for applications in drug development and other scientific fields.

References

Efficacy of Insect Pheromones in Pest Management: A Comparative Analysis of L-isoleucine methyl ester and Other Key Beetle Attractants

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of various insect pheromones used in pest management, with a particular focus on L-isoleucine methyl ester, a key attractant for the large black chafer, Holotrichia parallela. This document is intended for researchers, scientists, and drug development professionals involved in the creation of more effective and environmentally benign pest control strategies.

Introduction

Insect pheromones are chemical signals that mediate interactions between individuals of the same species.[1][2] They play a crucial role in behaviors such as mating, aggregation, and alarm signaling.[1][2] The high specificity of pheromones makes them ideal for use in integrated pest management (IPM) programs, as they can target specific pest species while minimizing harm to non-target organisms.[3] This guide will delve into the efficacy of L-isoleucine methyl ester (LIME) and compare it with other significant beetle pheromones, supported by experimental data from field and laboratory studies.

Comparative Efficacy of Beetle Pheromones

The effectiveness of a pheromone lure is typically measured by the number of target insects captured in traps. The following tables summarize quantitative data from various studies on the efficacy of different pheromone-based attractants for several economically important beetle species.

Table 1: Efficacy of L-isoleucine methyl ester (LIME) and Synergists for Holotrichia parallela (Large Black Chafer)
Lure CompositionMean No. of Beetles Captured per Trap per DaySynergistic Effect (vs. Pheromone Alone)Reference
L-isoleucine methyl ester (LIME) + (R)-(-)-linalool (6:1 ratio)~1.8 (females), ~177 (males)-[4]
LIME + (R)-(-)-linalool (6:1) + (E)-2-hexenyl acetate (5:1 ratio with pheromone)14 (females)4x increase[4]
LIME + (R)-(-)-linalool (6:1) + (E)-2-hexenyl acetate (3:1 ratio with pheromone)310 (males)175% increase[4]
L-isoleucine methyl ester (LIME) + (R)-(-)-linalool (2.5:1 ratio)Not specified, but identified as the most attractive ratio in the study-[5]
L-isoleucine methyl ester (LIME) alone~150-[5]
Table 2: Efficacy of Pheromones for Other Scarab Beetles
Beetle SpeciesPheromone Lure CompositionMean No. of Beetles CapturedExperimental DetailsReference
Phyllophaga lanceolataL-leucine methyl ester239 malesField trapping experiment[6][7]
Phyllophaga anxiaL-valine:L-isoleucine methyl esters (90:10, 80:20, 60:40 ratios)Most effective blends for male captureField trials in Robbins traps[1]
Popillia japonica (Japanese Beetle)Floral lure39% of total catchField trapping experiment[8]
Popillia japonica (Japanese Beetle)Sex pheromone alone12% of total catchField trapping experiment[8]
Popillia japonica (Japanese Beetle)Dual lure (Floral + Sex pheromone)41% of total catchField trapping experiment[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to evaluate the efficacy of insect pheromones.

Y-Tube Olfactometer Bioassay

This laboratory-based assay is used to determine the behavioral response of insects to airborne chemical cues.

Objective: To assess the attractiveness of a test odorant compared to a control.

Methodology:

  • Apparatus: A Y-shaped glass tube with a central arm and two side arms.[2][9][10]

  • Airflow: Purified and humidified air is passed through each of the two side arms at a controlled rate.[9][10]

  • Odor Introduction: The test odorant is introduced into the airflow of one arm, while the other arm contains a control (e.g., solvent only).[9]

  • Insect Release: An individual insect is released at the base of the central arm.[9][10]

  • Data Collection: The insect's choice of arm (test or control) is recorded. An insect is considered to have made a choice when it moves a predetermined distance into one of the arms.[10] The time taken to make a choice can also be recorded.[9]

  • Replication: The experiment is repeated multiple times with different individual insects to ensure statistical validity. The positions of the test and control arms are often switched between trials to avoid positional bias.[11]

Y_Tube_Olfactometer cluster_setup Experimental Setup cluster_process Process Flow Air_Source Purified Air Source Flow_Meters Flow Meters Air_Source->Flow_Meters Odor_Source Odor Source (Test Compound) Flow_Meters->Odor_Source Arm 1 Control_Source Control Source (Solvent) Flow_Meters->Control_Source Arm 2 Y_Tube Y-Tube Olfactometer Odor_Source->Y_Tube Control_Source->Y_Tube Insect_Release Insect Release Point Y_Tube->Insect_Release Choice Insect makes a choice Insect_Release->Choice No_Choice No choice within time limit Insect_Release->No_Choice

Fig. 1: Y-Tube Olfactometer Experimental Workflow.
Field Trapping Experiments

Field trials are essential for evaluating the performance of pheromone lures under real-world conditions.

Objective: To determine the capture efficacy of different pheromone-baited traps for a target insect species.

Methodology:

  • Trap Selection: Various trap designs can be used, such as sticky traps, funnel traps, or custom-designed traps like the Robbins trap.[1][11]

  • Lure Preparation: Pheromone lures are prepared by applying a specific dose of the synthetic pheromone(s) to a dispenser, such as a rubber septum.

  • Experimental Design: Traps are deployed in the field in a randomized block design to minimize the effects of location and environmental variability. A control group of unbaited traps is included for comparison.

  • Trap Placement: Traps are typically attached to posts or vegetation at a specific height and spaced at a sufficient distance from each other to avoid interference.[11]

  • Data Collection: Traps are inspected at regular intervals (e.g., weekly), and the number of captured target and non-target insects is recorded.[11]

  • Lure and Trap Maintenance: Pheromone lures are replaced periodically to ensure a consistent release rate, and sticky liners or collection containers are replaced as needed.[11]

  • Data Analysis: Statistical analysis is performed to compare the mean number of insects captured in traps with different lures.

Field_Trapping_Protocol cluster_planning Phase 1: Experimental Design cluster_deployment Phase 2: Field Deployment cluster_monitoring Phase 3: Data Collection & Maintenance cluster_analysis Phase 4: Analysis Select_Traps Select Trap Type Prepare_Lures Prepare Pheromone Lures (Test vs. Control) Select_Traps->Prepare_Lures Randomize Randomized Block Design Prepare_Lures->Randomize Place_Traps Place Traps in Field Randomize->Place_Traps Set_Spacing Ensure Adequate Spacing Place_Traps->Set_Spacing Inspect_Traps Weekly Trap Inspection Set_Spacing->Inspect_Traps Count_Insects Count Captured Insects Inspect_Traps->Count_Insects Replace_Lures Periodic Lure Replacement Count_Insects->Replace_Lures Analyze_Data Statistical Analysis of Capture Data Count_Insects->Analyze_Data Replace_Lures->Inspect_Traps Draw_Conclusions Draw Conclusions on Efficacy Analyze_Data->Draw_Conclusions

Fig. 2: General Workflow for Field Trapping Experiments.

Signaling Pathways and Mechanisms

The perception of pheromones in insects involves a complex signaling pathway, from the binding of the pheromone molecule to a receptor on the antenna to the generation of a behavioral response. While the initial prompt mentioned 2-Methyleicosane, the primary sex pheromone for Holotrichia parallela has been identified as L-isoleucine methyl ester. Long-chain hydrocarbons, such as this compound, often function as contact pheromones in many beetle species, mediating close-range mate recognition.

Pheromone_Signaling_Pathway Pheromone Pheromone Molecule (e.g., LIME) Antenna Insect Antenna Pheromone->Antenna Binds to OBP Odorant Binding Protein (OBP) Antenna->OBP Enters sensillum OR Odorant Receptor (OR) on Olfactory Sensory Neuron OBP->OR Transports to Signal_Transduction Signal Transduction Cascade OR->Signal_Transduction Activates Brain Antennal Lobe of Brain Signal_Transduction->Brain Neural Signal to Behavior Behavioral Response (e.g., Mating, Attraction) Brain->Behavior Elicits

Fig. 3: Simplified Pheromone Signaling Pathway in Insects.

Conclusion

The data presented in this guide highlight the significant potential of pheromone-based strategies for the targeted management of beetle pests. L-isoleucine methyl ester has been demonstrated to be a potent attractant for Holotrichia parallela, and its efficacy can be substantially enhanced through the addition of synergistic plant volatiles. Comparative data with other scarab beetle pheromones, such as those for Phyllophaga species and the Japanese beetle, underscore the diversity of chemical cues used by these insects and the importance of identifying the precise chemical blends for optimal attraction. The provided experimental protocols offer a standardized framework for the continued evaluation and development of novel pheromone-based pest control solutions. Future research should focus on optimizing lure formulations and delivery systems to maximize efficacy and cost-effectiveness for large-scale agricultural applications.

References

Cross-Validation of 2-Methyleicosane Identification: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of chemical compounds is a cornerstone of scientific research and drug development. This guide provides a comparative analysis of three common analytical techniques for the identification of 2-Methyleicosane, a branched-chain alkane. By presenting supporting experimental data and detailed methodologies, this document serves as a resource for researchers seeking to employ robust and cross-validated identification strategies.

Comparative Analysis of Analytical Data

The identification of this compound can be confidently achieved through the convergence of data from Gas Chromatography-Mass Spectrometry (GC-MS), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique provides unique and complementary information regarding the molecule's structure and properties. A summary of the expected quantitative data from each technique is presented below.

Analytical TechniqueParameterExpected Value for this compound
GC-MS Kovats Retention Index (non-polar column)~2064[1]
Key Mass Fragments (m/z)43, 57 (base peak), 71, 85, 296 (M⁺, if observed)[1][2]
¹³C NMR Chemical Shift (δ) of methyl group (C1)~14 ppm
Chemical Shift (δ) of methine group (C2)~34 ppm
Chemical Shift (δ) of methyl group at C2~20 ppm
Chemical Shift (δ) of methylene groups (backbone)~22-32 ppm
FTIR C-H Stretch (alkane)2850-2960 cm⁻¹[3]
C-H Bend (methyl)~1450 cm⁻¹ and ~1375 cm⁻¹[3]
C-H Bend (methylene)~1465 cm⁻¹[3]

Experimental Protocols

Detailed methodologies for each analytical technique are crucial for reproducible and reliable results. The following protocols are generalized for the analysis of long-chain branched alkanes like this compound and should be optimized for specific instrumentation and sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify individual components of a mixture.

Sample Preparation: Dissolve a small amount of the sample containing this compound in a volatile organic solvent such as hexane or dichloromethane to a concentration of approximately 10 µg/mL.[4]

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector: Splitless injection at 250°C.

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 300°C and hold for 10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 400.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Data Analysis: Identify the peak corresponding to this compound based on its retention time and compare the resulting mass spectrum with a reference library (e.g., NIST). The fragmentation pattern of long-chain alkanes typically shows a series of alkyl fragments separated by 14 Da (CH₂), with prominent peaks at m/z 43, 57, and 71.[2] The molecular ion (M⁺) at m/z 296 may be weak or absent.[2]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides detailed information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal.

Sample Preparation: Dissolve approximately 10-50 mg of the purified this compound sample in about 0.5-1.0 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation and Conditions:

  • Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher).

  • Nucleus Observed: ¹³C.

  • Pulse Program: Standard proton-decoupled ¹³C NMR experiment.

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio (e.g., 1024 or more).

Data Analysis: Process the raw data using Fourier transformation, phase correction, and baseline correction. The chemical shifts of the carbon atoms are reported in parts per million (ppm) relative to TMS. The spectrum of this compound is expected to show distinct signals for the terminal methyl group, the methine carbon at the branch point, the methyl group attached to the branch, and a cluster of signals for the methylene groups in the long chain.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation.

Sample Preparation: For a solid or waxy sample like this compound, the Attenuated Total Reflectance (ATR) technique is often the simplest.

  • ATR: Place a small amount of the sample directly onto the ATR crystal (e.g., diamond or zinc selenide) and apply pressure to ensure good contact.

Alternatively, a KBr pellet can be prepared:

  • KBr Pellet: Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

Instrumentation and Conditions:

  • Spectrometer: A standard FTIR spectrometer.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: Typically 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the chemical bonds present. For this compound, the spectrum will be characteristic of a saturated alkane, with strong C-H stretching vibrations between 2850 and 2960 cm⁻¹ and C-H bending vibrations for methyl and methylene groups around 1375-1465 cm⁻¹.[3]

Cross-Validation Workflow

The cross-validation of this compound identification involves a systematic workflow where the results from each analytical technique are used to confirm the findings of the others. This integrated approach provides a high degree of confidence in the final identification.

CrossValidationWorkflow Cross-Validation Workflow for this compound Identification cluster_sample Sample cluster_techniques Analytical Techniques cluster_data Data Acquisition cluster_validation Cross-Validation cluster_result Result Sample This compound Sample GCMS GC-MS Analysis Sample->GCMS NMR 13C NMR Analysis Sample->NMR FTIR FTIR Analysis Sample->FTIR GCMS_Data Retention Time & Mass Spectrum GCMS->GCMS_Data NMR_Data Chemical Shifts NMR->NMR_Data FTIR_Data Absorption Bands FTIR->FTIR_Data Validation Comparative Analysis GCMS_Data->Validation NMR_Data->Validation FTIR_Data->Validation Result Confirmed Identification of This compound Validation->Result

Caption: Workflow for the cross-validation of this compound identification.

References

A Comparative Guide to Synthetic vs. Natural 2-Methyleicosane in Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of synthetic and natural 2-Methyleicosane for use in bioassays. Due to a lack of direct comparative studies in publicly available literature, this document focuses on the known biological roles of this compound, potential differences between synthetic and natural sources, and detailed experimental protocols for its evaluation.

Introduction to this compound

This compound is a branched-chain alkane found in the cuticular waxes of various insects and as a volatile compound in some plants.[1][2] As a cuticular hydrocarbon (CHC), it plays a crucial role in insect chemical communication, contributing to species and colony recognition, mate selection, and aggregation behavior.[3] Its presence in plant extracts also suggests potential allelochemical functions.[4] Given its biological relevance, this compound is a molecule of interest for researchers studying insect behavior, chemical ecology, and the development of novel pest management strategies.

Synthetic vs. Natural this compound: A Comparative Overview

Purity: Synthetic this compound, produced in a controlled laboratory setting, can often be synthesized to a very high degree of purity.[5][6] In contrast, natural this compound is typically found as a component of a complex mixture of hydrocarbons on an insect's cuticle or in a plant's volatile profile.[3][4] Isolating a single component from this matrix to high purity can be challenging.

Isomeric Composition: this compound possesses a chiral center at the C2 position, meaning it can exist as two enantiomers: (R)-2-Methyleicosane and (S)-2-Methyleicosane. Natural this compound in a specific species is likely to be present as a single enantiomer or a specific ratio of enantiomers. In contrast, standard chemical synthesis may produce a racemic mixture (an equal mixture of both enantiomers) unless specific stereoselective methods are employed.[3] The stereochemistry of pheromones and other semiochemicals is often critical for their biological activity.[3]

Contaminants: Natural extracts containing this compound will invariably include other structurally related hydrocarbons. These minor components can sometimes act synergistically to enhance the biological response. Synthetic this compound will be free of these natural synergists but may contain trace amounts of reagents or byproducts from the synthesis process.

These potential differences underscore the importance of using well-characterized compounds in bioassays. For researchers investigating the specific effects of this compound, a high-purity synthetic standard is often preferred to eliminate the confounding effects of other natural products. However, to understand the full biological context of an insect's chemical signal, tests with a reconstituted natural blend may be more relevant.

Bioassay Data

As no direct comparative studies are available, the following table summarizes the types of bioassays in which this compound (as a component of a larger blend) has been implicated.

Bioassay TypeOrganism(s)Observed EffectSource of this compoundReference(s)
Aggregation AssayVarious insect speciesAttraction and aggregation of conspecifics (as part of the cuticular hydrocarbon profile)Natural[7][8][9]
Repellency/Attraction AssaysPest insectsRepellent or attractive effects on oviposition and feeding (as a component of plant volatiles)Natural[4][10]
Mate RecognitionVarious insect speciesInvolved in mate choice and species recognition (as part of the cuticular hydrocarbon profile)Natural[3]

Key Experimental Protocols

Below is a detailed methodology for a representative bioassay to evaluate the aggregation activity of this compound.

Protocol: Insect Aggregation Bioassay

This protocol is designed to test the efficacy of synthetic or natural this compound as an aggregation pheromone for a target insect species.

1. Materials:

  • Glass Y-tube olfactometer or a four-arm olfactometer

  • Air pump to deliver a constant, clean, and humidified airflow

  • Flow meters to regulate airflow

  • Test insects (e.g., stored product beetles, social insects)

  • This compound (synthetic or isolated natural compound)

  • Solvent (e.g., hexane)

  • Filter paper discs

  • Control (solvent only)

  • Stopwatch

  • Dissection microscope or camera for observing insect behavior

2. Methods:

  • Preparation of Test and Control Stimuli:

    • Prepare a stock solution of this compound in hexane (e.g., 1 µg/µL).

    • Apply a specific amount of the test solution (e.g., 10 µL) onto a filter paper disc. This will be the "odor source."

    • For the control, apply an equal volume of solvent to another filter paper disc.

    • Allow the solvent to evaporate completely from both discs before use.

  • Olfactometer Setup:

    • Place the olfactometer in an area with minimal air disturbance and uniform lighting.

    • Connect the air pump to the olfactometer arms, ensuring a constant and equal airflow through each arm.

    • Place the test odor source in one arm of the olfactometer and the control in the other arm(s).

  • Bioassay Procedure:

    • Introduce a single insect at the base of the olfactometer.

    • Start the stopwatch and observe the insect's behavior for a set period (e.g., 5-10 minutes).

    • Record the "first choice" of the insect (which arm it enters first) and the total time spent in each arm.

    • An insect is considered to have made a choice if it moves a certain distance down an arm (e.g., past a marked line).

    • After each trial, clean the olfactometer thoroughly with solvent and bake it to remove any residual chemicals.

    • Rotate the position of the test and control arms between trials to avoid positional bias.

    • Use a new insect for each trial.

    • Repeat the experiment with a sufficient number of insects (e.g., n=30) to allow for statistical analysis.

3. Data Analysis:

  • Analyze the "first choice" data using a chi-square test to determine if there is a significant preference for the test odor over the control.

  • Analyze the time spent in each arm using a t-test or ANOVA to determine if insects spend significantly more time in the arm with the test compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for comparing the bioactivity of synthetic and natural this compound.

G cluster_0 Source Material cluster_1 Preparation cluster_2 Bioassay cluster_3 Data Analysis synth Synthetic this compound prep_synth Dilution to Test Concentrations synth->prep_synth natural Natural this compound (from insects or plants) prep_natural Extraction & Purification natural->prep_natural bioassay Behavioral Assay (e.g., Olfactometer) prep_synth->bioassay prep_natural->bioassay analysis Statistical Analysis (e.g., Chi-Square, t-test) bioassay->analysis

Caption: Workflow for bioassay comparison.

Hypothetical Signaling Pathway

The diagram below illustrates a hypothetical signaling pathway that could be initiated by the binding of a cuticular hydrocarbon like this compound to an olfactory receptor in an insect.

G compound This compound receptor Odorant Receptor (OR) compound->receptor g_protein G-Protein receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger ion_channel Ion Channel second_messenger->ion_channel depolarization Neuron Depolarization ion_channel->depolarization behavior Behavioral Response (e.g., Aggregation) depolarization->behavior

References

A Proposed Framework for Inter-Laboratory Comparison of 2-Methyleicosane Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a standardized framework for conducting an inter-laboratory comparison of 2-Methyleicosane quantification. In the absence of publicly available proficiency testing data for this specific analyte, this document serves as a proactive proposal, providing detailed experimental protocols and data presentation structures to support future comparative studies. The methodologies described are based on established analytical techniques for similar long-chain branched alkanes and volatile organic compounds.

Introduction to this compound and the Need for Standardized Quantification

This compound is a branched-chain alkane that may be present in various biological and environmental samples. Its precise and accurate quantification is crucial for its potential role as a biomarker in disease diagnosis, environmental monitoring, or in understanding metabolic pathways. To ensure the reliability and comparability of data across different laboratories, a robust inter-laboratory comparison program is essential. This guide provides the foundational elements for establishing such a program.

Proposed Experimental Protocol for Inter-Laboratory Comparison

This section details a standardized protocol for the quantification of this compound in a biological matrix (human plasma). Participating laboratories would be provided with a set of standardized samples, including a blank matrix, and the same matrix spiked with known concentrations of this compound.

2.1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

Headspace Solid-Phase Microextraction is a sensitive and solvent-free technique suitable for the extraction of volatile and semi-volatile compounds from biological matrices.

  • Materials:

    • SPME fiber assembly with a 100 µm polydimethylsiloxane (PDMS) coating

    • 20 mL headspace vials with screw caps and PTFE/silicone septa

    • Heating block or water bath

    • Vortex mixer

    • Internal Standard (IS) solution (e.g., deuterated this compound or a similar non-endogenous branched alkane)

  • Procedure:

    • Pipette 1.0 mL of the plasma sample (or calibration standard) into a 20 mL headspace vial.

    • Add 10 µL of the internal standard solution to each vial.

    • Immediately seal the vial with the screw cap.

    • Gently vortex the sample for 10 seconds.

    • Place the vial in a heating block or water bath set to 60°C for a 15-minute pre-incubation period to allow for equilibration of the analyte between the sample and the headspace.

    • After pre-incubation, expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

    • Retract the fiber into the needle and immediately introduce it into the gas chromatograph injection port for thermal desorption.

2.2. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation and quantification of volatile and semi-volatile organic compounds.[1]

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem quadrupole).

    • Capillary column suitable for hydrocarbon analysis (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes

      • Ramp 1: 10°C/min to 200°C

      • Ramp 2: 5°C/min to 280°C, hold for 5 minutes

    • Transfer Line Temperature: 280°C

  • MS Conditions (Example):

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for tandem MS.

      • Target Ions for this compound: To be determined from the mass spectrum (e.g., characteristic fragment ions). The NIST WebBook provides mass spectral data for this compound.[2][3]

      • Target Ions for Internal Standard: To be determined based on the chosen IS.

2.3. Calibration and Quality Control

  • Calibration Curve: A calibration curve should be prepared in the same biological matrix as the unknown samples, spanning the expected concentration range of this compound. A minimum of five concentration levels is recommended.

  • Quality Control (QC) Samples: QC samples at low, medium, and high concentrations should be prepared independently from the calibration standards and analyzed with each batch of samples to assess the accuracy and precision of the run.

Data Presentation for Inter-Laboratory Comparison

The results from the participating laboratories should be compiled into clear and concise tables for easy comparison of performance.

Table 1: Comparison of Reported Concentrations for this compound

Sample IDTrue Concentration (ng/mL)Laboratory 1 (ng/mL)Laboratory 2 (ng/mL)Laboratory 3 (ng/mL)...
QC Low109.810.59.5...
QC Mid5051.248.952.1...
QC High10099.5103.298.7...
Unknown 1-25.426.124.9...
Unknown 2-78.179.577.2...

Table 2: Summary of Analytical Performance Parameters

ParameterLaboratory 1Laboratory 2Laboratory 3...
Linearity (R²) >0.995>0.998>0.996...
Accuracy (% Bias)
QC Low-2.0%+5.0%-5.0%...
QC Mid+2.4%-2.2%+4.2%...
QC High-0.5%+3.2%-1.3%...
Precision (%RSD)
Intra-day (n=6)<5%<4%<6%...
Inter-day (n=3 days)<8%<7%<9%...
Limit of Detection (LOD) (ng/mL) 1.00.81.2...
Limit of Quantification (LOQ) (ng/mL) 3.02.53.5...

Visualizations

Experimental_Workflow Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Seal_Vial Seal Vial Add_IS->Seal_Vial Vortex Vortex Seal_Vial->Vortex Incubate Incubate (60°C, 15 min) Vortex->Incubate Expose_SPME Expose SPME Fiber (30 min) Incubate->Expose_SPME Desorb Thermal Desorption in GC Inlet Expose_SPME->Desorb Separate Chromatographic Separation Desorb->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Spectrometry Detection Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify Report Report Results Quantify->Report

Caption: Proposed experimental workflow for the inter-laboratory comparison of this compound quantification.

Hypothetical_Signaling_Pathway cluster_cell Cellular Environment cluster_systemic Systemic Effects VOC This compound (Volatile Organic Compound) Receptor Membrane Receptor VOC->Receptor Binding Membrane Cell Membrane Second_Messenger Second Messenger Cascade (e.g., cAMP, Ca2+) Receptor->Second_Messenger Activation Transcription_Factor Transcription Factor Activation Second_Messenger->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) Gene_Expression->Cellular_Response Biomarker Release of Biomarkers into Circulation Cellular_Response->Biomarker

Caption: Hypothetical signaling pathway illustrating the potential role of a volatile organic compound like this compound as a signaling molecule.

Conclusion

The establishment of a standardized protocol and a framework for data comparison is the first step toward achieving reliable and reproducible quantification of this compound across different research and clinical laboratories. This guide provides a comprehensive starting point for such an initiative. Future work should involve a pilot inter-laboratory study to validate and refine the proposed protocols.

References

A Comparative Analysis of 2-Methyleicosane and Related Cuticular Hydrocarbons in Insect Populations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Presence and Analysis of Methyl-Branched Alkanes in Insects.

This guide provides a comparative overview of 2-methyleicosane and other methyl-branched alkanes found in the cuticular hydrocarbon profiles of various insect species. While specific quantitative data for this compound across a wide range of populations is limited in published literature, this guide draws on available data for closely related compounds to illustrate comparative analysis and details the experimental protocols for their identification and quantification.

Quantitative Data on Methyl-Branched Alkanes in Insects

The following table summarizes the relative abundance of various methyl-branched alkanes, including compounds structurally similar to this compound, in different insect species and castes. This data is compiled from gas chromatography-mass spectrometry (GC-MS) analyses in the cited studies. It is important to note that the composition of cuticular hydrocarbons can vary significantly based on species, colony, caste, age, and environmental factors.

Insect SpeciesCaste/SexCompoundMean Relative Abundance (%)Reference
Reticulitermes flavipes (Termite)Worker2-MethyltricosanePresent (not quantified)[1]
Neotenic (Female)2-MethyltricosanePresent (not quantified)[1]
Neotenic (Male)2-MethyltricosanePresent (not quantified)[1]
Worker5-MethyltetracosanePresent (not quantified)[1]
Neotenic (Female)5-MethyltetracosanePresent (not quantified)[1]
Neotenic (Male)5-MethyltetracosanePresent (not quantified)[1]
Formica exsecta (Ant)Gyne Cocoons3-MeC231.78 ± 0.52[2][3]
Worker Cocoons3-MeC232.95 ± 1.06[2][3]
Gyne Developing3-MeC252.23 ± 0.68[2][3]
Worker Developing3-MeC250.38 ± 0.18[2][3]
Gyne Cocoons3-MeC272.88 ± 0.63[2][3]
Worker Cocoons3-MeC270.84 ± 0.41[2][3]

Experimental Protocols

The following is a detailed methodology for the extraction and analysis of cuticular hydrocarbons (CHCs) from insects, adapted from protocols used in studies of termites and ants.[1][2][3] This protocol is suitable for the analysis of this compound and other long-chain alkanes.

1. Sample Collection and Preparation:

  • Insects are collected and can be immediately frozen at -20°C or processed live.

  • For caste-specific analysis, individuals are separated based on morphological characteristics.

2. Cuticular Hydrocarbon Extraction:

  • Individual insects are submerged in a non-polar solvent, typically hexane, for a period ranging from 10 minutes to 2 hours. The volume of solvent is adjusted based on the size of the insect.

  • To ensure the extraction is limited to the cuticle and does not include internal lipids, short extraction times are crucial.

  • An internal standard (e.g., n-eicosane or n-docosane) of a known concentration is added to the solvent prior to extraction to allow for later quantification.

  • After extraction, the insect is removed, and the solvent containing the CHCs is evaporated to dryness under a gentle stream of nitrogen.

  • The dried extract is then redissolved in a small, precise volume of hexane (e.g., 50 µL) for GC-MS analysis.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for separating long-chain hydrocarbons.

    • Injection: A small volume (e.g., 1-2 µL) of the extract is injected in splitless mode.

    • Oven Temperature Program: The oven temperature is programmed to ramp up gradually to allow for the separation of compounds with different boiling points. A typical program might start at a low temperature (e.g., 70°C), hold for a few minutes, and then increase at a controlled rate (e.g., 15°C/min) to a final high temperature (e.g., 320°C), which is then held for an extended period to ensure all long-chain hydrocarbons have eluted.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

  • Mass Spectrometer (MS):

    • Ionization: Electron impact (EI) ionization at 70 eV is standard.

    • Mass Range: The mass spectrometer is set to scan a mass range that encompasses the expected molecular weights of the CHCs (e.g., m/z 50-600).

    • Identification: Compounds are identified by comparing their mass spectra to a library of known compounds (e.g., NIST) and by their retention times relative to known standards. The fragmentation patterns of methyl-branched alkanes provide information about the position of the methyl group.

    • Quantification: The abundance of each compound is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the area of the internal standard's peak.

Visualizations

The following diagrams illustrate the experimental workflow for CHC analysis and a simplified representation of a proposed signaling role for these compounds.

Experimental Workflow for Cuticular Hydrocarbon Analysis cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis cluster_3 Data Interpretation A Insect Collection B Caste/Sex Identification A->B Morphological Sorting C Hexane Wash B->C Individual or Pooled Samples D Solvent Evaporation C->D E Reconstitution in Known Volume D->E F GC-MS Injection E->F G Compound Separation (GC) F->G H Compound Identification (MS) G->H I Peak Integration H->I J Quantification vs. Internal Standard I->J K Comparative Analysis J->K

Experimental Workflow for Cuticular Hydrocarbon Analysis.

CHC-Mediated Nestmate Recognition cluster_0 Individual A (Nestmate) cluster_1 Individual B (Nestmate) cluster_2 Interaction cluster_3 Outcome cluster_4 Individual C (Non-Nestmate) cluster_5 Outcome cluster_6 Interaction A Cuticular Hydrocarbon Profile (including methyl-branched alkanes) C Antennal Contact A->C C2 Antennal Contact A->C2 B Cuticular Hydrocarbon Profile B->C D Acceptance C->D Profile Match E Different Cuticular Hydrocarbon Profile E->C2 F Aggression/ Rejection C2->F Profile Mismatch

Conceptual Model of CHC-Mediated Nestmate Recognition.

References

Assessing the Purity of Commercially Available 2-Methyleicosane Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals relying on accurate quantification and identification of compounds, the purity of chemical standards is paramount. This guide provides a comparative assessment of commercially available 2-Methyleicosane standards, offering a framework for evaluating their suitability for various applications. This analysis is based on simulated data derived from typical analytical methodologies for long-chain alkanes.

Quantitative Purity Analysis

The purity of this compound standards from leading commercial suppliers was assessed using Gas Chromatography with Flame Ionization Detection (GC-FID). The following table summarizes the comparative purity data.

SupplierProduct NumberLot NumberStated Purity (%)Measured Purity (% Area) by GC-FID
Supplier AA-123XA456≥9898.7
Supplier BB-456YB789≥99 (GC)99.2
Supplier CC-789ZC12399.599.6

Note: The data presented in this table is for illustrative purposes and is based on simulated results from a typical GC-FID analysis. For exact purity specifications, please refer to the Certificate of Analysis provided by the supplier for a specific lot.

Visualizing the Assessment Workflow

The following diagram illustrates the general workflow for assessing the purity of a chemical standard like this compound.

cluster_procurement Procurement cluster_analysis Purity Analysis cluster_verification Identity Verification cluster_comparison Comparison A Identify Suppliers (e.g., Chiron, Sigma-Aldrich) B Request/Download Certificate of Analysis A->B C Sample Preparation B->C D GC-FID Analysis C->D F GC-MS Analysis C->F E Data Processing (% Area Calculation) D->E H Compare Purity Data E->H G Mass Spectrum Comparison (vs. NIST Database) F->G G->H I Evaluate Suitability for Intended Application H->I

Caption: Workflow for assessing the purity of chemical standards.

Experimental Protocols

A detailed methodology for the determination of this compound purity by Gas Chromatography-Flame Ionization Detection (GC-FID) is provided below.

Purity Determination by Gas Chromatography-Flame Ionization Detection (GC-FID)

Objective: To determine the purity of this compound standards by calculating the area percentage of the main peak.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID)

  • Autosampler

  • Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)

  • Data Acquisition and Processing Software

Reagents and Materials:

  • This compound standard

  • High-purity solvent for dilution (e.g., n-hexane or isooctane, HPLC grade)

  • Autosampler vials with septa

Procedure:

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the this compound standard.

    • Dissolve the weighed standard in 10 mL of n-hexane in a volumetric flask to obtain a concentration of approximately 1 mg/mL.

    • Serially dilute the stock solution to a final concentration suitable for GC analysis (e.g., 100 µg/mL).

  • GC-FID Conditions:

    • Inlet Temperature: 280 °C

    • Injection Volume: 1 µL

    • Injection Mode: Split (split ratio 50:1)

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 300 °C

      • Hold: 10 minutes at 300 °C

    • Detector Temperature: 320 °C

    • Detector Gases: Hydrogen and Air (flow rates as per manufacturer's recommendation)

  • Analysis:

    • Inject a blank (n-hexane) to ensure no system contamination.

    • Inject the prepared this compound standard solution in triplicate.

  • Data Analysis:

    • Integrate the peaks in the resulting chromatograms.

    • Calculate the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

    • Purity (% Area) = (Area of this compound Peak / Total Area of All Peaks) x 100

Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

To confirm the identity of the main peak as this compound, a Gas Chromatography-Mass Spectrometry (GC-MS) analysis should be performed. The resulting mass spectrum can be compared to a reference spectrum, such as that available in the NIST Mass Spectral Library.[1][2]

The following diagram outlines the key steps in GC-MS analysis for identity confirmation.

A Sample Injection B Separation in GC Column A->B C Ionization (Electron Impact) B->C D Mass Analysis (Quadrupole) C->D E Detection D->E F Mass Spectrum Generation E->F G Comparison with NIST Library F->G H Identity Confirmation G->H

Caption: GC-MS workflow for identity confirmation.

Discussion of Results and Supplier Comparison

The simulated purity data indicates that all tested suppliers provide this compound standards of high purity, suitable for most research applications. Supplier C demonstrated the highest measured purity in this illustrative comparison.

When selecting a this compound standard, researchers should consider the following:

  • Stated Purity and Certificate of Analysis: Always request and review the Certificate of Analysis for the specific lot to be purchased. This document provides the most accurate information on the purity and the methods used for its determination.

  • Intended Application: For highly sensitive quantitative analyses, a standard with the highest possible purity is recommended. For qualitative identification purposes, a slightly lower purity may be acceptable.

  • Supplier Reputation and Quality Control: Established suppliers with a strong reputation for producing high-quality reference materials, such as Chiron and Sigma-Aldrich, are generally reliable choices.

Conclusion

The assessment of commercially available this compound standards is a critical step in ensuring the accuracy and reliability of experimental results. By following a systematic approach involving the review of supplier documentation, in-house purity verification by GC-FID, and identity confirmation by GC-MS, researchers can confidently select a standard that meets the requirements of their specific application. While this guide provides a framework and illustrative data, it is essential to consult the supplier's Certificate of Analysis for lot-specific purity information.

References

Confirming the Structure of 2-Methyleicosane: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural elucidation of long-chain aliphatic compounds is a critical task in natural product chemistry, petrochemistry, and drug development. While one-dimensional (1D) ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides initial insights, significant signal overlap in the aliphatic region often complicates a definitive assignment. This guide demonstrates the application of two-dimensional (2D) NMR techniques—specifically Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—to unequivocally confirm the structure of 2-Methyleicosane. By comparing the expected 2D NMR data of this compound with that of its linear counterpart, eicosane, we highlight the power of these techniques in resolving structural isomerism in long-chain alkanes.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts for this compound. These predictions are based on established chemical shift values for alkanes, taking into account the influence of the methyl branch at the C2 position. The numbering convention for the carbon chain begins at the terminal methyl group closest to the branch.

Table 1: Predicted ¹H and ¹³C Chemical Shifts for Key Carbons in this compound

PositionAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1CH₃~ 0.88 (t)~ 14.1
C2CH~ 1.55 (m)~ 34.5
C1' (Methyl Branch)CH₃~ 0.86 (d)~ 19.5
C3CH₂~ 1.25 (m)~ 27.3
C4-C19CH₂~ 1.25 (br s)~ 29.7
C20CH₃~ 0.88 (t)~ 14.1

Note: (t) = triplet, (d) = doublet, (m) = multiplet, (br s) = broad singlet. Chemical shifts are referenced to TMS.

Table 2: Comparison of Predicted Key NMR Signals between this compound and Eicosane

FeatureThis compoundEicosane (Linear Isomer)
¹H NMR
Unique Methyl SignalsTwo distinct methyl signals expected (C1' doublet, C1/C20 triplet).One terminal methyl triplet.
Methine SignalOne methine proton (C2-H) expected around 1.55 ppm.No methine protons.
Methylene SignalsComplex overlapping signals, with C3-H₂ slightly resolved.A large, broad singlet for the bulk of the methylene groups.
¹³C NMR
Number of Unique Signals~11 (due to symmetry effects diminishing further down the chain).10
Methine CarbonOne signal around 34.5 ppm.No methine carbons.
Branched Methyl CarbonOne signal around 19.5 ppm.No branched methyl carbons.

Key 2D NMR Correlations for Structural Confirmation

The following correlations are predicted for this compound and would be absent in the spectra of linear eicosane.

1. COSY (¹H-¹H Correlation Spectroscopy)

This experiment identifies protons that are coupled to each other, typically through two or three bonds.[1]

  • Key Correlation: A cross-peak between the methine proton at C2 (~1.55 ppm) and the protons of the C1' methyl group (~0.86 ppm) would be observed.

  • Additional Correlations:

    • Correlation between the C2 methine proton and the C3 methylene protons (~1.25 ppm).

    • Correlation between the C1 methyl protons and the C2 methine proton.

2. HSQC (Heteronuclear Single Quantum Coherence)

HSQC correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation).[1]

  • Key Correlations:

    • The methine proton at ~1.55 ppm will show a correlation to the methine carbon at ~34.5 ppm.

    • The C1' methyl protons at ~0.86 ppm will correlate to the branched methyl carbon at ~19.5 ppm.

3. HMBC (Heteronuclear Multiple Bond Correlation)

HMBC shows correlations between protons and carbons over two to three bonds, which is crucial for identifying connectivity across quaternary carbons or heteroatoms.

  • Key Correlations:

    • The C1' methyl protons (~0.86 ppm) will show a two-bond correlation to the C2 methine carbon (~34.5 ppm) and a three-bond correlation to the C3 methylene carbon (~27.3 ppm).

    • The C1 methyl protons (~0.88 ppm) will show a two-bond correlation to the C2 methine carbon (~34.5 ppm).

Experimental Protocols

The following are generalized protocols for acquiring 2D NMR spectra on a standard NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Spectrometer Setup:

  • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to obtain optimal resolution.

1. COSY (Correlation Spectroscopy):

  • Pulse Program: A standard gradient-selected COSY (gCOSY) pulse sequence is used.

  • Spectral Width: Set the spectral width in both dimensions to cover the entire ¹H chemical shift range (e.g., 0-10 ppm).

  • Acquisition Parameters:

    • Number of scans: 2-4

    • Number of t₁ increments: 256-512

    • Relaxation delay: 1-2 seconds

2. HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC pulse sequence is used.

  • Spectral Width:

    • F2 (¹H) dimension: 0-10 ppm

    • F1 (¹³C) dimension: 0-50 ppm (to cover the aliphatic region)

  • Acquisition Parameters:

    • Number of scans: 2-8

    • Number of t₁ increments: 128-256

    • Relaxation delay: 1.5 seconds

3. HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Program: A standard gradient-selected HMBC pulse sequence is used.

  • Spectral Width:

    • F2 (¹H) dimension: 0-10 ppm

    • F1 (¹³C) dimension: 0-50 ppm

  • Acquisition Parameters:

    • Number of scans: 8-16

    • Number of t₁ increments: 256-512

    • Relaxation delay: 2 seconds

    • Long-range coupling delay (J-coupling evolution): Optimized for a long-range ¹H-¹³C coupling constant of 4-8 Hz.

Visualization of Structural Elucidation Workflow

The following diagrams illustrate the logical workflow for confirming the structure of this compound using 2D NMR and the key predicted correlations.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_interpretation Interpretation H1_NMR ¹H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Fragments Identify Spin Systems & C-H Attachments COSY->Fragments HSQC->Fragments Connectivity Establish Long-Range Connectivity HMBC->Connectivity Fragments->Connectivity Structure Confirm this compound Structure Connectivity->Structure

Caption: Workflow for 2D NMR-based structure elucidation.

G cluster_protons ¹H Signals (ppm) cluster_carbons ¹³C Signals (ppm) H1 H1 ~0.88 H2 H2 ~1.55 H1->H2 COSY C1 C1 ~14.1 H1->C1 HSQC C2 C2 ~34.5 H1->C2 HMBC (2J) H1_prime H1' ~0.86 H2->H1_prime COSY H3 H3 ~1.25 H2->H3 COSY H2->C2 HSQC H1_prime->C2 HMBC (2J) C1_prime C1' ~19.5 H1_prime->C1_prime HSQC C3 C3 ~27.3 H1_prime->C3 HMBC (3J) H3->C3 HSQC

Caption: Key 2D NMR correlations for this compound.

References

comparison of different extraction methods for 2-Methyleicosane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various extraction methodologies applicable to 2-Methyleicosane, a long-chain branched alkane. Due to the limited availability of literature specifically detailing the extraction of this compound, this guide draws upon established protocols and quantitative data for analogous non-polar, high-molecular-weight hydrocarbons, such as long-chain alkanes, waxes, and lipids from various matrices. The principles and parameters discussed are directly relevant and adaptable for the efficient extraction of this compound.

Data Presentation: A Comparative Overview of Extraction Methods

The selection of an appropriate extraction method is critical and depends on factors such as sample matrix, desired purity, solvent consumption, and processing time. Below is a summary of key quantitative parameters for four common extraction techniques: Soxhlet, Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).

Extraction MethodTypical Extraction TimeSolvent ConsumptionTemperature Range (°C)Pressure RangeTypical Recovery/YieldKey AdvantagesKey Disadvantages
Soxhlet Extraction 6 - 24 hours[1]High (e.g., 300 mL)[1]Solvent Boiling PointAtmosphericGood to ExcellentSimple, well-establishedTime-consuming, large solvent volume, potential for thermal degradation
Ultrasound-Assisted Extraction (UAE) 10 - 60 minutes[2][3][4]Low to Moderate (e.g., 50 mL)[4]25 - 70[5]AtmosphericGood to Excellent (often >90%)[2]Fast, reduced solvent use, improved efficiency[2]Potential for localized heating, equipment cost
Microwave-Assisted Extraction (MAE) 15 - 30 minutes[6][7]Low (e.g., 20-30 mL)[6]65 - 140[6][8]High (Closed Vessel)Excellent (often >95%)[6]Very fast, low solvent use, high efficiency[7]Requires microwave-transparent solvents, equipment cost
Supercritical Fluid Extraction (SFE) 30 - 120 minutes[9][10]Very Low (CO2 is recycled)35 - 150[9][11]High (100 - 400 bar)Good to Excellent"Green" solvent (CO2), tunable selectivity, clean extracts[9]High initial investment, requires expertise

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized from the extraction of similar long-chain hydrocarbons and can be adapted for this compound.

Soxhlet Extraction Protocol (Adapted from EPA Method 3540C)[1]

This protocol is suitable for the exhaustive extraction of non-volatile and semi-volatile organic compounds from solid matrices.

Materials:

  • Soxhlet extractor apparatus (40 mm ID, with 500-mL round bottom flask)

  • Heating mantle

  • Extraction thimbles (cellulose)

  • Anhydrous sodium sulfate

  • Extraction solvent (e.g., n-hexane, dichloromethane)

  • Kuderna-Danish (K-D) concentrator (optional)

Procedure:

  • Mix the solid sample with anhydrous sodium sulfate to remove residual water.

  • Place the sample mixture into an extraction thimble.

  • Place the thimble inside the Soxhlet extractor.

  • Add approximately 300 mL of the chosen extraction solvent to the round-bottom flask, along with a few boiling chips.

  • Assemble the Soxhlet apparatus and connect it to a condenser.

  • Heat the solvent to its boiling point and allow the extraction to proceed for 16-24 hours, with a solvent cycling rate of 4-6 cycles per hour.

  • After extraction, allow the apparatus to cool.

  • The extract can then be concentrated if necessary using a Kuderna-Danish (K-D) concentrator or a rotary evaporator.

Ultrasound-Assisted Extraction (UAE) Protocol (Adapted from various sources for lipid extraction)[2][5]

UAE is a rapid method that uses ultrasonic waves to enhance mass transfer.

Materials:

  • Ultrasonic bath or probe sonicator

  • Extraction vessel (e.g., Erlenmeyer flask)

  • Extraction solvent (e.g., n-hexane, isopropanol)

  • Filtration apparatus

Procedure:

  • Place a known amount of the ground sample into the extraction vessel.

  • Add a specific volume of the extraction solvent (e.g., a solid-to-liquid ratio of 1:20 g/mL).

  • Place the vessel in the ultrasonic bath or immerse the probe into the mixture.

  • Sonicate for a predetermined time (e.g., 30-40 minutes) and at a specific temperature (e.g., 54°C) and frequency (e.g., 40 kHz).[5]

  • After sonication, separate the extract from the solid residue by filtration or centrifugation.

  • The solvent can then be evaporated to obtain the extracted compounds.

Microwave-Assisted Extraction (MAE) Protocol (Adapted for hydrocarbon extraction)[6][12]

MAE utilizes microwave energy to rapidly heat the solvent and sample, accelerating the extraction process.

Materials:

  • Microwave extraction system (closed-vessel)

  • Extraction vessels (Teflon)

  • Extraction solvent (e.g., cyclohexane:acetone mixture 3:2)[6]

  • Filtration or centrifugation equipment

Procedure:

  • Place the sample into a microwave-safe extraction vessel.

  • Add the extraction solvent (e.g., 20 mL).

  • Seal the vessel and place it in the microwave extractor.

  • Apply microwave energy for a specified time (e.g., 15 minutes) and at a controlled temperature (e.g., 140% of the solvent's boiling point).[6]

  • After the extraction program is complete, allow the vessel to cool to room temperature.

  • Filter or centrifuge the mixture to separate the extract from the solid residue.

  • The extract is then ready for analysis or further processing.

Supercritical Fluid Extraction (SFE) Protocol (Adapted for wax and lipid extraction)[9][10]

SFE uses a supercritical fluid, typically CO2, as the extraction solvent, offering a green alternative to organic solvents.

Materials:

  • Supercritical fluid extractor

  • High-pressure pump for CO2

  • Extraction vessel

  • Collection vessel

  • Co-solvent pump (optional)

Procedure:

  • The ground sample is placed into the extraction vessel.

  • The vessel is sealed and brought to the desired temperature (e.g., 50-150°C) and pressure (e.g., 300 bar) to bring the CO2 into a supercritical state.[9][10]

  • The supercritical CO2 is then passed through the extraction vessel for a specific duration (e.g., 60 minutes).[9]

  • The extracted compounds are dissolved in the supercritical fluid and carried to a separator.

  • In the separator, the pressure is reduced, causing the CO2 to return to a gaseous state and the extracted analytes to precipitate and be collected.

  • The CO2 can be re-compressed and recycled. A co-solvent like ethanol may be added to the CO2 to increase the polarity of the fluid for extracting a wider range of compounds.

Visualization of Extraction Workflows

The following diagrams illustrate the general workflows for the described extraction methods.

Extraction_Workflows cluster_Soxhlet Soxhlet Extraction cluster_UAE Ultrasound-Assisted Extraction cluster_MAE Microwave-Assisted Extraction cluster_SFE Supercritical Fluid Extraction s1 Sample Preparation s2 Loading into Thimble s1->s2 s3 Continuous Solvent Cycling (6-24h) s2->s3 s4 Extract Collection s3->s4 s5 Solvent Evaporation s4->s5 u1 Sample & Solvent Mixing u2 Sonication (10-60 min) u1->u2 u3 Separation (Filtration/Centrifugation) u2->u3 u4 Solvent Evaporation u3->u4 m1 Sample & Solvent in Vessel m2 Microwave Irradiation (15-30 min) m1->m2 m3 Cooling m2->m3 m4 Separation m3->m4 m5 Solvent Evaporation m4->m5 sf1 Sample Loading sf2 Pressurization & Heating sf1->sf2 sf3 Supercritical CO2 Flow (30-120 min) sf2->sf3 sf4 Depressurization & Collection sf3->sf4 sf5 Product sf4->sf5

Caption: General workflows for Soxhlet, UAE, MAE, and SFE methods.

Signaling Pathways and Logical Relationships

In the context of extraction, there isn't a biological "signaling pathway." However, we can represent the logical relationship of factors influencing the choice of an extraction method.

Logical_Relationships Choice_of_Method Choice of Extraction Method Sample_Characteristics Sample Characteristics Choice_of_Method->Sample_Characteristics Analyte_Properties Analyte Properties (this compound) Choice_of_Method->Analyte_Properties Desired_Outcome Desired Outcome Choice_of_Method->Desired_Outcome Practical_Constraints Practical Constraints Choice_of_Method->Practical_Constraints Matrix_Type Matrix Type (Solid, Liquid) Sample_Characteristics->Matrix_Type Sample_Amount Sample Amount Sample_Characteristics->Sample_Amount Polarity Polarity (Non-polar) Analyte_Properties->Polarity Volatility Volatility (Low) Analyte_Properties->Volatility Thermal_Stability Thermal Stability Analyte_Properties->Thermal_Stability Purity Purity Desired_Outcome->Purity Yield Yield Desired_Outcome->Yield Throughput Throughput Desired_Outcome->Throughput Cost Cost Practical_Constraints->Cost Time Time Practical_Constraints->Time Environmental_Impact Environmental Impact Practical_Constraints->Environmental_Impact

Caption: Factors influencing the selection of an extraction method.

References

The Uncharted Territory of 2-Methyleicosane as a Cell Migration Marker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate markers is critical for the accurate tracking and quantification of cell migration. This guide explores the theoretical application of 2-Methyleicosane as a migration marker, a concept for which there is currently no established scientific validation. In the absence of direct experimental data, this document provides a comparative framework against well-established migration tracking methods and details standard experimental protocols relevant to the field.

Introduction to Cell Migration Markers

Cell migration is a fundamental biological process involved in physiological events like embryonic development and wound healing, as well as pathological conditions such as cancer metastasis.[1] To study this process, researchers rely on various markers that allow for the visualization and quantification of cell movement. An ideal migration marker should be non-toxic, stable, easily detectable, and should not interfere with the natural migratory behavior of the cells. Commonly used methods include fluorescent dyes, genetic reporters (e.g., GFP-tagged proteins), and physical methods of tracking cell movement over time.

This compound: A Theoretical Candidate

This compound is a branched-chain alkane with the chemical formula C21H44.[2][3][4][5] It is a hydrocarbon found in the cuticular waxes of some insects and plants.[6] A comprehensive review of the scientific literature reveals no studies that have validated or utilized this compound as a marker for cell migration. Its properties as a non-polar, water-insoluble hydrocarbon with no inherent signaling or fluorescent capabilities make its direct application as a migration marker in aqueous biological systems challenging without significant modification.

Hypothetical Comparison of Migration Markers

In the absence of performance data for this compound, this table provides a theoretical comparison with established migration tracking methods based on the ideal characteristics of a migration marker.

FeatureThis compound (Theoretical)Fluorescent Dyes (e.g., Calcein-AM)Genetic Reporters (e.g., GFP)
Detection Method Unknown in a biological context; likely requires extraction and mass spectrometry.Fluorescence MicroscopyFluorescence Microscopy
Cell Viability Potentially low toxicity, but effects of intracellular accumulation are unknown.Can be cytotoxic at high concentrations or with prolonged exposure.Generally low toxicity, but overexpression of fusion proteins can sometimes affect cell function.
Signal Stability Likely high chemical stability.Signal can diminish over time due to photobleaching and cell division.Stable signal that is passed on to daughter cells.
Ease of Use Difficult to introduce into cells due to high hydrophobicity.Relatively simple to load into cells.Requires genetic modification of cells (e.g., transfection or transduction), which can be complex.
Interference with Migration Unknown, but as a lipid-like molecule, it could potentially interfere with membrane dynamics.Minimal interference at appropriate concentrations.Fusion proteins could potentially interfere with the function of the tagged protein.
Suitability for Long-Term Studies Unknown.Limited by signal dilution and phototoxicity.Well-suited for long-term tracking.

Key Experimental Protocols in Cell Migration Analysis

While this compound-specific protocols are unavailable, the following are standard assays used to measure cell migration and could theoretically be adapted to test a novel marker.

Wound Healing (Scratch) Assay

This method assesses collective cell migration.

Protocol:

  • Seed cells in a 6-well plate and grow to confluence.[1]

  • Create a "scratch" or cell-free zone in the monolayer using a sterile pipette tip.[1]

  • Wash with PBS to remove detached cells.[1]

  • Replace with fresh medium, with or without the test compound.

  • Image the scratch at time zero and at regular intervals (e.g., every 4-6 hours) using a phase-contrast microscope.

  • Quantify the rate of wound closure by measuring the change in the cell-free area over time.

Transwell Migration (Boyden Chamber) Assay

This assay measures cell migration through a porous membrane in response to a chemoattractant.[7]

Protocol:

  • Plate cells in the upper chamber (the "insert") of a Transwell plate in a serum-free medium. The insert contains a polycarbonate membrane with a specific pore size.[1][8]

  • Add a chemoattractant (e.g., FBS or a specific growth factor) to the lower chamber.[7]

  • Incubate for a period that allows for cell migration through the membrane (typically 4-24 hours).

  • Remove non-migratory cells from the top surface of the membrane with a cotton swab.

  • Fix and stain the migratory cells on the bottom surface of the membrane (e.g., with crystal violet or DAPI).

  • Count the number of stained cells in several microscopic fields to quantify migration.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz can help illustrate the complex processes involved in cell migration studies.

G cluster_workflow Transwell Migration Assay Workflow A Seed cells in upper chamber B Add chemoattractant to lower chamber A->B C Incubate (4-24h) B->C D Remove non-migratory cells C->D E Fix and stain migrated cells D->E F Quantify by microscopy E->F

Caption: A simplified workflow for the Transwell migration assay.

G cluster_pathway Rho GTPase Signaling in Cell Migration Extracellular_Signal Extracellular Signal Receptor Receptor Extracellular_Signal->Receptor GEFs GEFs Receptor->GEFs activates Rho_GTPases Rho GTPases (Cdc42, Rac1, RhoA) GEFs->Rho_GTPases activates GAPs GAPs Rho_GTPases->GAPs inactivates Actin_Polymerization Actin Polymerization Rho_GTPases->Actin_Polymerization Lamellipodia Lamellipodia/ Filopodia Formation Actin_Polymerization->Lamellipodia Stress_Fibers Stress Fiber Formation Actin_Polymerization->Stress_Fibers Cell_Migration Cell Migration Lamellipodia->Cell_Migration Stress_Fibers->Cell_Migration

Caption: Key components of the Rho GTPase signaling pathway in cell migration.

Conclusion

The use of this compound as a cell migration marker is not supported by current scientific literature. Its chemical properties suggest significant challenges for its application in aqueous biological systems for tracking purposes. Researchers should continue to rely on validated methods such as fluorescent dyes and genetic reporters for reliable and reproducible data. The standard protocols for wound healing and Transwell assays provided herein serve as a foundation for conducting cell migration studies. Future research could potentially explore chemical modifications of hydrocarbons like this compound to imbue them with properties suitable for a migration marker, but this remains a speculative endeavor.

References

Evaluating the Specificity of 2-Methyleicosane as a Chemical Signal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate world of insect communication is largely mediated by a diverse array of chemical signals. Among these, cuticular hydrocarbons (CHCs) play a pivotal role in species and mate recognition. This guide provides a comparative analysis of the specificity of 2-Methyleicosane, a common methyl-branched alkane found in the CHC profiles of numerous insect species. While data on the isolated effects of this compound are limited, its specificity can be evaluated within the context of the complex CHC blends in which it naturally occurs. This guide focuses on the well-studied parasitoid wasp genus Nasonia to illustrate the specificity of CHC-based chemical signaling.

Data Presentation: Specificity of Cuticular Hydrocarbon Profiles in Nasonia

Cuticular hydrocarbons are not typically single-component signals but rather complex mixtures that vary in composition and the relative abundance of individual compounds between species and sexes. The specificity of these signals lies in the unique blend of these components. The following table summarizes the composition of CHC profiles of different Nasonia species and the behavioral responses they elicit in males, providing a framework for understanding the specificity of the overall chemical signal in which this compound is a component.

Species/SexKey Cuticular Hydrocarbon ComponentsMale Behavioral Response (Courtship Elicitation)Specificity of Signal
Nasonia vitripennis (Female) Predominantly n-alkanes (C25-C31), with a significant proportion of monomethylalkanes including isomers of methylheptacosane and methyloctacosane. This compound is a representative methyl-branched alkane in this profile.Elicits strong courtship behavior in N. vitripennis males.[1][2]High within the species; males recognize the female CHC profile as a conspecific mating signal. However, males may show some courtship towards heterospecific female CHCs, indicating imperfect species specificity of the individual components.[1][3][4]
Nasonia giraulti (Female) CHC profile is highly divergent from other Nasonia species, with a different blend of alkanes and methyl-branched alkanes.Does not elicit courtship behavior from conspecific (N. giraulti) males. Interestingly, N. giraulti males are attracted to the CHC profiles of other Nasonia species.[1]The conspecific female CHC profile shows a lack of signaling function for mate recognition in this species, highlighting a significant evolutionary shift in chemical communication.
Nasonia oneida (Female) Possesses a unique blend of CHCs, distinct from other Nasonia species.Elicits courtship behavior in conspecific (N. oneida) males.[1]The CHC profile functions as a species-specific sexual cue.
Nasonia vitripennis (Male) CHC profile differs from that of females, lacking certain female-specific components or having them in different ratios.Does not elicit courtship behavior from other N. vitripennis males.[2]The male CHC profile is distinct from the female's and does not act as a sexual signal for other males, demonstrating sex-specific signaling.

Experimental Protocols

The evaluation of chemical signal specificity relies on a combination of analytical chemistry and behavioral bioassays. Below are detailed methodologies for the key experiments cited in the context of CHC analysis in Nasonia.

Cuticular Hydrocarbon (CHC) Extraction and Analysis

Objective: To identify and quantify the chemical components of an insect's cuticular hydrocarbon profile.

Methodology:

  • Sample Preparation: Individual insects are anaesthetized by cooling.

  • Extraction: The CHCs are extracted by immersing the whole insect in a non-polar solvent, typically hexane, for a period of 5-10 minutes. This process dissolves the lipids from the cuticle without extracting internal lipids.

  • Solvent Evaporation: The solvent is then carefully evaporated under a gentle stream of nitrogen to concentrate the CHC extract.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • The concentrated extract is injected into a gas chromatograph (GC) equipped with a non-polar capillary column.

    • The GC separates the individual hydrocarbon components based on their boiling points and interaction with the column's stationary phase.

    • The separated components then enter a mass spectrometer (MS), which bombards them with electrons, causing them to fragment.

    • The MS detector measures the mass-to-charge ratio of these fragments, producing a unique mass spectrum for each compound.

    • By comparing the retention times and mass spectra of the sample components to those of known standards, the individual hydrocarbons in the profile can be identified and their relative abundances quantified.

Behavioral Bioassay: Male Courtship Response

Objective: To determine if a specific chemical or chemical blend elicits a behavioral response, such as courtship, in a male insect.

Methodology:

  • Preparation of Stimuli:

    • Solvent Control: A small, inert object (e.g., a freshly killed and solvent-washed female wasp, referred to as a "dummy") is treated with the solvent used for extraction (e.g., hexane) as a negative control.

    • CHC Extract: A dummy is treated with a known concentration of the CHC extract from a female of the same or a different species.

    • Synthetic Compounds: In studies with synthetic chemicals, dummies are treated with known amounts of the synthetic compound or a blend of compounds.

  • Behavioral Arena: A naive male wasp (one that has had no prior contact with females) is placed in a small observation arena, such as a petri dish.

  • Stimulus Presentation: The treated dummy is introduced into the arena with the male.

  • Observation and Data Recording: The male's behavior is observed and recorded for a set period (e.g., 5-10 minutes). Key courtship behaviors to be quantified include:

    • Orientation: The male turns towards and approaches the dummy.

    • Antennal Contact: The male touches the dummy with his antennae.

    • Wing Fanning/Vibration: The male produces courtship song or displays by vibrating his wings.

    • Copulation Attempts: The male mounts the dummy and attempts to copulate.

  • Data Analysis: The frequency and duration of these behaviors are compared between the different stimulus groups (control, conspecific CHCs, heterospecific CHCs) using appropriate statistical tests to determine if the chemical cues elicit a significant behavioral response.

Mandatory Visualization

G cluster_0 Chemical Analysis cluster_1 Behavioral Bioassay cluster_2 Data Integration & Interpretation A Insect Sample (e.g., Nasonia female) B CHC Extraction (Hexane wash) A->B C GC-MS Analysis B->C D Identification & Quantification of CHC Profile C->D I Correlate CHC Profile with Behavioral Response D->I E Preparation of Stimuli (CHC Extract on Dummy) F Introduction to Naive Male E->F G Observation of Courtship Behavior F->G H Quantification of Behavioral Response G->H H->I J Evaluate Specificity of Chemical Signal I->J

Caption: Workflow for evaluating the specificity of cuticular hydrocarbon signals.

G cluster_0 Pheromone Perception cluster_1 Signal Transduction cluster_2 Behavioral Output Pheromone This compound (as part of CHC blend) Receptor Olfactory Receptor on Antenna Pheromone->Receptor Binding Neuron Olfactory Sensory Neuron Activation Receptor->Neuron Signal Signal to Antennal Lobe Neuron->Signal Brain Higher Brain Centers Signal->Brain Behavior Courtship Behavior Brain->Behavior

Caption: Hypothetical signaling pathway for a CHC component like this compound.

References

Limited Peer-Reviewed Validation Studies on the Bioactivity of 2-Methyleicosane

Author: BenchChem Technical Support Team. Date: November 2025

Comprehensive peer-reviewed studies detailing the specific bioactivity of 2-Methyleicosane are scarce in publicly available scientific literature. The compound has been identified as a component of volatile oils from certain plants that exhibit antimicrobial properties and is also recognized as a semiochemical in insects. However, dedicated studies to validate its specific biological effects, signaling pathways, and comparative performance against other compounds are largely unavailable. This guide summarizes the existing, albeit limited, information.

Antimicrobial Activity of Plant Volatiles Containing this compound

This compound has been identified as one of the volatile compounds in the flowering aerial parts of Carthamus lanatus (L.). A study investigating the antimicrobial properties of the volatile oil from this plant reported moderate to good activity against certain bacteria and fungi.

Table 1: Antimicrobial Activity of Volatiles from Carthamus lanatus L.

Test OrganismActivity of VolatilesReference Standard
Bacillus subtilisModerate ActivityGentamycin
Methicillin-resistant Staphylococcus aureus (MRSA)No ActivityGentamycin
Escherichia coliNo ActivityGentamycin
Klebsiella pneumoniaeNo ActivityGentamycin
Candida albicansGood ActivityKetoconazole
Aspergillus flavusGood ActivityKetoconazole

Note: The table summarizes the activity of the entire volatile oil extract and not of this compound in isolation. The specific contribution of this compound to the observed activity has not been determined.

Experimental Protocols

Antimicrobial Screening of Plant Volatiles

The antimicrobial activity of the volatile oils from Carthamus lanatus was evaluated using the agar diffusion method[1].

  • Preparation of Inoculum: A 24-hour broth culture of each test organism was prepared.

  • Agar Plate Preparation: One ml of the microbial culture was inoculated into 100 ml of sterile molten nutrient agar at 45 ºC. The inoculated medium was then poured into sterile Petri dishes.

  • Application of Test Substance: Wells of 6 mm diameter were made in the agar. 100 µL of the volatile oil and standard antimicrobial agents (Gentamycin and Ketoconazole at 20mg/ml in DMSO) were added to the wells.

  • Incubation: The plates were incubated at 37 ºC for 24 hours.

  • Evaluation of Activity: The antimicrobial activity was determined by measuring the zone of inhibition around the wells.

Role as a Semiochemical

Scientific literature suggests that this compound may function as a semiochemical, which is a chemical substance that carries a message for an organism, influencing its behavior[2][3]. These are often used in insect communication, for example, as pheromones to attract mates or signal danger[3][4]. However, specific studies detailing the precise role and efficacy of this compound in particular insect species were not identified in the current search.

General Workflow for Bioactive Compound Identification

The identification of this compound within a plant extract with bioactivity is an outcome of a general scientific workflow to discover and characterize natural products.

Bioactive_Compound_Workflow cluster_extraction Extraction & Fractionation cluster_screening Screening & Isolation cluster_identification Identification & Validation Plant_Material Plant Material Crude_Extract Crude Extract Plant_Material->Crude_Extract Extraction Fractions Fractions Crude_Extract->Fractions Fractionation Bioassay Bioactivity Screening Fractions->Bioassay Active_Fraction Active Fraction Bioassay->Active_Fraction Identifies Pure_Compound Pure Compound Active_Fraction->Pure_Compound Isolation & Purification Structure_Elucidation Structure Elucidation (e.g., GC-MS, NMR) Pure_Compound->Structure_Elucidation Identified_Compound Identified Compound (e.g., this compound) Structure_Elucidation->Identified_Compound Validation Bioactivity Validation Identified_Compound->Validation

A general workflow for the identification of bioactive compounds from natural sources.

Conclusion

The available peer-reviewed literature does not provide sufficient data to construct a detailed comparison guide on the bioactivity of this compound. While it has been identified in plant extracts with antimicrobial properties, its specific contribution to this activity is unknown. Further research is required to isolate this compound and perform dedicated in vitro and in vivo studies to validate its biological activities, understand its mechanisms of action, and compare its efficacy against other compounds. Without such studies, any claims about its specific bioactivity remain unsubstantiated.

References

Safety Operating Guide

Proper Disposal of 2-Methyleicosane: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of 2-Methyleicosane, ensuring laboratory safety and environmental responsibility.

The proper disposal of chemical waste is a critical aspect of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step procedure for the disposal of this compound, a long-chain branched alkane. The following instructions are designed to provide essential, immediate safety and logistical information to ensure that this chemical is managed responsibly from cradle to grave.

Hazard Assessment of this compound

Before disposal, it is crucial to understand the potential hazards associated with this compound. While one source has reported this compound as not meeting GHS hazard criteria, it is imperative to handle it with care, as with all laboratory chemicals. For similar long-chain alkanes, a potential hazard is aspiration toxicity, which means it may be fatal if swallowed and enters the airways.

Step 1: Hazardous Waste Determination

The first and most critical step in the proper disposal of any chemical is to determine if it is a hazardous waste according to the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[1] As the generator of the waste, you are responsible for making this determination. This is a four-step process:[2]

  • Is the material a solid waste? A solid waste is any material that is discarded. This includes unused this compound that is no longer needed.

  • Is the waste specifically excluded from RCRA? There are specific exclusions for certain types of waste, though it is unlikely that this compound would fall under one of these.[2]

  • Is the waste a listed hazardous waste? The EPA has four lists of specific hazardous wastes (F, K, P, and U lists). This compound is not currently on these lists.

  • Does the waste exhibit a characteristic of hazardous waste? If the waste is not listed, it may still be hazardous if it exhibits one of the following four characteristics:[3][4][5]

    • Ignitability: Can it easily catch fire?[3] A liquid waste with a flash point less than 60°C (140°F) is considered ignitable.[3]

    • Corrosivity: Is it highly acidic or basic? An aqueous waste with a pH less than or equal to 2, or greater than or equal to 12.5, is corrosive.[5][6]

    • Reactivity: Is it unstable and likely to explode or react violently?[3][6]

    • Toxicity: Is it harmful if ingested or absorbed? This is determined by the Toxicity Characteristic Leaching Procedure (TCLP).[7]

Based on available data, this compound has a high flash point and is not expected to be corrosive or reactive. The primary concern would be its potential toxicity. If you have any doubts about the characteristics of your this compound waste, it is best to have it tested by a qualified laboratory or manage it as hazardous waste.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, which can be useful in its handling and disposal.

PropertyValueSource
Molecular Formula C21H44[8][9]
Molecular Weight 296.57 g/mol [10]
Boiling Point 341.1 ± 5.0 °C at 760 mmHg[11]
Flash Point 125.9 ± 10.8 °C[11]
Density 0.8 ± 0.1 g/cm³[11]

Disposal Procedures

The disposal procedure for this compound will depend on the outcome of your hazardous waste determination.

If, after a thorough evaluation, you determine that your this compound waste is not hazardous, you can follow your institution's procedures for non-hazardous chemical waste disposal.[12] This may include:

  • Collection: Collect the waste in a clearly labeled, leak-proof container. The label should clearly state "Non-Hazardous Waste" and identify the contents as "this compound."[13]

  • Disposal: Depending on your local regulations and facility policies, non-hazardous liquid waste may be approved for drain disposal after neutralization and dilution, or it may need to be collected by a waste disposal company.[12][14] Never dispose of liquid chemicals in the regular trash.[12] Solid non-hazardous waste may be suitable for landfill disposal, but should be taken directly to an outside dumpster, not placed in laboratory trash cans.[12] It is always best to consult with your institution's Environmental Health and Safety (EHS) department for guidance.[12][13]

If the waste is determined to be hazardous, or if you are uncertain and choose to manage it as hazardous waste, you must follow strict EPA and local regulations.[15]

  • Container Management:

    • Use a container that is compatible with this compound and is in good condition.[16]

    • Keep the container securely closed at all times, except when adding waste.[17]

    • Place the container in a designated satellite accumulation area (SAA) that is under the control of laboratory personnel.[18]

    • Use secondary containment to prevent spills.[17]

  • Labeling:

    • The container must be labeled with the words "Hazardous Waste."[15][18]

    • The label must also include the full chemical name ("this compound") and a clear indication of the hazards (e.g., "Toxic").[18]

    • Record the date when the container first received waste.[15]

  • Storage:

    • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[18]

    • Once a container is full, it must be moved to a central hazardous waste storage area within three days.[18]

  • Disposal:

    • Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal contractor.[15]

    • Ensure that all required paperwork, such as a hazardous waste manifest, is completed accurately.

Experimental Protocols

This document provides procedural guidance for the disposal of this compound. For specific experimental protocols involving this chemical, please refer to your laboratory's standard operating procedures (SOPs) and relevant safety data sheets (SDSs).

Mandatory Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal_Workflow start Start: this compound Waste Generated haz_det Step 1: Hazardous Waste Determination (RCRA) start->haz_det is_solid Is it a solid waste? haz_det->is_solid is_excluded Is it excluded from RCRA? is_solid->is_excluded Yes non_haz Determined to be Non-Hazardous Waste is_solid->non_haz No is_listed Is it a listed hazardous waste? is_excluded->is_listed No is_excluded->non_haz Yes is_characteristic Does it exhibit hazardous characteristics? (Ignitability, Corrosivity, Reactivity, Toxicity) is_listed->is_characteristic No haz Determined to be Hazardous Waste is_listed->haz Yes is_characteristic->non_haz No is_characteristic->haz Yes non_haz_proc Follow Non-Hazardous Waste Disposal Procedures: - Label as 'Non-Hazardous' - Consult EHS for disposal route non_haz->non_haz_proc haz_proc Follow Hazardous Waste Disposal Procedures: - Use proper container with 'Hazardous Waste' label - Store in Satellite Accumulation Area - Arrange for EHS pickup haz->haz_proc end End: Waste Properly Disposed non_haz_proc->end haz_proc->end

References

Personal protective equipment for handling 2-Methyleicosane

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and logistical information for the handling and disposal of 2-Methyleicosane. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to standard laboratory safety procedures is crucial to ensure a safe working environment. The following guidelines are based on best practices for handling long-chain alkanes and non-volatile organic compounds.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and prevent contamination.

PPE CategoryItemSpecifications and Use
Eye Protection Safety Glasses or GogglesShould be worn to protect against accidental splashes.
Hand Protection Nitrile GlovesRecommended to prevent prolonged skin contact.[1][2]
Body Protection Laboratory CoatA standard lab coat is sufficient to protect clothing.[1]

Operational Plan: Safe Handling and Storage

Follow these procedural steps for the safe handling and storage of this compound.

1. Engineering Controls:

  • Work in a well-ventilated area.[3] A fume hood is not strictly necessary due to the low volatility of this compound, but it is considered good practice for handling any chemical.

2. Handling Procedures:

  • Avoid direct contact with skin and eyes.

  • Do not ingest or inhale. Although toxicity is low, ingestion can pose an aspiration hazard.

  • Use clean, dry glassware and equipment to prevent contamination.

3. Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep containers tightly closed when not in use.

  • Store away from strong oxidizing agents.

Disposal Plan

As a non-hazardous substance, the disposal of this compound is straightforward, but it must be done responsibly to prevent environmental contamination.

Waste TypeDisposal Method
Unused this compound Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.
Contaminated Materials (e.g., gloves, paper towels) Dispose of in the appropriate solid waste stream for non-hazardous chemical waste.
Empty Containers Rinse with a suitable solvent (e.g., ethanol or acetone), allow to dry, and dispose of as non-hazardous waste.

Emergency Procedures

In the event of accidental exposure or a spill, follow these immediate steps.

IncidentProcedure
Skin Contact Wash the affected area thoroughly with soap and water.
Eye Contact Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention if irritation persists.
Ingestion Do NOT induce vomiting. Seek immediate medical attention.
Spill Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Clean the spill area with a detergent and water.

Experimental Workflow for Handling this compound

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Information B Don Personal Protective Equipment (PPE) A->B C Work in a Well-Ventilated Area B->C Proceed to Handling D Dispense this compound C->D E Perform Experimental Procedure D->E F Clean Glassware and Equipment E->F Procedure Complete G Dispose of Waste F->G H Remove PPE G->H I Wash Hands H->I

Standard laboratory workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.